Product packaging for 1,5-Dicaffeoylquinic acid(Cat. No.:CAS No. 30964-13-7)

1,5-Dicaffeoylquinic acid

Cat. No.: B1669657
CAS No.: 30964-13-7
M. Wt: 516.4 g/mol
InChI Key: YDDUMTOHNYZQPO-GCBRTHAASA-N
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Description

1,3-Dicaffeoylquinic acid has been reported in Mikania hirsutissima, Aster indicus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O12 B1669657 1,5-Dicaffeoylquinic acid CAS No. 30964-13-7

Properties

CAS No.

30964-13-7

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

IUPAC Name

(1R,3R,4S,5R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/t19-,20-,23+,25-/m1/s1

InChI Key

YDDUMTOHNYZQPO-GCBRTHAASA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O

Appearance

Solid powder

Other CAS No.

212891-05-9
30964-13-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,5-dicaffeoylquinic acid
1-carboxy-4,5-dihydroxy-1,3-cyclohexylenebis-(3,4-dihydroxycinnamate)
cinarin
cinarina
cinarine
Cynarex
cynarin
cynarin, (1alpha,3alpha,4alpha,5beta)-isomer
cynarine
cynarix
listricol
listrocol
nivellipid
phemocil

Origin of Product

United States

Foundational & Exploratory

1,5-Dicaffeoylquinic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dicaffeoylquinic acid (1,5-DCQA) is a prominent member of the dicaffeoylquinic acid class of phenolic compounds, which are esters of caffeic acid and quinic acid. Exhibiting a range of potent biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects, 1,5-DCQA has garnered significant interest within the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the natural sources and distribution of 1,5-DCQA, detailed experimental protocols for its analysis, and an exploration of the key signaling pathways it modulates. All quantitative data has been summarized into structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Natural Sources and Distribution of this compound

This compound is widely distributed throughout the plant kingdom, with notable concentrations found in a variety of medicinal and edible plants. The Asteraceae family, in particular, is a rich source of this compound.

Key Natural Sources:

  • Artichoke (Cynara scolymus and Cynara cardunculus): The leaves, heads, and pomace of the artichoke are significant sources of 1,5-DCQA. It is often one of the most abundant hydroxycinnamic acids in this plant.[1]

  • Sweet Potato (Ipomoea batatas): The leaves of the sweet potato plant contain notable quantities of 1,5-DCQA, with concentrations varying between different cultivars.[2][3][4][5][6]

  • Echinacea Species: Various parts of the Echinacea plant, a popular medicinal herb, are known to contain 1,5-DCQA.[7][8][9][10][11]

  • Honeysuckle (Lonicera japonica and Lonicera macranthoides): The flower buds of these species are traditional medicinal components that contain 1,5-DCQA.[12][13][14][15][16]* Other Documented Sources: 1,5-DCQA has also been identified in Aster scaber, Saussurea involucrata, Arnica montana, Chrysanthemum indicum, Arctium lappa (burdock), coffee (Coffea sp.), Ainsliaea acerifolia, Espeletia barclayana, Duhaldea nervosa, Carthamus sp., Stevia rebaudiana, Melanoselinum decipiens, and Monizia edulis.

The distribution of 1,5-DCQA within a plant can vary significantly between different organs, such as the leaves, stems, roots, and flowers. Environmental factors and the plant's developmental stage can also influence its concentration.

Quantitative Distribution of this compound in Various Plant Sources

The following tables summarize the quantitative data for 1,5-DCQA content in several well-documented natural sources. It is important to note that concentrations can vary based on the specific cultivar, growing conditions, and analytical methods used.

Plant SourcePlant PartConcentration of this compoundReference
Artichoke (Cynara cardunculus var. scolymus)Leaves14.3 ± 0.4 mg/100g of Dry Matter[1]
Floral Stem7.5 ± 1.1 mg/100g of Dry Matter[1]
Receptacle with Inner Bract1.6 ± 0.2 mg/100g of Dry Matter[1]
Outer Bracts0.8 ± 0.0 mg/100g of Dry Matter[1]
Artichoke (Cynara cardunculus)Leaves21% of total caffeoylquinic acids[17]
Sweet Potato (Ipomoea batatas)LeavesConcentrations vary significantly among cultivars. For example, the 'Bophelo' cultivar showed high levels of several dicaffeoylquinic acid isomers.[5]
Arctium lappa (Burdock)RootPresent, but quantitative data for the 1,5-isomer is not specified in the provided search results. Dicaffeoylquinic acids are noted as major polyphenolic components.[18]

Experimental Protocols

The accurate extraction and quantification of this compound are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.

Protocol 1: Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of 1,5-DCQA from dried plant samples.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727)

  • Water

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of the finely powdered plant material.

  • Extraction: Add 20 mL of 80% aqueous methanol to the sample.

  • Sonication: Sonicate the mixture for 30 minutes to facilitate cell wall disruption and enhance extraction efficiency.

  • Shaking: Place the mixture on a shaker for 1 hour at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.

  • Collection and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

Protocol 2: Quantification of this compound using HPLC-DAD

This protocol outlines a typical HPLC with Diode Array Detection (DAD) method for the quantification of 1,5-DCQA.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and DAD detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-25% B

    • 20-30 min: 25-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 330 nm

Quantification:

  • Prepare a series of standard solutions of 1,5-DCQA of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of 1,5-DCQA in the plant extracts by interpolating their peak areas on the calibration curve.

Signaling Pathways and Biological Activity

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt and Nrf2 pathways. These pathways are central to cellular processes such as survival, proliferation, and the response to oxidative stress.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and apoptosis. 1,5-DCQA has been shown to activate this pathway, leading to neuroprotective effects.

Mechanism of Action:

1,5-DCQA can stimulate the phosphorylation of Tyrosine kinase A (Trk A), a receptor tyrosine kinase. [19]This activation leads to the downstream phosphorylation and activation of PI3K. Activated PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). The inactivation of GSK3β contributes to the modulation of the Bcl-2/Bax protein ratio, favoring cell survival by inhibiting apoptosis. [19]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 1,5-DCQA 1,5-DCQA Trk A Trk A 1,5-DCQA->Trk A PI3K PI3K Trk A->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3b Akt->GSK3b Inhibits Bcl2_Bax Bcl-2/Bax Ratio GSK3b->Bcl2_Bax Apoptosis Apoptosis Bcl2_Bax->Apoptosis Inhibits Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1,5-DCQA 1,5-DCQA Keap1_Nrf2 Keap1-Nrf2 Complex 1,5-DCQA->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, GCL) ARE->Gene_Expression Promotes transcription Experimental_Workflow Plant_Material Plant Material (e.g., Leaves, Roots) Extraction Extraction (e.g., 80% Methanol, Sonication) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Optional) (e.g., Column Chromatography) Crude_Extract->Purification Analysis Qualitative & Quantitative Analysis (HPLC-DAD, LC-MS/MS) Crude_Extract->Analysis Pure_Compound 1,5-DCQA Purification->Pure_Compound Bioactivity Biological Activity Assays (e.g., Cell Culture, Enzyme Assays) Pure_Compound->Bioactivity Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis Bioactivity->Data_Analysis

References

An In-depth Technical Guide to the Biosynthesis Pathway of 1,5-Dicaffeoylquinic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

1,5-Dicaffeoylquinic acid (1,5-diCQA), a prominent member of the dicaffeoylquinic acid family, is a naturally occurring phenolic compound found in a variety of plant species. It is recognized for its significant therapeutic potential, including antioxidant, anti-inflammatory, and antiviral properties. A thorough understanding of its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of 1,5-diCQA, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate research and drug development.

II. Core Biosynthesis Pathway of this compound

The biosynthesis of 1,5-diCQA is an extension of the well-characterized phenylpropanoid and shikimate pathways, which are central to the production of a vast array of secondary metabolites in plants. The immediate precursor for the synthesis of dicaffeoylquinic acids is chlorogenic acid (5-O-caffeoylquinic acid or 5-CQA).

A. Precursor Pathways

1. Shikimate Pathway

The shikimate pathway is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan from the primary metabolites phosphoenolpyruvate (B93156) and erythrose-4-phosphate.[1] A key intermediate of this pathway, quinic acid, serves as one of the core building blocks for 1,5-diCQA.

2. Phenylpropanoid Pathway

The phenylpropanoid pathway provides the second essential precursor, caffeoyl-CoA. This pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.[2] A series of enzymatic reactions, including hydroxylation by cinnamate 4-hydroxylase (C4H) and ligation to Coenzyme A by 4-coumarate-CoA ligase (4CL) , leads to the formation of p-coumaroyl-CoA. Further hydroxylation by p-coumaroyl ester 3'-hydroxylase (C3'H) yields caffeoyl-CoA.

B. Key Enzymes and Reactions

The final steps in the biosynthesis of 1,5-diCQA involve the esterification of quinic acid with one or two caffeoyl-CoA moieties. The key enzyme in this process is hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) .[3]

The biosynthesis of the precursor, chlorogenic acid (5-CQA), is catalyzed by HQT, which transfers the caffeoyl group from caffeoyl-CoA to quinic acid.

Formation of this compound:

The synthesis of dicaffeoylquinic acids, including 1,5-diCQA, can occur through the dual catalytic activity of certain HQT enzymes.[4] These enzymes possess a chlorogenate:chlorogenate transferase (CCT) activity, which catalyzes the transfer of a caffeoyl group from one molecule of chlorogenic acid (acting as the acyl donor) to another molecule of chlorogenic acid (acting as the acyl acceptor).[4] This reaction leads to the formation of dicaffeoylquinic acids. In tomato, this dual activity of HQT allows it to synthesize both mono- and dicaffeoylquinic acids.[4] The synthesis of diCQAs is often induced by stress factors such as UV-C radiation.[5]

III. Quantitative Data

A. Enzyme Kinetic Parameters

The following table summarizes the known kinetic parameters for enzymes involved in the biosynthesis of dicaffeoylquinic acids.

EnzymeSubstrateKmVmax / kcatPlant SourceReference
Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT) with CCT activityChlorogenic Acid16 ± 3 mMNot ReportedTomato[4]
B. Analyte Concentrations in Plant Tissues

The concentrations of dicaffeoylquinic acids can vary significantly between plant species and tissues. The following table provides an example of 1,5-diCQA concentrations found in artichoke heads.

CompoundPlant TissueConcentration (mg/kg)Reference
1,5-Di-O-caffeoylquinic acidArtichoke (Cynara scolymus L.) heads3890[1]

IV. Experimental Protocols

A. Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of 1,5-diCQA from plant tissues for subsequent analysis.

  • Sample Preparation: Lyophilize fresh plant material and grind to a fine powder.

  • Extraction:

    • Weigh approximately 1 g of powdered plant material.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes.

    • Shake at room temperature for 1 hour.

    • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction on the pellet with an additional 20 mL of 80% methanol.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

B. Quantitative Analysis by HPLC-DAD

This protocol provides a validated method for the quantification of 1,5-diCQA.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    • A suitable gradient program should be developed to achieve good separation of the isomers. An example gradient is as follows: 80% A (0–1 min), 78% A (8–10 min), 76% A (12–14 min), 75% A (16–18 min), 73% A (20 min), 50% A (30 min), 0% A (31–35 min), and 80% A (36–40 min).[2]

  • Flow Rate: 0.4 - 1.0 mL/min.[2][6]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 320-325 nm.[2][6]

  • Quantification: Use a calibration curve generated with a this compound standard.

C. Heterologous Expression and Purification of Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT)

This protocol outlines a general workflow for producing recombinant HQT in E. coli for in vitro studies.

  • Vector Construction:

    • Amplify the full-length coding sequence of the HQT gene from plant cDNA using PCR with primers containing appropriate restriction sites.

    • Digest the PCR product and a suitable expression vector (e.g., pET series with a His-tag or GST-tag) with the corresponding restriction enzymes.

    • Ligate the digested HQT insert into the linearized vector.

    • Transform the ligation product into competent E. coli cells (e.g., DH5α) for plasmid propagation and verify the construct by sequencing.

  • Protein Expression:

    • Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein production.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, with protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation.

    • Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins or glutathione (B108866) resin for GST-tagged proteins) according to the manufacturer's instructions.

    • Elute the purified protein and dialyze against a suitable storage buffer.

    • Assess the purity of the protein by SDS-PAGE.

D. In Vitro Enzyme Assay for this compound Synthesis

This assay measures the chlorogenate:chlorogenate transferase (CCT) activity of recombinant HQT.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Sodium Phosphate buffer (pH 4.0)

    • 10-20 mM Chlorogenic acid (substrate)

    • Purified recombinant HQT enzyme (1-5 µg)

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of acetonitrile or by heating.

  • Analysis:

    • Centrifuge the terminated reaction to pellet any precipitated protein.

    • Analyze the supernatant by HPLC-DAD (as described in Protocol B) to detect and quantify the formation of this compound and other diCQA isomers.

E. Site-Directed Mutagenesis of HQT

This protocol provides a general method for introducing specific mutations into the HQT gene to study structure-function relationships.

  • Primer Design:

    • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.

    • Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • Mutagenesis PCR:

    • Set up a PCR reaction using a high-fidelity DNA polymerase, the HQT expression plasmid as a template, and the mutagenic primers.

    • Use a thermal cycling program with a limited number of cycles (e.g., 18) to amplify the entire plasmid containing the desired mutation.

  • Template Digestion:

    • Digest the PCR product with the restriction enzyme DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation:

    • Transform the DpnI-treated plasmid into highly competent E. coli cells.

  • Screening and Verification:

    • Isolate plasmid DNA from several resulting colonies.

    • Sequence the entire HQT gene to confirm the presence of the desired mutation and to ensure no other mutations were introduced.

V. Visualization of Pathways and Workflows

A. Biosynthesis Pathway of this compound

Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway Quinic_Acid Quinic Acid Shikimate_Pathway->Quinic_Acid Phenylpropanoid_Pathway Phenylpropanoid Pathway Caffeoyl_CoA Caffeoyl-CoA Phenylpropanoid_Pathway->Caffeoyl_CoA Chlorogenic_Acid Chlorogenic Acid (5-Caffeoylquinic Acid) Caffeoyl_CoA->Chlorogenic_Acid HQT Dicaffeoylquinic_Acids This compound & other isomers Chlorogenic_Acid->Dicaffeoylquinic_Acids HQT (CCT activity)

Caption: Biosynthesis pathway of this compound.

B. Experimental Workflow for Quantitative Analysis

Experimental_Workflow Plant_Material Plant Material Extraction Extraction with 80% Methanol Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_DAD HPLC-DAD Analysis Filtration->HPLC_DAD Quantification Quantification HPLC_DAD->Quantification

Caption: Experimental workflow for quantitative analysis of 1,5-diCQA.

C. Workflow for Heterologous Expression and Purification of HQT

Expression_Purification_Workflow Vector_Construction Vector Construction (HQT in pET vector) Transformation Transformation into E. coli BL21(DE3) Vector_Construction->Transformation Cell_Culture Cell Culture and Induction (IPTG) Transformation->Cell_Culture Cell_Lysis Cell Lysis (Sonication) Cell_Culture->Cell_Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis

Caption: Workflow for heterologous expression and purification of HQT.

VI. Conclusion

The biosynthesis of this compound is a fascinating example of the metabolic plasticity of plants, where a single enzyme can exhibit dual functionality to generate a diversity of secondary metabolites. This technical guide has provided a detailed overview of the biosynthetic pathway, presented key quantitative data, and offered comprehensive experimental protocols for the study of 1,5-diCQA. This information serves as a valuable resource for researchers in plant science, natural product chemistry, and drug development, and will aid in the future exploration and exploitation of this promising bioactive compound.

VII. References

References

A Comprehensive Technical Guide to 1,5-Dicaffeoylquinic Acid: Chemical Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dicaffeoylquinic acid (1,5-DCQA) is a naturally occurring polyphenolic compound found in a variety of plant species. As a derivative of caffeic acid and quinic acid, it belongs to the larger class of chlorogenic acids. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and significant biological activities of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. The guide details its physicochemical properties, spectroscopic data, and relevant experimental protocols for its isolation and analysis. Furthermore, it elucidates its role in key signaling pathways, particularly the Nrf2 pathway, highlighting its antioxidant and cytoprotective effects.

Chemical Structure and Stereochemistry

This compound is an ester formed between one molecule of quinic acid and two molecules of caffeic acid. The caffeoyl groups are attached to the quinic acid core at the 1 and 5 positions.

IUPAC Name: (1R,3R,4S,5R)-1,3-bis[[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid[1]

It is important to note that there can be ambiguity in the literature regarding the numbering of the caffeoyl group positions on the quinic acid ring. According to IUPAC nomenclature, the numbering should be assigned to give the substituents the lowest possible locants. However, some publications may use alternative numbering systems. For clarity, this guide adheres to the IUPAC nomenclature where the caffeoyl groups are at positions 1 and 5.

The stereochemistry of the quinic acid moiety is crucial for the biological activity of the molecule. The specific stereoisomer for naturally occurring this compound is (1R,3R,4S,5R)[1].

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is critical for its identification, characterization, and quantification in various matrices.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₅H₂₄O₁₂[1]
Molecular Weight 516.45 g/mol
CAS Number 30964-13-7[1]
Appearance Crystalline solid[2]
Solubility Soluble in DMF, DMSO, and Ethanol[2]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueDataReference
UV-Vis (λmax) 220, 330 nm[2]
¹H-NMR (CD₃OD) Quinic acid protons: δ 2.1-2.3 (m, H-2, H-6), 4.1-4.4 (m, H-3, H-4), 5.3-5.4 (m, H-5). Caffeoyl protons: δ 6.2-6.4 (d, J=15.9 Hz, H-8'), 7.5-7.6 (d, J=15.9 Hz, H-7'), 6.7-7.1 (m, aromatic protons).[3]
¹³C-NMR (CD₃OD) Quinic acid carbons: δ ~38-40 (C-2, C-6), ~70-75 (C-3, C-4, C-5), ~77 (C-1), ~177 (COOH). Caffeoyl carbons: δ ~115-117 (olefinic & aromatic CH), ~123-128 (aromatic C), ~146-150 (aromatic C-O), ~168 (C=O).[3]
MS/MS ([M-H]⁻) m/z 515 → 353, 191, 179, 173, 135[4][5]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most prominent. These effects are largely attributed to its ability to modulate cellular signaling pathways, particularly the Keap1-Nrf2 pathway.

Antioxidant Activity and Nrf2 Signaling Pathway

This compound is a potent antioxidant that can directly scavenge free radicals. More importantly, it can induce the expression of endogenous antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds like 1,5-DCQA, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their transcription. This leads to an enhanced cellular defense against oxidative damage.

Nrf2_Pathway_Activation_by_1_5_DCQA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DCQA->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1->Ub facilitates ubiquitination Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Proteasome Proteasome Ub->Proteasome degradation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides

Caption: Activation of the Nrf2 signaling pathway by this compound.

Studies have shown that 1,5-DCQA treatment can significantly increase the nuclear translocation of Nrf2 and the subsequent expression of downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[6]. This mechanism is central to its protective effects against oxidative stress-induced cell damage in various models[6].

Anti-HIV Activity

This compound has been identified as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase[2]. This enzyme is essential for the integration of the viral DNA into the host cell's genome, a critical step in the viral replication cycle.

Table 3: Quantitative Bioactivity Data of this compound
Biological ActivityAssayResultReference
HIV-1 Integrase Inhibition 3' End ProcessingIC₅₀ = 0.35 µg/mL[2]
End JoiningIC₅₀ = 0.56 µg/mL[2]
DisintegrationIC₅₀ = 0.84 µg/mL[2]
HIV-1 Replication Inhibition MT-2 T lymphoblastoid cellsED₅₀ = 2 µg/mL[2]
Free Radical Scavenging fMLP-stimulated PMN cellsDose-dependent reduction (0.25-1 µM)[2]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and analysis of this compound from plant sources.

Extraction of Dicaffeoylquinic Acids from Plant Material

This protocol describes a general method for the extraction of dicaffeoylquinic acids from dried plant material.

Materials and Equipment:

  • Dried and powdered plant material (e.g., leaves of Artemisia or Cynara species)

  • 80% Methanol (B129727) (v/v) in water

  • Conical flasks

  • Ultrasonic bath

  • Orbital shaker

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh approximately 10 g of the powdered plant material into a 250 mL conical flask.

  • Add 100 mL of 80% methanol.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Place the flask on an orbital shaker and agitate at room temperature for 24 hours.

  • Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully decant and collect the supernatant.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine the supernatants from all extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Isolation and Purification by Column Chromatography

This protocol outlines a general procedure for the isolation of this compound from a crude plant extract using column chromatography.

Materials and Equipment:

  • Crude plant extract

  • Silica (B1680970) gel (for normal-phase chromatography) or C18-reversed-phase silica gel

  • Glass chromatography column

  • Solvent systems (e.g., chloroform:methanol gradients for normal-phase; methanol:water gradients for reversed-phase)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

  • Prepare a slurry of the stationary phase (silica gel or C18) in the initial mobile phase and pack the chromatography column.

  • Carefully load the dissolved extract onto the top of the packed column.

  • Elute the column with a step-wise or linear gradient of the chosen solvent system. For example, for reversed-phase chromatography, start with a low concentration of methanol in water and gradually increase the methanol concentration.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Combine the fractions containing the compound of interest (identified by its Rf value and comparison with a standard if available).

  • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for the analytical separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-30 min: 10-40% B (linear gradient)

    • 30-35 min: 40-10% B (linear gradient)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 325 nm

Conclusion

This compound is a multifaceted natural product with a well-defined chemical structure and stereochemistry that underpins its significant biological activities. Its potent antioxidant effects, mediated through the activation of the Nrf2 signaling pathway, and its ability to inhibit HIV-1 integrase, make it a compelling candidate for further investigation in the development of novel therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to advance the understanding and application of this promising compound in medicine and human health. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential.

References

The Antioxidant Arsenal of 1,5-Dicaffeoylquinic Acid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dicaffeoylquinic acid (1,5-DCQA), a naturally occurring polyphenolic compound, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which 1,5-DCQA combats oxidative stress. The document elucidates its direct radical scavenging activities and delves into the intricate signaling pathways it modulates to bolster endogenous antioxidant defenses. Key experimental data from a range of in vitro and in vivo studies are systematically presented, and detailed methodologies for pivotal assays are provided. Furthermore, signaling cascades and experimental workflows are visualized through diagrams to offer a clear and comprehensive understanding of the core antioxidant mechanisms of 1,5-DCQA, positioning it as a promising candidate for further investigation in the prevention and treatment of oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a key etiological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer.[1] Phytochemicals with antioxidant properties have emerged as promising therapeutic and preventative agents. Among these, this compound (1,5-DCQA), an ester of caffeic acid and quinic acid, has demonstrated robust antioxidant and cytoprotective effects.[2][3] This guide aims to provide a detailed technical overview of the mechanisms underpinning the antioxidant activity of 1,5-DCQA.

Core Antioxidant Mechanisms

The antioxidant prowess of this compound is attributed to a dual-pronged approach: direct neutralization of free radicals and modulation of intracellular signaling pathways that enhance the body's own antioxidant defenses.

Direct Radical Scavenging Activity

1,5-DCQA is a formidable direct scavenger of free radicals. This capacity is largely attributed to the presence of two catechol (3,4-dihydroxyphenyl) moieties within its structure.[4] These groups can readily donate hydrogen atoms to neutralize a wide array of reactive oxygen species, thereby terminating damaging radical chain reactions.[5] The antioxidant activity of dicaffeoylquinic acids has been reported to be stronger than that of the well-known antioxidant, ascorbic acid.[6]

Indirect Antioxidant Mechanisms via Cellular Signaling Pathways

Beyond direct radical scavenging, 1,5-DCQA exerts a profound influence on cellular signaling pathways that regulate the expression of a suite of antioxidant and cytoprotective genes.

A primary mechanism of action for 1,5-DCQA's indirect antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[8] Upon exposure to inducers like 1,5-DCQA, Nrf2 dissociates from Keap1 and translocates to the nucleus.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[9]

This leads to the upregulation of a battery of protective enzymes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[10][11][12]

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[1]

  • Other Antioxidant Enzymes: Such as catalase (CAT), glutathione peroxidase (GPx), and superoxide (B77818) dismutase (SOD).[7][13][14]

The activation of the Nrf2 pathway by 1,5-DCQA has been shown to be crucial for its protective effects against oxidative stress in various models, including ischemia/reperfusion injury.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DCQA->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Nrf2_ARE Nrf2-ARE Complex Gene_Expression Antioxidant Gene Expression (HO-1, GCL, SOD, etc.) Gene_Expression->ROS Neutralizes Nrf2_ARE->Gene_Expression Upregulates PI3K_Akt_Pathway DCQA Dicaffeoylquinic Acid PI3K PI3K DCQA->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylates) Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes CAA_Workflow start Start seed_cells Seed Caco-2 cells in a 96-well plate start->seed_cells load_probe Incubate cells with DCFH-DA probe seed_cells->load_probe treat_antioxidant Treat cells with 1,5-DCQA load_probe->treat_antioxidant induce_stress Add AAPH to induce oxidative stress treat_antioxidant->induce_stress measure_fluorescence Measure fluorescence over time induce_stress->measure_fluorescence calculate_caa Calculate Cellular Antioxidant Activity (CAA) value measure_fluorescence->calculate_caa end_process End calculate_caa->end_process

References

The Neuroprotective Landscape of 1,5-Dicaffeoylquinic Acid: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro neuroprotective effects of 1,5-Dicaffeoylquinic acid (1,5-DQA), a naturally occurring phenolic compound. This document synthesizes key findings from preclinical research, focusing on its mechanisms of action against common neurotoxic insults. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways are presented to facilitate further research and development in the field of neurotherapeutics.

Core Findings: Neuroprotective Efficacy of this compound

This compound has demonstrated significant neuroprotective properties in various in vitro models of neuronal damage. Its protective effects are primarily attributed to its ability to modulate key intracellular signaling pathways, mitigate oxidative stress, and inhibit apoptosis. Studies have shown its efficacy in protecting neuronal cells from toxicity induced by amyloid-β (Aβ) peptides and excitotoxicity mediated by N-methyl-D-aspartate (NMDA) receptors.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of 1,5-DQA and its isomers.

Table 1: Neuroprotective Effects of this compound Against Amyloid-β (Aβ) Induced Toxicity in Primary Cortical Neurons

Treatment Group1,5-DQA Concentration (µM)Cell Viability (% of Control)Key Protein Modulation (Fold Change vs. Aβ alone)
Control-100%-
Aβ (40 µM)-~50%-
Aβ + 1,5-DQA10Increasedp-Akt: Increased, p-GSK3β: Increased, Bcl-2/Bax ratio: Increased
Aβ + 1,5-DQA50Increasedp-Akt: Increased, p-GSK3β: Increased, Bcl-2/Bax ratio: Increased
Aβ + 1,5-DQA100Significantly Increasedp-Akt: Significantly Increased, p-GSK3β: Significantly Increased, Bcl-2/Bax ratio: Significantly Increased

Data synthesized from studies demonstrating a concentration-dependent protective effect.[1][2]

Table 2: Neuroprotective Effects of a this compound Derivative (MQA) Against NMDA-Induced Toxicity in SH-SY5Y Cells

Treatment GroupMQA Concentration (µM)Cell Viability (% of NMDA group)LDH Leakage (% of NMDA group)
NMDA (1 mM)-100%100%
NMDA + MQA15~110%~90%
NMDA + MQA30~125%~75%
NMDA + MQA60~140%~60%

MQA is 1,5-O-dicaffeoyl-3-O-[4-malic acid methyl ester]-quinic acid. Data indicates a dose-dependent protection against NMDA-induced cell death and membrane damage.

Key Signaling Pathways in 1,5-DQA-Mediated Neuroprotection

The neuroprotective effects of 1,5-DQA are orchestrated through the modulation of critical signaling cascades. The Phosphoinositide 3-kinase (PI3K)/Akt pathway has been identified as a central mechanism.

PI3K/Akt Signaling Pathway

1,5-DQA has been shown to activate the PI3K/Akt pathway, which is a crucial regulator of cell survival and proliferation.[1] Activation of this pathway leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β), a protein implicated in neuronal apoptosis. Furthermore, the activated Akt enhances the expression of anti-apoptotic proteins like Bcl-2 and decreases the expression of pro-apoptotic proteins like Bax, thereby shifting the balance towards cell survival.[1] The neuroprotective effects of 1,5-DQA via this pathway can be blocked by the PI3K inhibitor, LY294002.[1]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 1,5-DQA 1,5-DQA TrkA TrkA 1,5-DQA->TrkA PI3K PI3K TrkA->PI3K Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Bcl2_Bax Bcl-2/Bax Ratio Akt->Bcl2_Bax Increases Apoptosis Apoptosis GSK3b->Apoptosis Promotes Bcl2_Bax->Apoptosis Inhibits Neuroprotection Neuroprotection LY294002 LY294002 (PI3K Inhibitor) LY294002->PI3K Inhibits

PI3K/Akt Signaling Pathway activated by 1,5-DQA.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and facilitate the design of future studies.

Cell Culture and Differentiation of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a commonly used model in neurotoxicity studies.

  • Culture Medium: A 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, and 50 ng/ml penicillin/streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: Cells are passaged at approximately 80% confluency using trypsin-EDTA.

  • Differentiation (for mature neuronal phenotype): To induce a more mature neuronal phenotype, SH-SY5Y cells can be treated with retinoic acid (RA) and brain-derived neurotrophic factor (BDNF). A common protocol involves treating the cells with 10 µM RA in a low-serum medium (e.g., 1% FBS) for several days, followed by the addition of 50 ng/ml BDNF.

In Vitro Neurotoxicity Models

1. Amyloid-β (Aβ) Induced Toxicity in Primary Cortical Neurons

  • Cell Source: Primary cortical neurons are isolated from neonatal rats.

  • Protocol:

    • Neurons are cultured for a specified period to allow for maturation.

    • Cells are pre-treated with various concentrations of 1,5-DQA for 2 hours.

    • Subsequently, cells are exposed to 40 µM of Aβ(1-42) for 6 hours to induce neurotoxicity.[1]

    • Cell viability and apoptotic markers are then assessed.

2. NMDA-Induced Excitotoxicity in SH-SY5Y Cells

  • Protocol:

    • SH-SY5Y cells are seeded in appropriate culture plates.

    • Cells are pre-treated with the test compound (e.g., MQA, a 1,5-DQA derivative) for 2 hours.

    • Neurotoxicity is induced by treating the cells with 1 mM NMDA for 30 minutes.

    • Cell viability and lactate (B86563) dehydrogenase (LDH) release are measured to assess cytotoxicity.

Assessment of Neuroprotection

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

  • Protocol:

    • After the neurotoxicity induction and treatment period, the culture medium is removed.

    • A fresh serum-free medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well.

    • The plate is incubated for 4 hours at 37°C.

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

2. Western Blot Analysis for Signaling Proteins

  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status.

  • Protocol:

    • Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, and a loading control like β-actin).

    • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

    • Quantification: The intensity of the protein bands is quantified using densitometry software.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the in vitro neuroprotective effects of 1,5-DQA.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Assessment of Neuroprotection cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y or Primary Neurons) Pretreatment Pre-treatment with This compound Cell_Culture->Pretreatment Toxicity_Induction Induction of Neurotoxicity (e.g., Aβ, NMDA, H₂O₂) Pretreatment->Toxicity_Induction Viability_Assay Cell Viability Assays (e.g., MTT) Toxicity_Induction->Viability_Assay Apoptosis_Assay Apoptosis Assays (e.g., Hoechst Staining, Caspase Activity) Toxicity_Induction->Apoptosis_Assay Western_Blot Western Blot Analysis (e.g., PI3K/Akt pathway proteins) Toxicity_Induction->Western_Blot ROS_Assay Oxidative Stress Assays (e.g., DCFH-DA for ROS) Toxicity_Induction->ROS_Assay Data_Quantification Data Quantification and Statistical Analysis Viability_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Western_Blot->Data_Quantification ROS_Assay->Data_Quantification

General experimental workflow for in vitro neuroprotection studies.

Conclusion

The in vitro evidence strongly suggests that this compound is a promising neuroprotective agent. Its multifaceted mechanism of action, particularly the activation of the PI3K/Akt signaling pathway, positions it as a compelling candidate for further investigation in the context of neurodegenerative diseases. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel neurotherapeutics. Future studies should focus on elucidating the upstream molecular targets of 1,5-DQA and validating these in vitro findings in more complex in vivo models.

References

The Anti-Inflammatory Potential of 1,5-Dicaffeoylquinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the anti-inflammatory properties of 1,5-Dicaffeoylquinic acid (1,5-diCQA), a naturally occurring phenolic compound. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of caffeoylquinic acid derivatives. While research highlights the anti-inflammatory activities of dicaffeoylquinic acids (diCQAs) as a class, it is important to note that specific quantitative data for the 1,5-isomer is less abundant in current scientific literature compared to other isomers such as 3,5-diCQA and 4,5-diCQA. This guide synthesizes the available information on the mechanisms of action of 1,5-diCQA and presents quantitative data from closely related isomers to provide a comprehensive understanding of the potential of this compound class.

Core Anti-Inflammatory Mechanisms

This compound, along with other diCQA isomers, exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Pretreatment with diCQAs has been shown to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2] Furthermore, diCQAs inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][2]

Quantitative Data on Dicaffeoylquinic Acid Isomers

While specific quantitative data for 1,5-diCQA is limited, the following tables summarize findings for other prominent diCQA isomers, offering valuable insights into the potential potency of this class of compounds.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Dicaffeoylquinic Acid Isomers

IsomerModel SystemStimulantMediatorConcentration/Dose% Inhibition / IC50Reference
4,5-diCQARAW264.7 cellsLPS (50 ng/mL)Nitrite (B80452) (NO)1, 2, 4 µMDose-dependent reduction[3]
4,5-diCQARAW264.7 cellsLPS (50 ng/mL)PGE24 µM55%[4]
4,5-diCQARat primary chondrocytesIL-1β (5 ng/mL)Nitrite (NO)10, 20, 40 µMDose-dependent reduction[5]
4,5-diCQARat primary chondrocytesIL-1β (5 ng/mL)PGE210, 20, 40 µMDose-dependent reduction[5]
3,5-diCQA, 4,5-diCQASolidago virgaurea extractCarrageenan-induced rat paw edemaTNF-α25, 50 mg/kgSignificant reduction[6]
3,5-diCQA, 4,5-diCQASolidago virgaurea extractCarrageenan-induced rat paw edemaIL-1β25, 50 mg/kgSignificant reduction[6]

Table 2: In Vivo Anti-Inflammatory Effects of Dicaffeoylquinic Acid Isomers

IsomerAnimal ModelInflammation InducerDoseEffectReference
4,5-diCQARatCarrageenan-induced paw edema5, 10, 20 mg/kg (oral)Dose-dependent suppression of edema[3]
4,5-diCQARatCarrageenan-induced paw edema20 mg/kg (oral)Comparable effect to diclofenac (B195802) sodium (10 mg/kg) at 5 hours[3][4]

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of 1,5-diCQA are rooted in its ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response.

NF-κB and MAPK Signaling Pathways

In inflammatory conditions, the activation of NF-κB and MAPK pathways leads to the transcription of pro-inflammatory genes. DiCQAs, including the 1,5-isomer, have been shown to inhibit these pathways.[2] This is achieved by preventing the phosphorylation of IκBα, which otherwise leads to its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus.[2] Similarly, diCQAs can reverse the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[2]

NF_kB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκBα IκBα IKK->IκBα Phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p65_nuc p65 p65->p65_nuc Translocates p50 p50 p50_nuc p50 p50->p50_nuc Translocates NFkB_complex->p65 Releases NFkB_complex->p50 Releases MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Activates MAPK_nuc p-MAPK MAPK->MAPK_nuc Translocates diCQA This compound diCQA->IKK Inhibits diCQA->MAPKK Inhibits DNA DNA p65_nuc->DNA p50_nuc->DNA MAPK_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Inhibition of NF-κB and MAPK pathways by this compound.
Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of cellular antioxidant responses. 1,5-diCQA has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by compounds like 1,5-diCQA, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant proteins.[7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Nrf2_Keap1->Nrf2 Releases diCQA This compound diCQA->Nrf2_Keap1 Induces dissociation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Transcription

Activation of the Nrf2 pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the anti-inflammatory properties of dicaffeoylquinic acids.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable metabolite of NO, in cell culture supernatants.

Workflow:

Griess_Assay_Workflow start Start cell_culture Seed macrophages (e.g., RAW264.7) in 96-well plate start->cell_culture pretreatment Pre-treat with 1,5-diCQA (various concentrations) for 1-2h cell_culture->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) for 24h pretreatment->stimulation collect_supernatant Collect 50 µL of cell culture supernatant stimulation->collect_supernatant add_griess Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) collect_supernatant->add_griess incubate1 Incubate for 10 min at room temperature, protected from light add_griess->incubate1 add_griess_b Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine) incubate1->add_griess_b incubate2 Incubate for 10 min at room temperature, protected from light add_griess_b->incubate2 measure_absorbance Measure absorbance at 540 nm incubate2->measure_absorbance calculate Calculate nitrite concentration using a sodium nitrite standard curve measure_absorbance->calculate end End calculate->end

Workflow for the Griess Assay to measure nitric oxide production.
Prostaglandin E2 (PGE2) Quantification (ELISA)

This is a competitive immunoassay for the quantitative determination of PGE2 in cell culture supernatants.

Workflow:

PGE2_ELISA_Workflow start Start prepare_plate Use a 96-well plate pre-coated with goat anti-mouse IgG start->prepare_plate add_reagents Add standards, samples (cell supernatant), PGE2-peroxidase conjugate, and monoclonal anti-PGE2 antibody prepare_plate->add_reagents incubate1 Incubate for 2h at room temperature with shaking add_reagents->incubate1 wash1 Wash plate 3-5 times with wash buffer incubate1->wash1 add_substrate Add TMB substrate solution wash1->add_substrate incubate2 Incubate for 15-30 min at room temperature in the dark add_substrate->incubate2 add_stop_solution Add stop solution incubate2->add_stop_solution measure_absorbance Measure absorbance at 450 nm add_stop_solution->measure_absorbance calculate Calculate PGE2 concentration based on the standard curve measure_absorbance->calculate end End calculate->end

Workflow for Prostaglandin E2 ELISA.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to detect and quantify specific proteins involved in the NF-κB and MAPK signaling pathways.

Workflow:

Western_Blot_Workflow start Start cell_lysis Lyse treated cells to extract proteins start->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block the membrane with 5% non-fat milk or BSA transfer->blocking primary_antibody Incubate with primary antibodies (e.g., anti-p-IκBα, anti-p-p65, anti-p-ERK) blocking->primary_antibody wash1 Wash membrane primary_antibody->wash1 secondary_antibody Incubate with HRP-conjugated secondary antibody wash1->secondary_antibody wash2 Wash membrane secondary_antibody->wash2 detection Detect chemiluminescence using an imaging system wash2->detection analysis Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH) detection->analysis end End analysis->end

General workflow for Western Blot analysis.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent through its modulation of the NF-κB, MAPK, and Nrf2 signaling pathways. While qualitative data supports its mechanism of action, there is a clear need for further research to provide specific quantitative data on its efficacy, including IC50 values for the inhibition of key inflammatory mediators and dose-response relationships in various in vitro and in vivo models. Such studies will be crucial for a comprehensive evaluation of its therapeutic potential and for advancing its development as a novel anti-inflammatory drug.

This document is for informational purposes only and does not constitute medical advice. Consult with a qualified healthcare professional for any health concerns.

References

A Technical Guide to 1,5-Dicaffeoylquinic Acid: Properties, Protocols, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dicaffeoylquinic acid (1,5-DCQA) is a naturally occurring phenolic compound found in various plants. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. This technical guide provides an in-depth overview of 1,5-DCQA, focusing on its physicochemical properties, detailed experimental protocols for its analysis and evaluation, and its modulation of key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is an ester formed from one molecule of quinic acid and two molecules of caffeic acid. Its chemical structure and properties are summarized below.

PropertyValueCitation(s)
CAS Number 19870-46-3 (primary), 30964-13-7 (alternate)[1][2][3][4]
Molecular Formula C₂₅H₂₄O₁₂[1][5]
Molecular Weight 516.45 g/mol [2][4][6]
Synonyms 1,5-DCQA, Cynarin, 1,3-Dicaffeoylquinic acid[1][6][7]

Experimental Protocols

This section provides detailed methodologies for the quantification and biological evaluation of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for the quantification of 1,5-DCQA in various samples.

ParameterDescriptionCitation(s)
Column Reversed-phase C18 or Phenyl-Hexyl[8]
Mobile Phase A Water with 0.1% formic acid or 0.085% phosphoric acid[8][9]
Mobile Phase B Acetonitrile[8][9]
Gradient A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the compound. For example: 0-10 min, 10-15% B; 10-25 min, 15-25% B; 25-30 min, 25-10% B. The flow rate is typically around 0.8-1.0 mL/min.[9]
Detection UV detection at 325-330 nm[8]
Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability in response to 1,5-DCQA treatment.

StepProtocolCitation(s)
1. Cell Seeding Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[5][10]
2. Compound Treatment Treat cells with various concentrations of 1,5-DCQA and incubate for the desired period (e.g., 24-72 hours).[10]
3. MTT Addition Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][7]
4. Solubilization Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan (B1609692) crystals.[1][10]
5. Absorbance Reading Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[1]
Western Blot Analysis

Western blotting is employed to detect and quantify specific proteins involved in signaling pathways affected by 1,5-DCQA.

StepProtocolCitation(s)
1. Protein Extraction Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.[11]
2. Protein Quantification Determine protein concentration using a BCA or Bradford protein assay.[11]
3. Gel Electrophoresis Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[2][11]
4. Protein Transfer Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
5. Blocking Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[2]
6. Primary Antibody Incubate the membrane with primary antibodies (e.g., against Akt, p-Akt, GSK-3β, p-GSK-3β, Bcl-2, Bax) overnight at 4°C.[2][11]
7. Secondary Antibody Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[2][11]
8. Detection Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (Griess) Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in cell culture supernatants.

StepProtocolCitation(s)
1. Sample Collection Collect cell culture supernatant after treatment with 1,5-DCQA and/or an inflammatory stimulus (e.g., LPS).[13]
2. Griess Reagent Prepare fresh Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.[6][14]
3. Reaction Mix 50-100 µL of the supernatant with an equal volume of Griess reagent in a 96-well plate.[6][13]
4. Incubation Incubate the plate at room temperature for 10-15 minutes, protected from light.[6]
5. Absorbance Reading Measure the absorbance at approximately 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.[13][14]

Signaling Pathway Analysis

This compound has been shown to exert its neuroprotective effects through the modulation of the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway extracellular 1,5-Dicaffeoylquinic Acid receptor Trk A Receptor extracellular->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates gsk3b GSK-3β akt->gsk3b Inhibits bcl2 Bcl-2 akt->bcl2 Upregulates bax Bax akt->bax Downregulates apoptosis Apoptosis gsk3b->apoptosis bcl2->apoptosis Inhibits bax->apoptosis

Caption: PI3K/Akt signaling pathway modulated by this compound.

The neuroprotective mechanism of 1,5-DCQA involves the activation of the Tyrosine Kinase A (Trk A) receptor, which in turn stimulates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Activated Akt plays a crucial role in promoting cell survival by phosphorylating and inactivating Glycogen Synthase Kinase 3β (GSK-3β), a pro-apoptotic protein. Furthermore, activated Akt upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, ultimately leading to the inhibition of apoptosis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 1,5-Dicaffeoylquinic Acid

This technical guide provides a comprehensive overview of the solubility and stability of this compound (1,5-DCQA), a naturally occurring polyphenolic compound with significant interest due to its various biological activities, including antioxidant and anti-inflammatory properties.[][2] Understanding its physicochemical properties is critical for its extraction, formulation, and application in research and drug development.

Solubility Profile

The solubility of this compound is a key parameter for developing appropriate solvent systems for extraction, purification, and formulation. Quantitative data from chemical suppliers indicates its solubility in common organic solvents and aqueous buffers.

Data Presentation: Solubility of this compound

SolventSolubilityMolar Concentration (approx.)Reference
Dimethylformamide (DMF)71 mg/mL137.4 mM[3]
Dimethyl sulfoxide (B87167) (DMSO)50 mg/mL96.8 mM[3]
Ethanol50 mg/mL96.8 mM[3]
Phosphate-Buffered Saline (PBS, pH 7.2)25 mg/mL48.4 mM[3]
DMSO≥ 23 mg/mL≥ 44.5 mM[4]

Note: The molecular weight of this compound is 516.45 g/mol . Molar concentrations are calculated based on this value.

Stability Profile

This compound, like other caffeoylquinic acids (CQAs), is susceptible to degradation and isomerization when exposed to various environmental factors such as temperature, pH, and light.[5] Generally, di-acyl CQAs like 1,5-DCQA are significantly less stable than their mono-acyl counterparts.[6][7]

2.1 Influence of Temperature

Temperature is a critical factor affecting the stability of di-acyl CQAs. Elevated temperatures accelerate degradation and isomerization.

  • Room Temperature vs. Refrigeration: Di-acyl CQAs exhibit poor stability at room temperature (25°C) but are relatively stable when stored at 4°C.[7] For instance, after 7 days in a 50% aqueous methanol (B129727) solution stored in the dark, dicaffeoylquinic acid isomers showed significant degradation at room temperature, while degradation was minimal at 4°C.[6][7]

  • Long-Term Storage: As a solid, 1,5-DCQA is stable for at least four years when stored at -20°C.[3] Commercial analytical standards are often recommended to be stored at 2-8°C.

Data Presentation: Thermal Degradation of Dicaffeoylquinic Acid Isomers (Study conducted in 50% (v/v) aqueous methanol in a brown bottle for 7 days)

Compound% Degradation at Room Temperature (25°C)Reference
4,5-diCQA10.08%[6][7]
3,4-diCQA7.82%[6][7]
3,5-diCQA7.03%[6][7]

2.2 Influence of Light

Exposure to light, especially in combination with ambient temperature, significantly accelerates the degradation of CQAs.

  • Photo-Stability Study: When stored in transparent glass at room temperature for 7 days, degradation is markedly higher than in dark conditions. In a 50% methanol solution under these conditions, 4,5-diCQA degraded by approximately 18.02%.[6][7]

2.3 Influence of pH

The pH of the solution plays a crucial role in the stability and isomerization of CQAs.

  • Isomerization: Neutral and basic pH values can induce rapid isomerization among di-acyl CQAs.[7] For example, 3,5-diCQA has been observed to isomerize to 3,4-diCQA and 4,5-diCQA under these conditions.[7] While 3,5-diCQA is stable under acidic conditions, this highlights the need for pH control in formulations.[7] Studies on the related mono-acyl 5-CQA show that heating in buffered solutions from pH 4.0 to 9.0 leads to a variety of transformation products, with the process being highly pH-dependent.[8][9]

2.4 Degradation Pathways

The instability of 1,5-DCQA and other isomers leads to several transformation products. The primary degradation pathways identified are isomerization, hydrolysis, and methylation.[6][10]

  • Isomerization (Acyl Migration): This is a major transformation pathway where the caffeoyl groups migrate to different positions on the quinic acid core. The proposed mechanism for related isomers is 4,5-diCQA ⇌ 3,5-diCQA ⇌ 3,4-diCQA.[6][7] This process is reversible and leads to a complex mixture of isomers over time.

  • Hydrolysis: The ester bonds linking the caffeic acid moieties to the quinic acid core can be hydrolyzed, yielding mono-caffeoylquinic acids and free caffeic acid.[7][11]

  • Methylation: In methanolic solutions, methylation can occur, forming methylated derivatives of the parent compound.[7]

cluster_main This compound cluster_products Degradation Products 1,5-DCQA 1,5-DCQA Isomers Other diCQA Isomers (e.g., 3,4-diCQA, 3,5-diCQA) 1,5-DCQA->Isomers Isomerization (Acyl Migration) Hydrolysis_Products Mono-CQAs + Caffeic Acid 1,5-DCQA->Hydrolysis_Products Hydrolysis

Caption: Major degradation pathways for this compound.

Experimental Protocols

3.1 Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[12][13][14]

start Start step1 Add excess 1,5-DCQA solid to a known volume of solvent start->step1 step2 Seal vial and agitate (e.g., orbital shaker) step1->step2 step3 Equilibrate for 24-48 hours at a constant temperature step2->step3 step4 Separate undissolved solid (Centrifuge at >10,000g or filter with 0.22 µm syringe filter) step3->step4 step5 Collect clear supernatant step4->step5 step6 Quantify 1,5-DCQA concentration (e.g., HPLC-UV, UV-Vis Spectrophotometry) step5->step6 end End: Solubility Determined step6->end

Caption: Experimental workflow for solubility determination via the shake-flask method.

Methodology Details:

  • Preparation: An excess amount of solid 1,5-DCQA is added to a vial containing a known volume of the solvent of interest.

  • Equilibration: The vial is sealed and agitated (e.g., using an orbital shaker or magnetic stirrer) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged at high speed or filtered through a sub-micron filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved solid particles.

  • Quantification: The concentration of 1,5-DCQA in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry against a standard curve.[15]

3.2 Protocol for Stability Assessment

This protocol outlines a typical procedure to evaluate the stability of 1,5-DCQA under various storage conditions.[7]

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep1 Prepare a stock solution of 1,5-DCQA in a suitable solvent (e.g., 50% Methanol) prep2 Divide into multiple aliquots cond1 Condition 1: 4°C, Dark (Brown Vial) prep2->cond1 cond2 Condition 2: 25°C, Dark (Brown Vial) prep2->cond2 cond3 Condition 3: 25°C, Light (Clear Vial) prep2->cond3 cond4 Condition 4: Different pH Buffers prep2->cond4 analysis1 Sample at time points (t=0, 1, 3, 7 days) cond1->analysis1 cond2->analysis1 cond3->analysis1 cond4->analysis1 analysis2 Analyze by HPLC-PDA or LC-MS/MS to quantify remaining 1,5-DCQA analysis1->analysis2 analysis3 Identify degradation products using MS/MS fragmentation analysis2->analysis3

Caption: General experimental workflow for assessing the stability of 1,5-DCQA.

Methodology Details:

  • Sample Preparation: A stock solution of 1,5-DCQA is prepared in a chosen solvent system (e.g., 50% aqueous methanol).[7]

  • Incubation: Aliquots of the solution are stored under a matrix of controlled conditions, varying factors such as:

    • Temperature: Refrigerated (4°C) vs. Room Temperature (25°C).[7]

    • Light Exposure: Dark (amber vials) vs. Light (clear vials).[7]

    • Solvent/pH: Different solvents or aqueous solutions buffered at various pH levels.[7][8]

  • Time-Point Analysis: Samples are taken from each condition at specified time intervals (e.g., 0, 1, 3, 5, and 7 days).[7]

  • Quantification and Identification: The concentration of the parent compound (1,5-DCQA) is quantified at each time point using HPLC-PDA by measuring the peak area relative to the initial (t=0) sample.[6][7] Degradation products are identified using HPLC coupled with tandem mass spectrometry (LC-MS/MS) by analyzing their fragmentation patterns.[7][10] The percentage of degradation is calculated based on the decrease in the parent compound's concentration over time.

References

1,5-Dicaffeoylquinic Acid: A Technical Guide to Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dicaffeoylquinic acid (1,5-DCQA), a prominent member of the dicaffeoylquinic acid (DCQA) family of polyphenolic compounds, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. Found in various medicinal plants, its therapeutic potential is intrinsically linked to its bioavailability and metabolic fate within the body. This technical guide provides an in-depth overview of the current understanding of the absorption, distribution, metabolism, and excretion of 1,5-DCQA, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Bioavailability and Pharmacokinetics

The systemic exposure to 1,5-DCQA following oral administration is generally low due to extensive metabolism in the gastrointestinal tract and liver. In vivo studies in animal models provide the most comprehensive quantitative data to date.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

ParameterValueUnitsReference
Dose160mg/kg[1]
Half-life (t½)1.40h[1]
Clearance (CL)0.44L/h/kg[1]
Volume of Distribution (Vd)0.89L/kg[1]

Note: Data from intravenous administration helps in understanding the compound's disposition and elimination characteristics independent of absorption. The rapid clearance and short half-life suggest efficient elimination from the bloodstream.[1]

Human Bioavailability

Direct pharmacokinetic data for 1,5-DCQA in humans is limited. However, studies on extracts rich in dicaffeoylquinic acids, such as artichoke leaf extract, indicate that the parent compounds are often not detected in human plasma or urine after oral consumption.[2] Instead, various metabolites are identified, suggesting that 1,5-DCQA undergoes extensive metabolism before reaching systemic circulation.[2] The primary metabolites detected are conjugates of caffeic acid and its derivatives, indicating that the bioactivity observed in vivo may be attributable to these metabolic products.[2]

Metabolism

The metabolism of 1,5-DCQA is a critical determinant of its biological activity and is characterized by several key enzymatic reactions, primarily occurring in the liver and small intestine.

Major Metabolic Pathways

In vivo and in vitro studies in rats have elucidated that the primary metabolic pathways for 1,5-DCQA are O-methylation and glucuronidation .[3] These reactions are catalyzed by catechol-O-methyltransferase (COMT) and UDP-glucuronosyltransferases (UGTs), respectively.[3]

A significant number of metabolites have been identified, highlighting the compound's extensive biotransformation. One study identified a total of 22 metabolites in the bile, urine, and plasma of rats following oral administration of 1,5-DCQA.[3] These included:

  • Four isomeric O-mono-methylated metabolites.[3]

  • Nine isomeric O-di-methylated metabolites.[3]

  • Four isomeric O-mono-methyl-glucuronidated metabolites.[3]

  • Four isomeric O-di-methyl-glucuronidated metabolites.[3]

  • One glucuronidated metabolite.[3]

Following intravenous administration, 15 metabolites were identified in rat urine, primarily consisting of methylated and glucuronidated forms of the parent compound.[1]

Metabolic Transformation of this compound

The metabolic cascade of 1,5-DCQA involves sequential enzymatic modifications.

This compound This compound O-mono-methylated Metabolites O-mono-methylated Metabolites This compound->O-mono-methylated Metabolites COMT Glucuronidated Metabolites Glucuronidated Metabolites This compound->Glucuronidated Metabolites UGTs O-di-methylated Metabolites O-di-methylated Metabolites O-mono-methylated Metabolites->O-di-methylated Metabolites COMT O-mono-methyl-glucuronidated Metabolites O-mono-methyl-glucuronidated Metabolites O-mono-methylated Metabolites->O-mono-methyl-glucuronidated Metabolites UGTs O-di-methyl-glucuronidated Metabolites O-di-methyl-glucuronidated Metabolites O-di-methylated Metabolites->O-di-methyl-glucuronidated Metabolites UGTs

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section outlines the methodologies employed in key studies investigating the bioavailability and metabolism of this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical procedure for determining the pharmacokinetic profile of 1,5-DCQA in a rat model.

1. Animal Model:

  • Species: Male Wistar rats.[1]

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. Animals are typically fasted overnight before dosing.

2. Drug Administration:

  • Intravenous (IV): 1,5-DCQA is dissolved in a suitable vehicle (e.g., saline) and administered as a single bolus injection via the tail vein. A typical dose is 160 mg/kg.[1]

  • Oral (PO): 1,5-DCQA is dissolved or suspended in a vehicle and administered by oral gavage. A typical dose is 160 mg/kg.[3]

3. Sample Collection:

  • Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and bile can also be collected using metabolic cages to identify excreted metabolites.

4. Sample Analysis:

  • Plasma concentrations of 1,5-DCQA and its metabolites are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection.[1]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using non-compartmental analysis software.

cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection & Processing cluster_3 Analysis Animal Model Selection (e.g., Wistar Rats) Animal Model Selection (e.g., Wistar Rats) Acclimatization and Fasting Acclimatization and Fasting Animal Model Selection (e.g., Wistar Rats)->Acclimatization and Fasting Dose Preparation Dose Preparation Intravenous or Oral Administration Intravenous or Oral Administration Dose Preparation->Intravenous or Oral Administration Timed Blood Sampling Timed Blood Sampling Intravenous or Oral Administration->Timed Blood Sampling Plasma Separation Plasma Separation Timed Blood Sampling->Plasma Separation Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) HPLC/LC-MS Analysis HPLC/LC-MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC/LC-MS Analysis->Pharmacokinetic Modeling

Caption: In vivo pharmacokinetic study workflow.

In Vitro Metabolism using Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability and identifying metabolites of 1,5-DCQA using liver microsomes.

1. Materials:

  • Pooled liver microsomes (e.g., from human, rat).

  • This compound.

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate (B84403) buffer (pH 7.4).

  • Acetonitrile (for reaction termination).

2. Incubation Procedure:

  • A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein concentration), 1,5-DCQA (e.g., 1-10 µM), and phosphate buffer.

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

  • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding cold acetonitrile.

  • Control incubations are performed without the NADPH regenerating system to assess non-enzymatic degradation.

3. Sample Analysis:

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound (1,5-DCQA) and to identify the formed metabolites.

4. Data Analysis:

  • The rate of disappearance of 1,5-DCQA is used to calculate the in vitro half-life and intrinsic clearance.

  • The structures of the metabolites are elucidated based on their mass spectral data.

cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Prepare Reaction Mixture (Microsomes, 1,5-DCQA, Buffer) Prepare Reaction Mixture (Microsomes, 1,5-DCQA, Buffer) Pre-incubation (37°C) Pre-incubation (37°C) Prepare Reaction Mixture (Microsomes, 1,5-DCQA, Buffer)->Pre-incubation (37°C) Initiate with NADPH Initiate with NADPH Timed Aliquot Sampling Timed Aliquot Sampling Initiate with NADPH->Timed Aliquot Sampling Quench with Acetonitrile Quench with Acetonitrile Timed Aliquot Sampling->Quench with Acetonitrile Protein Precipitation Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation

Caption: In vitro liver microsome metabolism assay workflow.

Signaling Pathways

This compound and its related compounds have been shown to modulate key cellular signaling pathways involved in oxidative stress and inflammation, which likely contributes to their observed biological effects.

Nrf2 Signaling Pathway

1,5-DCQA has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like 1,5-DCQA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.

cluster_0 Cytoplasm cluster_1 Nucleus 1,5-DCQA 1,5-DCQA Keap1_Nrf2 Keap1-Nrf2 Complex 1,5-DCQA->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription

Caption: Activation of the Nrf2 signaling pathway by 1,5-DCQA.

MAPK Signaling Pathway

Dicaffeoylquinic acids, as a class of compounds, have been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] The MAPK pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and inflammation. Inhibition of this pathway by DCQAs may contribute to their anti-inflammatory effects. The pathway involves a series of protein kinases that phosphorylate and activate one another, culminating in the activation of transcription factors that regulate gene expression.

Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P Transcription Factors Transcription Factors MAPK->Transcription Factors P Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response DCQAs Dicaffeoylquinic Acids DCQAs->MAPK inhibit phosphorylation

Caption: Inhibition of the MAPK signaling pathway by Dicaffeoylquinic Acids.

Conclusion

The bioavailability of this compound is limited by extensive first-pass metabolism, primarily through O-methylation and glucuronidation. The resulting metabolites are the predominant circulating compounds and likely contribute significantly to the in vivo biological activities attributed to 1,5-DCQA. Understanding these metabolic pathways and the signaling cascades modulated by 1,5-DCQA and its metabolites is crucial for the rational design of future studies and the development of novel therapeutic agents based on this scaffold. Further research, particularly in human subjects, is warranted to fully elucidate the pharmacokinetic profile and clinical relevance of this promising natural compound.

References

A Technical Guide to the Discovery and Isolation of 1,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dicaffeoylquinic acid (1,5-DCQA) is a naturally occurring phenolic compound belonging to the family of caffeoylquinic acids. It is an ester formed from the condensation of one molecule of quinic acid and two molecules of caffeic acid. Extensive research has highlighted its significant biological activities, including potent antioxidant, neuroprotective, and anti-inflammatory properties. These attributes have positioned 1,5-DCQA as a compound of interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological significance of 1,5-DCQA, with a focus on detailed experimental protocols and data presentation for the scientific community.

Natural Occurrence and Discovery

This compound is predominantly found in plants belonging to the Asteraceae family. Its discovery is historically linked to the chemical investigation of medicinal plants known for their therapeutic properties. Artichoke (Cynara cardunculus L. subsp. scolymus (L.) Hegi) is one of the most well-documented and richest sources of this compound.[1] Other notable plant sources include Ainsliaea fragrans, Aster scaber, and Burdock (Arctium lappa L.).[2] The identification of 1,5-DCQA and its isomers has been greatly advanced by the development of sophisticated analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[1][3]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process that typically involves extraction, fractionation, and purification. The following protocols are detailed methodologies for key experiments.

Protocol 1: Extraction and Selective Fractionation from Cynara cardunculus

This protocol is adapted from methodologies described for the extraction of caffeoylquinic acids from artichoke.[4][5]

1. Plant Material Preparation:

  • Fresh leaves of Cynara cardunculus are harvested, washed, and dried in a ventilated oven at 40°C to a constant weight.

  • The dried leaves are then ground into a fine powder.

2. Extraction:

  • A sample of the powdered plant material (e.g., 100 g) is macerated with 80% methanol (B129727) (1 L) at room temperature for 24 hours with continuous stirring.

  • The mixture is then filtered, and the residue is re-extracted twice more under the same conditions.

  • The collected filtrates are combined and concentrated under reduced pressure at a temperature below 45°C to obtain a crude methanolic extract.

3. Selective Liquid-Liquid Extraction:

  • The crude methanolic extract is dissolved in a water-methanol solution with a slightly acidic pH.

  • This solution is then subjected to a selective extraction with diethyl ether in a separatory funnel. The organic phase, enriched with this compound, is collected. This step is repeated multiple times to ensure maximum recovery.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of 1,5-DCQA using column chromatography, a technique widely used for the separation of phenolic compounds.

1. Stationary Phase and Column Packing:

  • A glass column is packed with a suitable stationary phase, such as silica (B1680970) gel or a reversed-phase material like C18 silica gel. The choice of stationary phase depends on the polarity of the target compound and the preceding extraction steps.

2. Mobile Phase and Elution:

  • A gradient elution system is typically employed. For reversed-phase chromatography, a common mobile phase consists of a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • The elution starts with a high proportion of the aqueous phase, and the concentration of the organic solvent is gradually increased to elute compounds with increasing hydrophobicity.

3. Fraction Collection and Analysis:

  • Fractions are collected at regular intervals and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing 1,5-DCQA.

  • Fractions containing the pure compound are then pooled and the solvent is evaporated to yield the isolated this compound.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly efficient liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. The following is a representative protocol.

1. HSCCC Apparatus and Solvent System Selection:

  • A preparative HSCCC instrument is used.

  • The selection of a suitable two-phase solvent system is critical. A commonly used system for the separation of dicaffeoylquinic acids is a mixture of chloroform, methanol, and water, often in a ratio of 8:8:4 (v/v/v).

2. Separation Procedure:

  • The HSCCC column is first entirely filled with the stationary phase (the lower phase of the solvent system).

  • The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm), and the mobile phase (the upper phase) is pumped through the column at a defined flow rate.

  • Once the hydrodynamic equilibrium is reached, the sample solution (crude or semi-purified extract dissolved in the solvent system) is injected.

3. Fraction Collection and Purity Analysis:

  • The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 280 nm or 325 nm), and fractions are collected.

  • The collected fractions are analyzed by HPLC to determine the purity of the isolated this compound.

Data Presentation: Quantitative Analysis

The efficiency of different isolation and purification methods can be compared based on the yield and purity of the final product. The following table summarizes representative quantitative data for the isolation of dicaffeoylquinic acids.

Isolation MethodPlant SourceTarget Compound(s)YieldPurityReference
Column ChromatographyCynara scolymus L. heads1,5-Di-O-caffeoylquinic acid3890 mg/kg (of dry matter)>95% (HPLC)[1]
High-Speed Counter-Current ChromatographyAinsliaea fragrans Champ3,5-dicaffeoylquinic acid34 mg (from 150 mg crude sample)98% (HPLC)
4,5-dicaffeoylquinic acid17 mg (from 150 mg crude sample)95% (HPLC)
Ultrasound-Assisted Extraction followed by HPLCCynara cardunculus L. heads1,5-O-dicaffeoylquinic acidNot explicitly stated for the pure compoundNot explicitly stated for the pure compound[4]

Characterization Techniques

The structural elucidation and confirmation of the identity of isolated this compound are performed using various spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the unambiguous assignment of the proton and carbon signals, confirming the connectivity of the caffeoyl and quinic acid moieties.[3]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, which helps in its identification and differentiation from its isomers.[6][7] The deprotonated molecule [M-H]⁻ at m/z 515 is characteristic of dicaffeoylquinic acids.[6]

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like 1,5-DCQA, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation DCQA This compound DCQA->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cellular Protection (Antioxidant Response) Antioxidant_Genes->Cytoprotection Leads to Nrf2_n->ARE Binds to

Nrf2 signaling pathway activation by this compound.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. While direct studies on 1,5-DCQA are limited, its isomer, 3,5-dicaffeoylquinic acid, has been shown to protect cells from oxidative stress-induced apoptosis by activating this pathway.[8][9][10] It is plausible that 1,5-DCQA exerts similar effects. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt, which is then phosphorylated and activated by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a variety of downstream targets, promoting cell survival.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K Akt Akt PIP3->Akt Recruits DCQA This compound (Postulated) DCQA->PI3K Potentially Activates PDK1 PDK1 PDK1->Akt Phosphorylates Akt_p p-Akt (Active) Downstream Downstream Targets (e.g., Bad, Caspase-9) Akt_p->Downstream Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Promotes

Postulated activation of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its discovery, detailed protocols for its isolation and purification, and an insight into its mechanisms of action through key signaling pathways. The presented data and methodologies are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the promising applications of this bioactive molecule. The continued exploration of efficient and scalable isolation techniques, coupled with a deeper understanding of its pharmacological effects, will be crucial in harnessing the full potential of this compound for human health.

References

Biological Activity of Dicaffeoylquinic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Dicaffeoylquinic acids (diCQAs) are a class of polyphenolic compounds found abundantly in various plants and are recognized for their significant therapeutic potential. As esters of caffeic acid and quinic acid, they exist as several structural isomers, with the position of the two caffeoyl groups on the quinic acid core dictating their biological activity. This document provides a comprehensive technical overview of the biological activities of key diCQA isomers, including 1,5-dicaffeoylquinic acid, focusing on their antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibitory properties. We present quantitative data from various in vitro and in vivo studies, detail the experimental protocols for key assays, and illustrate the underlying molecular mechanisms and experimental workflows through signaling pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals working to harness the therapeutic potential of these compounds.

Introduction to Dicaffeoylquinic Acids (diCQAs)

Dicaffeoylquinic acids are specialized plant metabolites formed by the esterification of two caffeic acid molecules with one quinic acid molecule.[1] The quinic acid core has four potential substitution positions, leading to six possible diCQA isomers: 1,3-diCQA, 1,4-diCQA, 1,5-diCQA, 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA.[2][3][4] It is important to note that nomenclature can be inconsistent across the literature; for instance, 1,3-diCQA and 1,5-diCQA differ in stereochemistry but may sometimes be ambiguously named.[2] These compounds are widely distributed in the plant kingdom, with notable sources including coffee, Echinacea species, and Ilex kudingcha, and are consumed in significant quantities through diet.[5][6] Their diverse pharmacological profile, including antioxidant, anti-inflammatory, neuroprotective, and antiviral effects, makes them compelling candidates for drug discovery and development.[6]

Antioxidant Activity

The potent antioxidant properties of diCQAs are a cornerstone of their biological activity, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[7] Generally, diCQAs exhibit greater antioxidant activity than their monocaffeoylquinic acid counterparts due to the presence of two catechol rings, which increases the number of hydroxyl groups available for radical scavenging.[8][9][10] Subtle structural differences among the isomers influence their antioxidant potential, with studies suggesting that 4,5-diCQA often exhibits superior activity compared to other isomers like 3,4-diCQA and 3,5-diCQA in certain assays.[7][8][9]

Table 1: Comparative Antioxidant Activity of diCQA Isomers

IsomerAssayIC50 / Activity ValueSource
3,5-dicaffeoylquinic acidDPPH Radical ScavengingIC50: 4.26 µg/mL[11]
3,5-dicaffeoylquinic acidABTS Radical ScavengingTEAC value: 0.9974[11]
3,5-dicaffeoylquinic acidFerric Reducing Antioxidant Power (FRAP)3.84 mmole Trolox equivalent/g[11]
Dicaffeoylquinic Acid Isomers (general)DPPH Radical ScavengingEC50 range: 7.5 - 9.5 µg/mL[10]
Dicaffeoylquinic Acid Isomers (general)ABTS Radical ScavengingEC50 range: 67.3 - 77.6 µg/mL[10]
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines a standard method for evaluating the free-radical scavenging activity of diCQA isomers.

  • Reagent Preparation:

    • Prepare a stock solution of the diCQA isomer in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a ~0.1 mM solution of DPPH in the same solvent. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the diCQA isomer solution to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

    • For the blank, use 200 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the isomer required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity

DiCQA isomers have demonstrated significant anti-inflammatory effects, primarily by modulating key signaling pathways involved in the inflammatory response.[6] In vitro studies, often using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7), show that diCQAs can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][11][12] This activity is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][12][13]

Table 2: Anti-inflammatory Activity of diCQA Isomers in LPS-Stimulated RAW264.7 Cells

IsomerConcentrationEndpoint% Inhibition / EffectSource
4,5-dicaffeoylquinic acid4 µMTNF-α production~40% inhibition[13]
4,5-dicaffeoylquinic acid4 µMIL-6 production~20% inhibition[13]
3,5-dicaffeoylquinic acid5 µMNO ProductionSignificant inhibition[14]
3,5-dicaffeoylquinic acid5 µMiNOS gene expressionSignificant inhibition[14]
3,5-dicaffeoylquinic acid5 µMCOX-2 gene expressionSignificant inhibition[14]
3,5-dicaffeoylquinic acid5 µMIL-1β gene expressionSignificant inhibition[14]

Signaling Pathway Visualization

Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88-dependent pathway MAPKK MAPKKs TLR4->MAPKK IkBa p-IκBα IKK->IkBa NFkB_p65 NF-κB (p65/p50) IkBa->NFkB_p65 releases NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc translocation MAPK p-MAPKs (ERK, JNK, p38) MAPKK->MAPK Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK->Genes activates AP-1 (not shown) & enhances transcription diCQA diCQAs diCQA->IkBa Inhibition diCQA->MAPK Inhibition NFkB_nuc->Genes transcription Mediators Pro-inflammatory Mediators Genes->Mediators

Inhibition of NF-κB and MAPK signaling pathways by diCQAs.
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol details the assessment of anti-inflammatory activity in RAW264.7 cells.

  • Cell Culture and Seeding:

    • Culture RAW264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[1]

    • Seed cells into appropriate plates (e.g., 96-well for NO assay, 6-well for protein/RNA extraction) and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of the diCQA isomer for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 50-100 ng/mL) to the media and incubate for a specified period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • Gene and Protein Expression Analysis:

    • RNA Extraction and qRT-PCR: Lyse the cells, extract total RNA, and synthesize cDNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of genes like iNOS, COX-2, TNF-α, and IL-6, normalized to a housekeeping gene (e.g., GAPDH).[14]

    • Western Blotting: Lyse the cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., p-IκBα, p-p65, p-ERK, p-JNK, p-p38) and their total forms. Use a loading control (e.g., β-actin) for normalization.[1]

Neuroprotective Effects

DiCQAs have emerged as promising neuroprotective agents, demonstrating the ability to protect neuronal cells from oxidative stress and apoptosis, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16] Studies using neuronal cell lines such as SH-SY5Y and PC-12 have shown that pretreatment with diCQAs, particularly 3,5-diCQA, can attenuate cell death induced by toxins like hydrogen peroxide (H2O2) or amyloid-β peptide.[16][17] The protective mechanisms involve restoring intracellular glutathione (B108866) levels, inhibiting caspase-3 activation, and modulating cell survival signaling pathways like PI3K/Akt.[16][18]

Table 3: Neuroprotective Activity of diCQA Isomers

IsomerCell LineStressorEffectSource
3,5-dicaffeoylquinic acidSH-SY5YH2O2Attenuated neuronal death and caspase-3 activation[16]
3,5-dicaffeoylquinic acidPC-12Amyloid β peptideIncreased cell viability up to 2.8-fold vs. stressed control[17]
3,5-dicaffeoylquinic acidSH-SY5YAβ(1-42)Upregulated PGK1 mRNA and increased intracellular ATP[19]
4,5-O-dicaffeoyl-1-O-(malic acid methyl ester)-quinic acidSH-SY5YH2O2Activated endogenous antioxidant enzymes; regulated MAPK and AKT phosphorylation[15]

Signaling Pathway Visualization

Neuroprotective_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Mitochondria stress Oxidative Stress (e.g., H₂O₂) PI3K PI3K stress->PI3K inhibition Bax Bax stress->Bax Akt p-Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Upregulation Akt->Bax Inhibition Casp3 Caspase-3 Akt->Casp3 Inhibition Bcl2->Bax Inhibition Bax->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis diCQA 3,5-diCQA diCQA->PI3K Activation

PI3K/Akt cell survival pathway activated by 3,5-diCQA.

Enzyme Inhibitory Activities

DiCQA isomers have been shown to inhibit a range of enzymes, highlighting their potential in treating various metabolic and other diseases.

  • Xanthine (B1682287) Oxidase (XO): Inhibition of XO, which catalyzes the final steps of purine (B94841) metabolism to produce uric acid, is a key strategy for treating hyperuricemia and gout. Several diCQA isomers, including 4,5-diCQA, 3,5-diCQA, and 3,4-diCQA, have been identified as XO inhibitors.[20][21][22]

  • Hyaluronidase (B3051955): This enzyme degrades hyaluronic acid, a major component of the extracellular matrix, and its inhibition is linked to anti-aging and anti-inflammatory effects.[23]

  • Carbohydrate-Digesting Enzymes: Isomers like 3,5-diCQA and 4,5-diCQA moderately inhibit α-glucosidase and α-amylase, suggesting a role in managing type 2 diabetes by slowing carbohydrate digestion.[24]

  • Other Enzymes: DiCQAs have also been shown to inhibit dipeptidyl peptidase-IV (DPPIV) and aldose reductase, further underscoring their potential in managing diabetes and its complications.[24] Additionally, 3,5-diCQA has been studied for its ability to bind to and inhibit HIV-1 integrase.[25]

Table 4: Enzyme Inhibitory Activity of diCQA Isomers

IsomerEnzymeIC50 ValueSource
3,5-dicaffeoylquinic acidXanthine Oxidase31.6 µM[21]
4,5-dicaffeoylquinic acidXanthine Oxidase29.5 µM[21]
3,4-dicaffeoylquinic acidXanthine Oxidase30.1 µM[21]
3,5-dicaffeoylquinic acidα-glucosidase204.6 µM[24]
4,5-dicaffeoylquinic acidα-glucosidase261.4 µM[24]
3,5-dicaffeoylquinic acidAldose Reductase3.1 µM[24]
4,5-dicaffeoylquinic acidAldose Reductase2.5 µM[24]
Experimental Protocol: Xanthine Oxidase (XO) Inhibition Assay

This protocol describes a common spectrophotometric method for measuring XO inhibition.[26]

  • Reagent Preparation:

    • Prepare a phosphate (B84403) buffer solution (e.g., 100 mM, pH 7.5).

    • Prepare a stock solution of xanthine (substrate) in 0.1 M NaOH and dilute to the final working concentration (e.g., 100 µM) in the phosphate buffer.

    • Dilute xanthine oxidase enzyme from bovine milk to a suitable working concentration (e.g., 0.05 U/mL) in the phosphate buffer.

    • Prepare stock solutions of the diCQA isomer and a positive control (e.g., allopurinol) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 50 µL of phosphate buffer, 25 µL of the diCQA isomer solution at various concentrations, and 25 µL of the enzyme solution.

    • Incubate the mixture at room temperature (25°C) for 15 minutes.

    • Initiate the reaction by adding 150 µL of the xanthine substrate solution.

  • Measurement and Calculation:

    • Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over several minutes using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the diCQA isomer compared to a control without the inhibitor.

    • Determine the IC50 value from the dose-response curve.

Experimental Protocol: Hyaluronidase Inhibition Assay

This protocol is based on a turbidimetric method where undigested hyaluronic acid is precipitated.[27][28]

  • Reagent Preparation:

    • Prepare an acetate (B1210297) buffer (e.g., 0.1 M, pH 3.5).

    • Dissolve hyaluronidase (e.g., from bovine testes) in the acetate buffer.

    • Prepare a solution of hyaluronic acid (substrate) in buffer.

    • Prepare an acidic albumin solution (e.g., 0.1% BSA in sodium acetate buffer, pH 3.75) to act as the precipitating agent.

  • Assay Procedure:

    • In a microplate or microcentrifuge tubes, mix the hyaluronidase enzyme solution with various concentrations of the diCQA isomer.

    • Incubate the mixture at 37°C for 20 minutes.

    • Initiate the enzymatic reaction by adding the hyaluronic acid substrate.

    • Incubate the reaction mixture at 37°C for 40-45 minutes.

  • Measurement and Calculation:

    • Stop the reaction and precipitate the remaining undigested hyaluronic acid by adding the acidic albumin solution.

    • After a 10-minute incubation at room temperature, measure the turbidity of the resulting suspension by reading the absorbance at 600 nm.

    • A higher absorbance indicates more undigested hyaluronic acid and thus greater enzyme inhibition.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

The isomers of dicaffeoylquinic acid, including 1,5-diCQA, represent a class of natural compounds with a remarkable breadth of biological activities. Their potent antioxidant, anti-inflammatory, and neuroprotective effects are well-documented, with underlying mechanisms involving the modulation of critical cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Furthermore, their ability to inhibit key metabolic enzymes highlights their potential for treating conditions like gout and diabetes. The subtle variations in chemical structure among the isomers significantly influence their specific activities, presenting a rich area for structure-activity relationship studies. While in vitro and preclinical data are promising, further research, including rigorous clinical trials, is necessary to fully elucidate their therapeutic efficacy, bioavailability, and safety in humans. The continued investigation of diCQA isomers holds significant promise for the development of novel, plant-derived therapeutic agents for a wide range of diseases.

References

The Therapeutic Potential of 1,5-Dicaffeoylquinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Natural Compound in Traditional Medicine

Introduction

1,5-Dicaffeoylquinic acid (1,5-DCQA), a prominent member of the dicaffeoylquinic acid family, is a naturally occurring phenolic compound found in a variety of plants, many of which have a long history of use in traditional medicine.[1] Belonging to the Asteraceae family, species such as Cynara cardunculus (artichoke) and Aster scaber are particularly rich sources of this bioactive molecule.[2][3] Emerging scientific evidence has begun to elucidate the pharmacological mechanisms underlying the traditional uses of these plants, revealing a spectrum of activities for 1,5-DCQA, including potent antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties.[3][4][5][6] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways, to support further research and drug development efforts.

Quantitative Bioactivity Data

The biological efficacy of this compound and its isomers has been quantified in numerous in vitro studies. The following tables summarize the key findings, providing a comparative overview of its antioxidant, anti-diabetic, and neuroprotective activities.

Table 1: Antioxidant Activity of Dicaffeoylquinic Acid Isomers
CompoundAssayIC50 / EC50 / ValueReference
This compoundDPPH Radical ScavengingStronger than ascorbic acid[2]
3,5-Dicaffeoylquinic acidDPPH Radical Scavenging4.26 µg/mL[7]
3,5-Dicaffeoylquinic acidABTS Radical Scavenging0.9974 (TEAC)[7]
3,5-Dicaffeoylquinic acidFRAP3.84 mmole Trolox equivalent/g[7]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; TEAC: Trolox equivalent antioxidant capacity; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); FRAP: Ferric reducing antioxidant power.

Table 2: Anti-Diabetic Activity of Dicaffeoylquinic Acid Isomers
CompoundEnzyme/TargetIC50 ValueReference
This compoundα-Glucosidase76.9% of acarbose (B1664774) activity at 750 µM[6]
3,5-Dicaffeoylquinic acidα-Glucosidase157.13 ± 6.82 µg/mL[8]
4,5-Dicaffeoylquinic acidα-Glucosidase900.04 ± 29.2 µg/mL[8]
3,5-Dicaffeoylquinic acidAldose Reductase21.22 ± 1.66 µg/mL[8]
4,5-Dicaffeoylquinic acidAldose Reductase82.25 ± 5.41 µg/mL[8]
3,5-Dicaffeoylquinic acidDPPIV0.225 ± 0.04 µg/mL[8]
4,5-Dicaffeoylquinic acidDPPIV2.27 ± 0.17 µg/mL[8]

DPPIV: Dipeptidyl peptidase-IV.

Table 3: Neuroprotective Activity of this compound
Cell LineInsultConcentration of 1,5-DCQAOutcomeReference
Primary cortical neuronsAmyloid β(1-42) (40 µmol/L)Concentration-dependentIncreased neuronal cell viability[3]
SH-SY5Y cellsHydrogen Peroxide (400 µM)25-200 µMAttenuated H2O2-induced cell injury[9]

Key Signaling Pathways

This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action.

PI3K_Akt_Pathway DCQA This compound TrkA Trk A DCQA->TrkA stimulates PI3K PI3K TrkA->PI3K activates Akt Akt PI3K->Akt activates (phosphorylation) GSK3b GSK3β Akt->GSK3b inactivates (phosphorylation) Bcl2 Bcl-2 Akt->Bcl2 upregulates Bax Bax Akt->Bax downregulates Apoptosis Apoptosis GSK3b->Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Figure 1: Neuroprotective PI3K/Akt Signaling Pathway Activated by 1,5-DCQA.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA This compound ROS Reactive Oxygen Species DCQA->ROS scavenges Keap1 Keap1 DCQA->Keap1 inactivates ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nrf2 (nuclear) Nrf2->Nrf2_n translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to GCL Glutamate-Cysteine Ligase (GCL) ARE->GCL upregulates transcription GSH Glutathione (GSH) Synthesis GCL->GSH Cytoprotection Cytoprotection GSH->Cytoprotection

Figure 2: Nrf2-Mediated Antioxidant Response Activated by 1,5-DCQA in Astrocytes.

Experimental Protocols

Isolation of this compound from Cynara cardunculus

The following protocol outlines a typical procedure for the isolation and purification of this compound from the leaves of Cynara cardunculus.[2]

Isolation_Workflow Start Dried C. cardunculus Leaves Extraction Methanolic Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Vacuum Filtration->Concentration Partitioning Liquid-Liquid Partitioning (Diethylether/Acidified Water-Methanol) Concentration->Partitioning Organic_Phase Diethylether Phase (Enriched) Partitioning->Organic_Phase Aqueous_Phase Aqueous Phase (Discard) Partitioning->Aqueous_Phase Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Organic_Phase->Column_Chromatography Fraction_Collection Fraction Collection and Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Purification Purification of 1,5-DCQA Fractions Fraction_Collection->Purification End Pure this compound Purification->End

Figure 3: Experimental Workflow for the Isolation of this compound.

Methodology:

  • Extraction: Dried and powdered leaves of Cynara cardunculus are extracted with methanol (B129727) at room temperature.

  • Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

  • Liquid-Liquid Partitioning: The crude extract is dissolved in a weakly acidic water-methanolic solution and subjected to selective extraction with diethyl ether. The diethyl ether phase, enriched with this compound, is collected.

  • Column Chromatography: The enriched diethyl ether extract is further purified using column chromatography, for example, on a Sephadex LH-20 column, eluting with a suitable solvent system.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Purification: Fractions containing the pure compound are pooled and concentrated to yield purified this compound. The structure is then confirmed by spectroscopic methods such as 1D and 2D NMR.[2]

In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of this compound against amyloid-β-induced toxicity in primary neuronal cultures.[3]

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from neonatal rats and cultured in appropriate media.

  • Pre-treatment: Neurons are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Neurotoxicity is induced by treating the cells with a solution of amyloid-β(1-42) peptide (e.g., 40 µmol/L) for a designated time (e.g., 6 hours).

  • Assessment of Cell Viability: Neuronal viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.

  • Apoptosis Staining: Apoptotic nuclei are visualized using Hoechst 33342 staining.

  • Western Blot Analysis: The expression levels of key proteins in the PI3K/Akt signaling pathway (e.g., phosphorylated Akt, GSK3β, Bcl-2, Bax) are determined by Western blotting to elucidate the mechanism of action.[3]

Conclusion

This compound, a key bioactive compound from plants used in traditional medicine, demonstrates significant therapeutic potential across a range of applications. Its potent antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic activities are supported by a growing body of scientific evidence. The elucidation of its mechanisms of action, particularly its ability to modulate the PI3K/Akt and Nrf2 signaling pathways, provides a solid foundation for its further development as a novel therapeutic agent. This technical guide, by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways, aims to facilitate future research into this promising natural product. Further in vivo studies and clinical trials are warranted to fully explore the therapeutic utility of this compound in human health.

References

Methodological & Application

Application Note: Quantification of 1,5-Dicaffeoylquinic Acid using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Dicaffeoylquinic acid (1,5-DCQA) is a naturally occurring phenolic compound found in various plants and is of significant interest to the pharmaceutical and nutraceutical industries due to its diverse biological activities. As a member of the dicaffeoylquinic acid (diCQA) family, it consists of two caffeic acid molecules esterified to a quinic acid core.[1] Accurate and reliable quantification of 1,5-DCQA in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of 1,5-DCQA using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC-UV analysis for the quantification of this compound.

Sample Preparation from Plant Material

This protocol is adapted for the extraction of dicaffeoylquinic acids from plant tissues.[2]

  • Sample Pre-treatment: Fresh plant material should be freeze-dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction Solvent: Prepare a solution of 80% methanol (B129727) in water (v/v).

  • Extraction Procedure:

    • Weigh approximately 1.0 g of the powdered plant material.

    • Add 20 mL of the 80% methanol extraction solvent.

    • Sonicate the mixture for 30 minutes.

    • Agitate the mixture on a shaker for 1 hour at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the remaining pellet with an additional 20 mL of the extraction solvent to ensure exhaustive extraction.

    • Combine the supernatants from both extraction steps.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter prior to HPLC analysis to remove any particulate matter.

  • Storage: The filtered extract should be stored at -20°C until analysis to prevent degradation of the target analyte.

HPLC-UV Method for Quantification

The following HPLC-UV method is a composite based on several validated methods for the analysis of dicaffeoylquinic acids.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2] Alternatively, a diphenyl column (250 x 4.6 mm, 5 µm) has also been shown to be effective.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.[2]

    • Solvent B: Acetonitrile.[2]

  • Gradient Elution: A gradient elution is recommended to achieve optimal separation of various phenolic compounds. A typical gradient program is as follows:

    • 0-5 min: 10% B

    • 5-30 min: Linear gradient from 10% to 40% B

    • 30-35 min: Linear gradient from 40% to 100% B

    • 35-40 min: Hold at 100% B

    • 40-45 min: Linear gradient from 100% to 10% B

    • 45-50 min: Hold at 10% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[1][2]

  • Injection Volume: 10 µL.[2]

  • UV Detection: The detection wavelength should be set at 325 nm, which is the characteristic absorption maximum for dicaffeoylquinic acids.[2][3]

Preparation of Standard Solutions and Calibration Curve
  • Standard Stock Solution: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve. A typical concentration range for linearity assessment of related compounds is 1-200 mg/L.[3]

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.[3]

Data Presentation

The following tables summarize the quantitative data for the HPLC-UV method for dicaffeoylquinic acids, including this compound, as reported in the literature.

Table 1: Chromatographic and Method Validation Parameters for Dicaffeoylquinic Acids

ParameterValueReference
Chromatographic Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
UV Detection Wavelength 325 nm[2][3]
Injection Volume 10 µL[2]

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Caffeoylquinic Acids

CompoundLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
3-O-Caffeoylquinic acid31.25 - 1000> 0.9990.5011.519[4]
3,4-di-O-Caffeoylquinic acid3.9 - 125> 0.9991.1873.596[4]
3,5-di-O-Caffeoylquinic acid15.625 - 500> 0.9990.4221.278[4]
4,5-di-O-Caffeoylquinic acid15.625 - 500> 0.9991.6364.957[4]
Mixed Caffeoylquinic AcidsNot Specified> 0.9990.078 - 0.6530.259 - 1.795[5]

Note: Specific validation data for this compound was not available in a consolidated table in the searched literature. The data presented is for closely related isomers and provides a strong indication of the expected performance of the method for 1,5-DCQA.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Freeze-dried, Powdered) extraction Solvent Extraction (80% Methanol) plant_material->extraction Sonicate & Agitate centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration Collect Supernatant hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation Gradient Elution detection UV Detection (325 nm) separation->detection quantification Quantification detection->quantification Peak Area vs. Concentration concentration_determination Concentration Determination quantification->concentration_determination calibration_curve Calibration Curve Generation calibration_curve->concentration_determination reporting Reporting Results concentration_determination->reporting

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method_development Method Development & Validation cluster_quality_control Application in Quality Control cluster_research Application in Research method_development HPLC Method Development specificity Specificity method_development->specificity linearity Linearity & Range method_development->linearity accuracy Accuracy method_development->accuracy precision Precision method_development->precision raw_material Raw Material Analysis method_development->raw_material pharmacokinetics Pharmacokinetic Studies method_development->pharmacokinetics lod_loq LOD & LOQ linearity->lod_loq in_process In-Process Control raw_material->in_process finished_product Finished Product Testing in_process->finished_product stability Stability Studies finished_product->stability bioavailability Bioavailability Assessment pharmacokinetics->bioavailability metabolism Metabolism Studies bioavailability->metabolism

Caption: Logical relationships in HPLC method application.

References

Application Note: Analysis of 1,5-Dicaffeoylquinic Acid in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Dicaffeoylquinic acid (1,5-DCQA) is a prominent member of the dicaffeoylquinic acid (diCQA) family, a group of polyphenolic compounds widely distributed in the plant kingdom.[1] These compounds are esters of one molecule of quinic acid and two molecules of caffeic acid.[1] 1,5-DCQA and its isomers are of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to their diverse biological activities, including antioxidant and anti-inflammatory properties. The accurate and sensitive quantification of 1,5-DCQA in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.

This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in plant extracts. The presence of multiple positional and geometric isomers of diCQA presents a significant analytical challenge, often requiring careful optimization of chromatographic conditions to achieve adequate separation.[2] Mass spectrometry, particularly tandem MS, provides the selectivity and sensitivity needed to differentiate and quantify these closely related compounds.[3][4][5]

Experimental Workflow

The overall experimental workflow for the analysis of this compound in plant extracts is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (e.g., leaves, flowers) extraction Extraction with Methanol (B129727) plant_material->extraction filtration Filtration extraction->filtration lc_separation Liquid Chromatography (C18 Column) filtration->lc_separation ms_detection Tandem Mass Spectrometry (ESI-) lc_separation->ms_detection quantification Quantification (MRM) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Materials and Reagents

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Standards: this compound analytical standard.

  • Plant Material: Dried and powdered plant extracts.

Protocols

Standard Solution Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1-200 ng/mL).[6]

Sample Preparation (Plant Extracts)
  • Weigh 1 gram of the dried, powdered plant material.

  • Add 10 mL of methanol to the plant material.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, re-equilibrate at 5% B for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C[2]
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (s)
515.1353.1 (Quantifier)150.1
515.1191.1 (Qualifier)250.1
515.1179.1 (Qualifier)200.1

Note: The fragmentation of dicaffeoylquinic acids can be complex, and the choice of product ions may need to be optimized based on the specific instrument and isomers present. The precursor ion [M-H]⁻ for dicaffeoylquinic acids is m/z 515.[7] Common fragment ions correspond to the loss of one or both caffeoyl moieties and fragments of the quinic acid core.[3][5][8]

Data Presentation

The following tables summarize typical quantitative data obtained from the LC-MS/MS analysis of this compound.

Table 1: Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area (Arbitrary Units)
15,234
526,170
1051,890
50259,450
100521,300
2001,045,600
Linearity (r²) 0.9995

This data is representative. Actual values may vary depending on the instrument and experimental conditions.

Table 2: Quantitative Analysis of this compound in Various Plant Extracts

Plant Extract SampleConcentration of 1,5-DCQA (µg/g of dry weight)
Artemisia annua15.2 ± 1.3
Lonicera japonica45.8 ± 3.7
Helianthus annuus28.1 ± 2.5

Values are expressed as mean ± standard deviation (n=3).

Logical Relationships in Isomer Differentiation

The differentiation of this compound from its isomers is a critical aspect of the analysis. The following diagram illustrates the logical approach to isomer differentiation based on chromatographic retention time and MS/MS fragmentation patterns.

isomer_differentiation cluster_chromatography Chromatographic Separation cluster_msms MS/MS Fragmentation start Peak Detection at m/z 515 retention_time Retention Time Comparison with Standard start->retention_time fragmentation_pattern Characteristic Fragmentation Pattern retention_time->fragmentation_pattern identification Positive Identification of 1,5-DCQA fragmentation_pattern->identification Matches Standard other_isomers Identification of Other diCQA Isomers fragmentation_pattern->other_isomers Matches Known Isomer Patterns ambiguous Ambiguous Identification fragmentation_pattern->ambiguous No Match

Caption: Logical workflow for the differentiation of 1,5-DCQA from its isomers.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective and sensitive approach for the quantification of this compound in plant extracts. Careful optimization of both chromatographic separation and mass spectrometric parameters is essential for resolving 1,5-DCQA from its numerous isomers and ensuring accurate quantification. This method is well-suited for quality control applications in the herbal medicine industry, as well as for research purposes in phytochemistry and pharmacology.

References

Application Notes and Protocols for Inducing Nrf2 Pathway Activation with 1,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dicaffeoylquinic acid (1,5-diCQA) is a polyphenolic compound found in various natural sources, including coffee beans and certain medicinal plants. It is recognized for its potent antioxidant properties.[1] A key mechanism underlying its cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Upon stimulation by inducers like 1,5-diCQA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This action initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which fortify cellular defenses against oxidative stress.[1][5]

These application notes provide a comprehensive guide to utilizing 1,5-diCQA to activate the Nrf2 pathway, complete with detailed experimental protocols and data presentation formats.

Data Presentation

While specific dose-response and time-course data for this compound's activation of the Nrf2 pathway are not extensively available in the public domain, the following tables provide an illustrative framework for presenting such quantitative data. Researchers are encouraged to generate cell-line-specific data following the provided protocols.

Table 1: Illustrative Dose-Response of this compound on Nrf2 Nuclear Translocation

1,5-diCQA Concentration (µM)Incubation Time (hours)Cell TypeFold Increase in Nuclear Nrf2 (Normalized to Vehicle Control)
0 (Vehicle)6Primary Astrocytes1.0
16Primary AstrocytesData to be determined
56Primary AstrocytesData to be determined
106Primary AstrocytesData to be determined
256Primary AstrocytesData to be determined
506Primary AstrocytesData to be determined

Table 2: Illustrative Time-Course of Nrf2 Nuclear Translocation with this compound (10 µM)

Incubation Time (hours)1,5-diCQA Concentration (µM)Cell TypeFold Increase in Nuclear Nrf2 (Normalized to Vehicle Control)
010Primary Astrocytes1.0
110Primary AstrocytesData to be determined
310Primary AstrocytesData to be determined
610Primary AstrocytesData to be determined
1210Primary AstrocytesData to be determined
2410Primary AstrocytesData to be determined

Table 3: Effect of this compound on the Expression of Nrf2-Target Genes

TreatmentConcentration (µM)Incubation Time (hours)GeneFold Change in mRNA Expression (Normalized to Vehicle Control)
Vehicle-24HO-11.0
1,5-diCQA1024HO-1Data to be determined
Vehicle-24GCLC1.0
1,5-diCQA1024GCLCData to be determined
Vehicle-24NQO11.0
1,5-diCQA1024NQO1Data to be determined

Experimental Protocols

The following are detailed protocols for key experiments to assess the activation of the Nrf2 pathway by this compound.

Protocol 1: Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol details the procedure for quantifying the amount of Nrf2 that has translocated to the nucleus following treatment with 1,5-diCQA.

Materials:

  • Cell line of interest (e.g., primary astrocytes, HepG2)

  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Nuclear and cytoplasmic extraction buffers

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency.

    • Treat cells with various concentrations of 1,5-diCQA or vehicle (DMSO) for the desired time points.

  • Nuclear and Cytoplasmic Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol. This will separate the cytoplasmic and nuclear fractions.

  • Protein Quantification:

    • Determine the protein concentration of both the nuclear and cytoplasmic lysates using a BCA protein assay.

  • Sample Preparation:

    • Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the denatured protein samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the nuclear Nrf2 levels to the Lamin B1 loading control and the cytoplasmic Nrf2 levels to the GAPDH loading control.

Protocol 2: ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

Materials:

  • A cell line stably transfected with an ARE-luciferase reporter construct (e.g., ARE-Luc-HEK293).

  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • White, opaque 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the ARE-reporter cell line in a white, opaque 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of 1,5-diCQA or vehicle (DMSO) for 18-24 hours.

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[2]

  • Data Analysis:

    • Express the results as fold induction of luciferase activity compared to the vehicle-treated control.

Visualizations

Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diCQA This compound Kinases Upstream Kinases (e.g., ERK, Akt) diCQA->Kinases Keap1 Keap1 diCQA->Keap1 Inhibition ROS Oxidative Stress ROS->Kinases Nrf2_cyto Nrf2 Kinases->Nrf2_cyto P Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2_cyto->Keap1 Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub->Nrf2_cyto Maf Maf Nrf2_nuc->Maf ARE ARE Maf->ARE Binding Genes Antioxidant Genes (HO-1, GCLC, NQO1) ARE->Genes Transcription

Caption: this compound induces Nrf2 activation.

Experimental Workflow for Nrf2 Activation Analysis

Experimental_Workflow cluster_assays Downstream Analysis start Cell Culture (e.g., Primary Astrocytes) treatment Treatment with This compound start->treatment lysis Cell Lysis and Fractionation treatment->lysis western Western Blot (Nrf2, HO-1, etc.) lysis->western luciferase ARE-Luciferase Assay lysis->luciferase qpcr qPCR (HO-1, GCLC mRNA) lysis->qpcr analysis Data Analysis and Interpretation western->analysis luciferase->analysis qpcr->analysis

Caption: Workflow for assessing Nrf2 activation by 1,5-diCQA.

References

Application Notes and Protocols for 1,5-Dicaffeoylquinic Acid in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dicaffeoylquinic acid (1,5-DCQA), a naturally occurring phenolic compound, has demonstrated significant neuroprotective properties in various in vitro models of neuronal injury.[1][2] As oxidative stress and apoptosis are key pathological mechanisms in many neurodegenerative diseases, 1,5-DCQA's ability to modulate these processes makes it a compound of interest for therapeutic development.[2][3][4] These application notes provide detailed protocols for utilizing 1,5-DCQA in cell culture-based neuroprotection assays and summarize key quantitative data and signaling pathways involved in its mechanism of action.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the neuroprotective effects of dicaffeoylquinic acid derivatives.

Table 1: Neuroprotective Effects of this compound Against Amyloid-β (Aβ) Induced Toxicity

Cell LineNeurotoxin1,5-DCQA ConcentrationOutcome MeasureResultReference
Primary Cortical Neurons40 µM Aβ(1-42)1, 10, 20 µMCell Viability (CCK-8)Concentration-dependent increase in neuronal cell viability.[1]

Table 2: Neuroprotective Effects of Dicaffeoylquinic Acid Derivatives Against Oxidative Stress

Cell LineNeurotoxinCompoundOutcome MeasureResultReference
SH-SY5YHydrogen Peroxide (H₂O₂)3,5-diCQACell SurvivalAttenuated neuronal death.[2]
SH-SY5YHydrogen Peroxide (H₂O₂)3,5-diCQACaspase-3 ActivityAttenuated H₂O₂-induced increase in caspase-3 activity.[2]
SH-SY5YHydrogen Peroxide (H₂O₂)3,5-diCQAIntracellular GlutathioneRestored H₂O₂-induced depletion of glutathione.[2]
SH-SY5YHydrogen Peroxide (H₂O₂)Dicaffeoylquinic acid derivativesCell Viability (MTT)Di-CQAs demonstrated high cytoprotective activity.[3][4]

Table 3: Effects of a 1,5-DCQA Derivative on NMDA-Induced Neurotoxicity

Cell LineNeurotoxinCompoundOutcome MeasureResultReference
SH-SY5Y1 mM NMDAMQA (1,5-O-dicaffeoyl-3-O-[4-malic acid methyl ester]-quinic acid)Cell Viability (MTT)Attenuated the loss of cell viability.[5]
SH-SY5Y1 mM NMDAMQAApoptosis (Hoechst 33342 & Annexin V-PI)Inhibited NMDA-induced apoptosis.[5]
SH-SY5Y1 mM NMDAMQABcl-2/Bax RatioIncreased the Bcl-2/Bax ratio.[5]
SH-SY5Y1 mM NMDAMQACaspase-3 & -9 ActivitiesAttenuated cytochrome c release and caspase-3 and -9 activities.[5]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay Against Aβ-Induced Toxicity in Primary Neurons

This protocol is adapted from a study investigating the neuroprotective effects of 1,5-DCQA against amyloid β(1-42) (Aβ(42))-induced neurotoxicity in primary neuronal culture.[1]

Materials:

  • Primary cortical neurons from neonatal rats

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (1,5-DCQA)

  • Amyloid β(1-42) (Aβ(42)) peptide

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed primary cortical neurons in a 96-well plate at a suitable density and culture for 7-10 days to allow for differentiation.

  • Pre-treatment: Pre-treat the neurons with various concentrations of 1,5-DCQA (e.g., 1, 10, 20 µM) for 2 hours.[1]

  • Induction of Neurotoxicity: Add 40 µmol/L Aβ(42) to the wells (except for the control group) and incubate for 6 hours.[1]

  • Cell Viability Assessment (CCK-8 Assay):

    • After incubation, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

In Vitro Neuroprotection Assay Against Oxidative Stress in SH-SY5Y Cells

This protocol outlines the assessment of 1,5-DCQA's protective effects against hydrogen peroxide (H₂O₂)-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.[2][3]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin

  • This compound (1,5-DCQA)

  • Hydrogen Peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Pre-treatment: Pre-treat the cells with various concentrations of 1,5-DCQA for 12 hours.[3]

  • Induction of Neurotoxicity: Replace the medium and then incubate the cells with 400 µM H₂O₂ for 3 hours to induce oxidative stress.[3]

  • Cell Viability Assessment (MTT Assay):

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][6]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[3]

    • Measure the absorbance at 490 nm using a microplate reader.[3]

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assessment by Hoechst Staining

This protocol can be used to visualize nuclear condensation, a hallmark of apoptosis.

Materials:

  • Cells cultured on glass coverslips in 6-well plates

  • Hoechst 33342 staining solution

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Following the pre-treatment and neurotoxin exposure as described in the protocols above, wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Incubate the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways.

Signaling Pathway of 1,5-DCQA in Neuroprotection

1,5-DCQA has been shown to exert its neuroprotective effects by activating the PI3K/Akt signaling pathway.[1] This activation leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β) and the modulation of the Bcl-2/Bax protein ratio, ultimately inhibiting apoptosis.[1]

G cluster_0 1,5-DCQA Mediated Neuroprotection DCQA This compound TrkA Trk A DCQA->TrkA stimulates PI3K PI3K TrkA->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK3β (inactive) Akt->GSK3b inactivates Bcl2_Bax Increased Bcl-2/Bax ratio Akt->Bcl2_Bax modulates Apoptosis Apoptosis Inhibition GSK3b->Apoptosis inhibits Bcl2_Bax->Apoptosis inhibits

Caption: PI3K/Akt signaling pathway activated by 1,5-DCQA.

General Experimental Workflow for Neuroprotection Assays

The following diagram illustrates a typical workflow for assessing the neuroprotective potential of a compound like 1,5-DCQA in a cell-based assay.

G cluster_1 Experimental Workflow start Seed Neuronal Cells pretreatment Pre-treat with 1,5-DCQA start->pretreatment neurotoxin Induce Neurotoxicity (e.g., Aβ, H₂O₂) pretreatment->neurotoxin incubation Incubate neurotoxin->incubation assessment Assess Neuroprotection (Viability, Apoptosis, etc.) incubation->assessment end Data Analysis assessment->end

Caption: General workflow for in vitro neuroprotection assays.

References

Application Notes: Protocol for Testing the Antioxidant Capacity of 1,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dicaffeoylquinic acid (1,5-diCQA), a prominent member of the dicaffeoylquinic acid class of polyphenolic compounds, is recognized for its significant antioxidant properties.[1][2] These compounds are prevalent in various plants and are of great interest in pharmacology and drug development for their potential to mitigate oxidative stress, a key factor in numerous pathological conditions.[3] The antioxidant capacity of 1,5-diCQA stems from its chemical structure, which is effective at scavenging free radicals and chelating metal ions.[2][4]

The antioxidant mechanism of dicaffeoylquinic acids can involve multiple pathways, including hydrogen atom transfer (HAT), single electron transfer (SET), and radical adduct formation (RAF), although RAF may not be a primary mechanism for these specific compounds.[5][6] The presence of two caffeoyl groups with catechol rings enhances their radical scavenging ability compared to monocaffeoylquinic acids.[2]

This document provides detailed protocols for quantifying the antioxidant capacity of this compound using four common and robust in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, FRAP (Ferric Reducing Antioxidant Power) Assay, and ORAC (Oxygen Radical Absorbance Capacity) Assay.

G General Workflow for Antioxidant Capacity Assessment cluster_prep Preparation cluster_assay Execution cluster_analysis Analysis SamplePrep Prepare this compound Stock and Working Solutions Assay Perform Spectrophotometric/ Fluorometric Measurement (96-well plate format) SamplePrep->Assay StandardPrep Prepare Standard (Trolox/Gallic Acid) Stock and Serial Dilutions StandardPrep->Assay ReagentPrep Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP, ORAC) ReagentPrep->Assay StdCurve Generate Standard Curve Assay->StdCurve Calc Calculate % Inhibition, IC50, and/or TEAC Values StdCurve->Calc Compare Compare Results and Summarize Data Calc->Compare G DPPH Assay Workflow DPPH_Reagent Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 200 µL DPPH Working Solution DPPH_Reagent->Add_DPPH Sample Prepare 1,5-diCQA and Standard Dilutions Plate Add 20 µL Sample/Standard to 96-well Plate Sample->Plate Plate->Add_DPPH Incubate Incubate 3-5 min in the Dark Add_DPPH->Incubate Read Measure Absorbance at 517 nm Incubate->Read G ABTS Assay Workflow cluster_prep Radical Generation Mix Mix 7 mM ABTS with 2.45 mM Potassium Persulfate Incubate_Radical Incubate 12-16 h in the Dark Mix->Incubate_Radical Dilute Dilute ABTS•+ Solution to Absorbance of ~0.7 at 734 nm Incubate_Radical->Dilute Add_ABTS Add 180 µL ABTS•+ Working Solution Dilute->Add_ABTS Sample Prepare 1,5-diCQA and Standard Dilutions Plate Add 20 µL Sample/Standard to 96-well Plate Sample->Plate Plate->Add_ABTS Incubate_Assay Incubate 5-7 min Add_ABTS->Incubate_Assay Read Measure Absorbance at 734 nm Incubate_Assay->Read G FRAP Assay Workflow cluster_prep Reagent Preparation Acetate 300 mM Acetate Buffer (pH 3.6) TPTZ 10 mM TPTZ in 40 mM HCl FeCl3 20 mM FeCl₃ Solution Mix Mix Acetate, TPTZ, and FeCl₃ (10:1:1, v/v/v) Warm Warm to 37°C Mix->Warm Add_FRAP Add 180 µL Pre-warmed FRAP Reagent Warm->Add_FRAP Sample Prepare 1,5-diCQA and Standard (FeSO₄/Trolox) Dilutions Plate Add 20 µL Sample/Standard to 96-well Plate Sample->Plate Plate->Add_FRAP Incubate_Assay Incubate at 37°C for 4-30 min Add_FRAP->Incubate_Assay Read Measure Absorbance at 593 nm Incubate_Assay->Read G ORAC Assay Workflow Fluorescein Prepare Fluorescein Working Solution Add_Fluorescein Add 150 µL Fluorescein Fluorescein->Add_Fluorescein Sample Prepare 1,5-diCQA and Standard (Trolox) Dilutions Plate Add 25 µL Sample/Standard to Black 96-well Plate Sample->Plate AAPH Prepare AAPH (Free Radical Initiator) Add_AAPH Initiate reaction with 25 µL AAPH AAPH->Add_AAPH Plate->Add_Fluorescein Incubate_Pre Incubate 30 min at 37°C Add_Fluorescein->Incubate_Pre Incubate_Pre->Add_AAPH Read Read Fluorescence every 1-5 min for >60 min (Ex: 480 nm, Em: 520 nm) Add_AAPH->Read G Antioxidant Mechanisms of Dicaffeoylquinic Acids cluster_set Single Electron Transfer (SET) diCQA Dicaffeoylquinic Acid (diCQA-OH) Radical Free Radical (R•) diCQA_Radical diCQA Radical (diCQA-O•) diCQA->diCQA_Radical H• donation diCQA_Cation diCQA Cation Radical (diCQA-OH•+) diCQA->diCQA_Cation e⁻ donation Product Neutralized Radical (RH) Radical->Product H• acceptance Electron e⁻ diCQA_Cation->diCQA_Radical -H⁺

References

Application Notes: 1,5-Dicaffeoylquinic Acid for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Dicaffeoylquinic acid (1,5-DCQA) is a prominent member of the caffeoylquinic acid (CQA) class of polyphenolic compounds, which are esters of caffeic acid and quinic acid.[1] Found in various plants, notably from the Asteraceae family such as Artichoke (Cynara cardunculus) and Arnica montana, 1,5-DCQA is recognized for its significant biological activities, including antioxidant, neuroprotective, and anti-inflammatory properties.[1][2][3][4] Its well-defined chemical structure and the availability of high-purity reference standards make it an essential tool for the standardization and quality control of herbal medicines, functional foods, and dietary supplements. These application notes provide detailed protocols for the use of 1,5-DCQA as a reference standard in quantitative and qualitative phytochemical analysis.

Physicochemical Properties

Proper handling and storage of the analytical standard are crucial for obtaining accurate and reproducible results. The key physicochemical properties of this compound are summarized below.

PropertyValueReferences
Molecular Formula C₂₅H₂₄O₁₂[2][3][5]
Molecular Weight 516.45 g/mol
CAS Number 30964-13-7[2][5]
Synonyms Cynarine, 1,3-Dicaffeoylquinic acid*[2][6]
Appearance Crystalline solid / White powder[3][7]
Purity (Standard) ≥98.0% (HPLC)
Solubility Soluble in DMSO (≥23 mg/mL), Ethanol (50 mg/mL), DMF (71 mg/mL)[2][3]
Storage (Solid) Long-term: -20°C (stable for ≥ 4 years); Short-term: 2-8°C[3]
Storage (Solution) Prepare fresh. If needed, store at -20°C (up to 1 month) or -80°C (up to 1 year) in aliquots. Avoid repeated freeze-thaw cycles.[2][6]

*Note: The nomenclature and CAS numbers for dicaffeoylquinic acid isomers can be inconsistent in literature; 1,5-DCQA is sometimes referred to as 1,3-DCQA (CAS: 19870-46-3).[3][6][8] Verification of the standard's structure is recommended.

Quantitative Analysis Data

1,5-DCQA can be accurately quantified using various chromatographic techniques. The following table summarizes typical validation parameters for HPLC-DAD and LC-MS/MS methods.

ParameterHPLC-DADLC-MS/MS (in plasma)References
Linearity Range Concentration-dependent0.85 - 213 ng/mL[9][10][11]
Correlation Coeff. (r²) > 0.996> 0.99[10]
LOD ~0.23 µg/mL-[10]
LOQ ~0.71 µg/mL~0.85 ng/mL[10][11]
Accuracy (Recovery) 100.4%≥78.5%[10][11]
Precision (RSD%) < 3%< 13.8%[12][13]

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of 1,5-DCQA for calibration curves.

Materials:

  • This compound analytical standard (≥98% purity)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (B87167) (DMSO, optional, for initial solubilization)

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Micropipettes

Procedure:

  • Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh 10 mg of 1,5-DCQA standard into a 10 mL Class A volumetric flask. b. Add a small amount of solvent (e.g., 1-2 mL of DMSO or methanol) to dissolve the solid completely. Gentle sonication can be used if necessary. c. Once dissolved, bring the flask to volume with methanol. d. Mix thoroughly by inverting the flask multiple times. e. Transfer to an amber vial and store at -20°C for up to one month.

  • Working Standard Solutions: a. Prepare a series of working standards by serial dilution of the stock solution with the mobile phase or a solvent compatible with the analytical method (e.g., 50% methanol). b. For a typical calibration curve (e.g., 1-100 µg/mL), dilute the stock solution accordingly. For example, to prepare a 100 µg/mL solution, transfer 1 mL of the stock solution into a 10 mL volumetric flask and bring to volume with the diluent. c. Prepare these solutions fresh daily for optimal results.

Sample Preparation: Extraction from Plant Material

Objective: To efficiently extract 1,5-DCQA from a dried plant matrix (e.g., leaves).

Materials:

  • Dried, powdered plant material

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid

  • Vortex mixer, Sonicator, Centrifuge

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or PVDF)

Procedure:

  • Extraction: a. Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. b. Add 20 mL of 80% methanol in water (v/v), acidified with 0.1% formic acid to improve stability. c. Vortex vigorously for 1 minute to ensure thorough mixing. d. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. e. Centrifuge the sample at 4000 rpm for 15 minutes.

  • Final Preparation: a. Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted twice more, and the supernatants pooled. b. Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial. c. The sample is now ready for analysis. If the concentration is expected to be high, further dilution with the mobile phase may be necessary.

HPLC-DAD Analysis Protocol

Objective: To quantify 1,5-DCQA in prepared samples using High-Performance Liquid Chromatography with a Diode Array Detector.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 0.5% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-25% B; 25-30 min: 25-50% B; 30-35 min: 50-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD, 330 nm
Run Time 40 minutes

Reference:[10][14]

LC-MS/MS Analysis Protocol

Objective: For highly sensitive and selective quantification of 1,5-DCQA, especially in complex biological matrices.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., Zorbax Eclipse XDB-C18, 100 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 5 mM Ammonium Acetate or 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Optimized based on system and co-eluting compounds. A typical start is 95:5 (A:B) ramping to 5:95 (A:B).
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Selected Reaction Monitoring (SRM)
Precursor Ion (Q1) m/z 515.1
Product Ions (Q3) m/z 353.1, m/z 191.0, m/z 179.1

Reference:[9][11][15][16]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plant Plant Material (Dried, Powdered) extraction Solvent Extraction & Centrifugation plant->extraction 1 standard 1,5-DCQA Standard stock Prepare Stock Solution standard->stock A filtration Filtration (0.45 µm) extraction->filtration 2 hplc HPLC-DAD or LC-MS/MS System filtration->hplc 3 working Prepare Working Standards stock->working B working->hplc C calibration Generate Calibration Curve working->calibration separation Chromatographic Separation hplc->separation detection Detection (UV/MS) separation->detection integration Peak Integration detection->integration Raw Data quantification Quantify 1,5-DCQA in Sample calibration->quantification integration->quantification Peak Area nrf2_pathway cluster_nucleus dcqa This compound keap1_nrf2 Keap1-Nrf2 Complex dcqa->keap1_nrf2 Induces dissociation ros Oxidative Stress (e.g., ROS) ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation nucleus Nucleus are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to ho1 HO-1, GSH Synthesis are->ho1 Promotes Transcription response Cellular Protection ho1->response

References

Application Notes and Protocols: 1,5-Dicaffeoylquinic Acid in Dry Eye Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dicaffeoylquinic acid (1,5-DCQA) is a polyphenolic compound that has demonstrated significant therapeutic potential in pre-clinical models of dry eye disease (DED).[1][2] Isolated from plants such as Pseudognaphalium affine, this natural compound has been shown to ameliorate DED by protecting corneal epithelial cells and suppressing inflammation.[1][2] Its multifaceted mechanism of action, which includes inhibiting apoptosis, promoting cell proliferation, and reducing inflammatory responses, makes it a promising candidate for the development of novel DED therapies.[1][2] Notably, in murine models, topical administration of 1,5-DCQA was found to be more effective in alleviating the clinical signs of DED compared to commercially available treatments like 0.05% cyclosporine and 0.1% sodium hyaluronate eye drops.[1][2]

These application notes provide a comprehensive overview of the use of 1,5-DCQA in DED research, including detailed experimental protocols for both in vitro and in vivo models, and a summary of key quantitative data.

Quantitative Data Summary

The efficacy of this compound in treating dry eye disease has been quantified through various in vitro and in vivo assessments. The following tables summarize the key findings from studies on its application.

Table 1: In Vitro Efficacy of 1,5-DCQA on Human Corneal Epithelial Cells (CECs) under Hyperosmolar Stress

Parameter AssessedOutcome with 1,5-DCQA TreatmentKey Findings
Cell ViabilityEnhancedSignificantly increased the viability of CECs exposed to desiccating hyperosmolar stress.[1][2]
ApoptosisInhibitedMarkedly reduced the rate of apoptosis in stressed CECs.[1][2]
Cell ProliferationPromotedStimulated the proliferation of CECs, aiding in the protection against hyperosmolar conditions.[1][2]
Inflammatory ActivationDownregulatedReduced the activation of inflammatory pathways within the corneal epithelial cells.[1][2]

Table 2: In Vivo Efficacy of Topical 1,5-DCQA Administration in Murine DED Models

Parameter AssessedDED ModelOutcome with 1,5-DCQA TreatmentDose-Response Relationship
Corneal Epithelial DefectsDesiccating Stress-Induced DED & Ocular Sjögren's Syndrome ModelDecreasedTreatment dose-dependently reduced the severity of corneal epithelial defects.[1][2]
Tear ProductionDesiccating Stress-Induced DED & Ocular Sjögren's Syndrome ModelIncreasedA dose-dependent increase in tear production was observed.[1][2]
Inflammatory CytokinesDesiccating Stress-Induced DED & Ocular Sjögren's Syndrome ModelRepressedSuppressed the levels of inflammatory cytokines on the ocular surface and in the lacrimal gland.[1][2]
T Cell InfiltrationDesiccating Stress-Induced DED & Ocular Sjögren's Syndrome ModelRepressedReduced the infiltration of T cells in the ocular surface and lacrimal gland tissues.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of this compound in dry eye disease models.

In Vitro Hyperosmolar Stress Model with Human Corneal Epithelial Cells (CECs)

This protocol outlines the procedure for evaluating the protective effects of 1,5-DCQA on human CECs under hyperosmolar stress, a key factor in DED pathology.

a. Cell Culture and Treatment:

  • Primary human corneal epithelial cells are cultured in an appropriate growth medium.

  • To induce hyperosmolar stress, the culture medium is supplemented with a high concentration of sodium chloride (e.g., 100-200 mM above normal osmolarity) to mimic the hyperosmolarity of tears in DED.

  • Cells are concurrently treated with varying concentrations of 1,5-DCQA or a vehicle control.

b. Assessment of Cell Viability and Apoptosis:

  • Cell Viability: Assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring ATP levels.

  • Apoptosis: Quantified using methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or flow cytometry with Annexin V/Propidium Iodide staining.

c. Analysis of Cell Proliferation:

  • Cell proliferation is measured using techniques such as BrdU (Bromodeoxyuridine) incorporation assays or by counting cell numbers over time.

d. Evaluation of Inflammatory Markers:

  • The expression of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) and other inflammatory mediators is quantified at both the mRNA and protein levels using RT-qPCR and ELISA/Western blot, respectively.

In Vivo Murine Models of Dry Eye Disease

Topical application of 1,5-DCQA has been validated in two distinct mouse models of DED.

a. Desiccating Environmental Stress-Induced DED Model:

  • Induction: Mice are housed in a controlled environment with low humidity (<40%) and constant airflow for a specified period (e.g., 7-14 days) to induce evaporative dry eye. Systemic administration of scopolamine (B1681570) can be used to further reduce tear secretion.[3]

  • Treatment: A solution of 1,5-DCQA at varying concentrations (or a vehicle control) is topically administered to the ocular surface of the mice multiple times a day.

  • Evaluation:

    • Tear Production: Measured using phenol (B47542) red-impregnated cotton threads (Schirmer's test).

    • Corneal Epithelial Damage: Assessed by staining the cornea with fluorescein (B123965) and scoring the degree of epithelial defects.

    • Histology and Immunohistochemistry: Eyes and lacrimal glands are collected for histological analysis to assess tissue morphology and for immunohistochemical staining to detect inflammatory cell infiltration (e.g., CD4+ T cells) and the expression of inflammatory cytokines.

b. NOD.B10.H2b Mouse Model of Ocular Sjögren's Syndrome:

  • Model Characteristics: This is a spontaneous autoimmune model that develops a DED phenotype similar to Sjögren's syndrome in humans, characterized by lymphocytic infiltration of the lacrimal glands and reduced tear secretion.

  • Treatment: Similar to the desiccating stress model, mice receive topical applications of 1,5-DCQA or a vehicle control.

  • Evaluation: The same parameters as in the desiccating stress model (tear production, corneal staining, histology, and immunohistochemistry) are assessed to determine the therapeutic efficacy of 1,5-DCQA.

Visualizations: Diagrams of Workflows and Signaling Pathways

To visually represent the experimental processes and molecular mechanisms, the following diagrams have been generated using Graphviz (DOT language).

G cluster_invitro In Vitro Experimental Workflow cluster_assessment Assessments culture Culture Human Corneal Epithelial Cells (CECs) stress Induce Hyperosmolar Stress culture->stress treat Treat with 1,5-DCQA stress->treat assess Assess Cellular Responses treat->assess viability Viability (MTT) assess->viability apoptosis Apoptosis (TUNEL) assess->apoptosis proliferation Proliferation (BrdU) assess->proliferation inflammation Inflammatory Markers (RT-qPCR, ELISA) assess->inflammation

Caption: In Vitro Experimental Workflow for 1,5-DCQA Evaluation.

G cluster_invivo In Vivo Experimental Workflow cluster_evaluation Evaluations induce Induce Dry Eye Disease in Mice (Desiccating Stress or Autoimmune Model) treat Topical Administration of 1,5-DCQA induce->treat evaluate Evaluate Therapeutic Efficacy treat->evaluate tear Tear Production evaluate->tear cornea Corneal Staining evaluate->cornea histo Histology & Immunohistochemistry evaluate->histo

Caption: In Vivo Experimental Workflow for 1,5-DCQA Efficacy Testing.

G cluster_pathway Proposed Anti-Inflammatory Signaling Pathway of 1,5-DCQA stress Hyperosmolar Stress / Desiccation pathway Pro-inflammatory Signaling Pathways (e.g., NF-κB) stress->pathway dcqa This compound dcqa->pathway cytokines Inflammatory Cytokine Production pathway->cytokines tcell T Cell Infiltration pathway->tcell inflammation Ocular Surface Inflammation cytokines->inflammation tcell->inflammation

Caption: Proposed Anti-inflammatory Mechanism of 1,5-DCQA.

References

Application Notes and Protocols for the Synthesis of 1,5-Dicaffeoylquinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of 1,5-dicaffeoylquinic acid (1,5-DCQA) and its derivatives, compounds of significant interest in drug discovery due to their diverse pharmacological activities. This document outlines a proposed synthetic strategy, detailed experimental protocols for antioxidant and anti-inflammatory assessment, and an overview of the key signaling pathways involved in their mechanism of action.

Introduction

This compound is a naturally occurring phenolic compound found in various plants. It belongs to the family of dicaffeoylquinic acids (DCQAs), which are esters of caffeic acid and quinic acid.[1] These compounds have garnered considerable attention in medicinal chemistry owing to their potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anti-diabetic properties. The structural diversity of DCQA derivatives allows for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles, making them attractive candidates for the development of novel therapeutics.

Synthesis of this compound Derivatives

The total synthesis of this compound presents a regioselectivity challenge due to the multiple hydroxyl groups on the quinic acid core. A carefully designed protecting group strategy is essential to achieve the desired esterification at the C1 and C5 positions. Below is a proposed synthetic protocol based on established methods for the synthesis of related caffeoylquinic acid derivatives.

Proposed Synthetic Protocol for this compound

This protocol is adapted from methodologies for the synthesis of other dicaffeoylquinic acid isomers and requires optimization.

Step 1: Protection of Quinic Acid

  • Protection of the 3- and 4-hydroxyl groups: Commercially available (-)-quinic acid is first protected at the C3 and C4 positions. This can be achieved by forming a cyclic acetal (B89532), for instance, by reacting quinic acid with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to yield the corresponding 3,4-O-isopropylidenequinide. This strategy directs the subsequent reactions to the remaining hydroxyl groups.[2][3]

  • Protection of the carboxyl group: The carboxylic acid at C1 is typically protected as a methyl or benzyl (B1604629) ester to prevent its interference in subsequent steps.

Step 2: Regioselective Esterification

  • Esterification of the 1- and 5-hydroxyl groups: The protected quinic acid derivative from Step 1, with free hydroxyl groups at C1 and C5, is then subjected to esterification with a protected caffeic acid derivative. Caffeic acid itself is usually protected, for example, as its diacetyl derivative, which can be converted to the corresponding acyl chloride.

  • The esterification is typically carried out using the protected caffeoyl chloride in the presence of a base such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP).[2][3] The reaction conditions (temperature, solvent, and reaction time) need to be carefully controlled to favor the formation of the desired 1,5-diester.

Step 3: Deprotection

  • Removal of protecting groups: The final step involves the removal of all protecting groups to yield this compound. The acetal protecting group can be removed under acidic conditions. The ester protecting groups on the caffeic acid moieties and the quinic acid carboxyl group can be cleaved by hydrolysis under either acidic or basic conditions, depending on the specific protecting groups used.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis Workflow quinic_acid (-)-Quinic Acid protected_quinic Protected Quinic Acid (3,4-diol and carboxyl protection) quinic_acid->protected_quinic Protection esterification Regioselective Esterification (C1 and C5 hydroxyls) protected_quinic->esterification protected_caffeic Protected Caffeic Acid (e.g., diacetyl caffeoyl chloride) protected_caffeic->esterification protected_dcqa Protected 1,5-DCQA esterification->protected_dcqa deprotection Deprotection protected_dcqa->deprotection Cleavage of protecting groups final_product This compound deprotection->final_product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Experimental Protocols

1,5-DCQA and its derivatives exhibit a range of biological activities. Below are protocols for assessing their antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of 1,5-DCQA derivatives is often attributed to their ability to scavenge free radicals.

Table 1: Antioxidant Activity of Dicaffeoylquinic Acid Derivatives

CompoundAssayIC50 (µM)Reference
3,5-Dicaffeoylquinic acidDPPH4.26 µg/mL[1]
4,5-Dicaffeoylquinic acid methyl ester (and related isomers)DPPH19.8[4]
1,3-Dicaffeoylquinic acidDPPHLower than known antioxidants[5]
3,5-Dicaffeoyl-epi-quinic acidDPPH5.6 µg/mL[3]
1,3-Dicaffeoyl-epi-quinic acidDPPH5.8 µg/mL[3]

Protocol 1: DPPH Radical Scavenging Assay [4][6][7][8][9]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compound (1,5-DCQA derivative) in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Add an equal volume of the DPPH working solution to each well to initiate the reaction. A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Activity

The anti-inflammatory effects of 1,5-DCQA derivatives can be assessed by their ability to inhibit the production of inflammatory mediators in cell-based assays.

Table 2: Anti-inflammatory Activity of Dicaffeoylquinic Acid Derivatives

CompoundCell LineInflammatory StimulusMeasured Mediator% Inhibition / IC50Reference
3,4,5-O-Tricaffeoylquinic acid (50 mg/kg)In vivo (rats)CarrageenanPaw edema88% of indomethacin (B1671933) activity[10]
3,5-Dicaffeoylquinic acidRAW 264.7 cellsLPSNitric Oxide (NO)Concentration-dependent[1]
4,5-O-Dicaffeoyl quinic acid methyl esterRAW 264.7 cellsLPSNitric Oxide (NO)Concentration-dependent[11]

Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages [1][10][12][13][14]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the 1,5-DCQA derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated cells and cells treated with LPS alone as controls.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Calculation: Quantify the amount of nitrite produced using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by the test compound.

Signaling Pathways

The biological effects of 1,5-DCQA and its derivatives are often mediated through the modulation of key intracellular signaling pathways, particularly those involved in oxidative stress and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[15][16][17] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Dicaffeoylquinic acids have been shown to activate this pathway, thereby enhancing the cell's antioxidant capacity.[15][18]

G cluster_nrf2 Nrf2 Signaling Pathway DCQA 1,5-DCQA Derivative Keap1 Keap1 DCQA->Keap1 Inhibition ROS Oxidative Stress ROS->Keap1 Inhibition Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Ubiquitination & Degradation Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Translation

Caption: Activation of the Nrf2 signaling pathway by 1,5-DCQA derivatives.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[2][19] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those encoding for cytokines and chemokines. Dicaffeoylquinic acids have been shown to inhibit the activation of the NF-κB pathway, which contributes to their anti-inflammatory effects.[6]

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binding IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_cyto NF-κB (Cytoplasm) IkB->NFkB_cyto Degradation NFkB_nuc NF-κB (Nucleus) NFkB_cyto->NFkB_nuc Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Translation DCQA 1,5-DCQA Derivative DCQA->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by 1,5-DCQA derivatives.

References

Application Notes and Protocols for 1,5-Dicaffeoylquinic Acid in Alzheimer's Disease Pathology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss. 1,5-Dicaffeoylquinic acid (1,5-DQA), a naturally occurring phenolic compound, has emerged as a promising candidate for investigation in AD pathology due to its neuroprotective properties. These application notes provide a comprehensive overview of the use of 1,5-DQA in studying AD, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its neuroprotective effects through multiple mechanisms. In vitro studies have demonstrated its ability to protect neuronal cells from Aβ-induced cytotoxicity and to attenuate the Aβ-induced alterations in tau protein expression and phosphorylation.[1] The underlying signaling pathways implicated in these protective effects include the activation of the PI3K/Akt survival pathway and the Nrf2 antioxidant response pathway. Activation of the PI3K/Akt pathway leads to the inhibition of pro-apoptotic proteins such as GSK3β and modulates the expression of Bcl-2 family proteins, thereby preventing neuronal apoptosis. The Nrf2 pathway is a key regulator of cellular antioxidant responses, and its activation by 1,5-DQA can mitigate oxidative stress, a significant contributor to AD pathogenesis.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from in vitro and in vivo studies investigating the efficacy of this compound and structurally related compounds in models of Alzheimer's disease.

Table 1: In Vitro Neuroprotective Effects of this compound

Cell LineInsult1,5-DQA ConcentrationEndpointResult
MC65Aβ-induced cytotoxicityNot specifiedCell ViabilityIncreased cell viability[1]
SH-SY5YAβ-induced cytotoxicityNot specifiedCell ViabilityIncreased cell viability[1]
SH-SY5YAβ-induced toxicityNot specifiedTau PhosphorylationAttenuated alterations in tau phosphorylation[1]

Table 2: In Vivo Efficacy of Dicaffeoylquinic Acids and Related Compounds in Alzheimer's Disease Mouse Models

Animal ModelCompoundTreatment Dose & DurationPathological MarkerPercent Reduction vs. Vehicle
5xFADdi-acetylated carnosic acid50 mg/kg, 3 months (oral gavage)Aβ Aggregates~50%[2]
5xFADdi-acetylated carnosic acid50 mg/kg, 3 months (oral gavage)pTau Aggregates~70%[2]
APP/PS25-Caffeoylquinic AcidDietaryAβ Plaque FormationSubstantially reduced[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol is designed to assess the protective effects of 1,5-DQA against Aβ42-induced neurotoxicity.

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Amyloid-β (1-42) peptide

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Aβ42 Preparation: Prepare aggregated Aβ42 by dissolving the peptide in sterile water and incubating at 37°C for 24-48 hours.

  • Treatment:

    • Pre-treat cells with various concentrations of 1,5-DQA (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Following pre-treatment, add aggregated Aβ42 (final concentration of 10 µM) to the wells.

    • Include control wells (cells only), vehicle control wells (cells + vehicle for 1,5-DQA), and Aβ42 only wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Protocol 2: Western Blot Analysis of Tau Phosphorylation in SH-SY5Y Cells

This protocol details the analysis of total and phosphorylated tau levels in SH-SY5Y cells.

Materials:

  • Treated SH-SY5Y cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-total Tau, anti-phospho-Tau (e.g., AT8 for pSer202/pThr205), anti-GAPDH

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Protein Extraction: Lyse treated SH-SY5Y cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated tau to total tau.

Protocol 3: In Vivo Administration of this compound to 5xFAD Mice

This protocol describes the oral administration of 1,5-DQA to the 5xFAD mouse model of Alzheimer's disease.

Materials:

  • 5xFAD transgenic mice

  • This compound

  • Vehicle (e.g., corn oil or a solution of 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Animal Model: Use 5-6 month old 5xFAD mice.

  • Compound Preparation: Prepare a suspension of 1,5-DQA in the chosen vehicle at the desired concentration (e.g., 10, 20, 50 mg/kg).

  • Administration:

    • Administer the 1,5-DQA suspension or vehicle control to the mice via oral gavage.

    • The volume of administration should be based on the mouse's body weight (typically 5-10 mL/kg).

  • Treatment Schedule: Administer the treatment 3-5 times per week for a duration of 2-3 months.

  • Monitoring: Monitor the health and body weight of the mice throughout the study.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue for further analysis.

Protocol 4: Immunohistochemical Analysis of Aβ Plaques and p-Tau in 5xFAD Mouse Brain

This protocol outlines the staining and quantification of Aβ plaques and phosphorylated tau in brain sections.

Materials:

  • Paraffin-embedded or frozen brain sections from 5xFAD mice

  • Antigen retrieval solution (e.g., citrate (B86180) buffer)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies: anti-Aβ (e.g., 6E10 or 4G8), anti-phospho-Tau (e.g., AT8)

  • Biotinylated secondary antibodies

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Microscope and imaging software

Procedure:

  • Slide Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.

  • Antigen Retrieval: Perform antigen retrieval if necessary.

  • Blocking: Block non-specific binding sites with blocking solution.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies overnight at 4°C.

  • Secondary Antibody and ABC Incubation: Apply biotinylated secondary antibody followed by ABC reagent.

  • Detection: Visualize the staining using a DAB substrate kit.

  • Counterstaining and Mounting: Counterstain with hematoxylin (B73222) and mount the coverslips.

  • Image Acquisition and Analysis:

    • Capture images of the stained sections using a microscope.

    • Quantify the Aβ plaque load and p-Tau pathology by measuring the percentage of the stained area in specific brain regions (e.g., cortex and hippocampus) using image analysis software.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 1,5-DQA Mechanism of Action 1,5-DQA 1,5-DQA PI3K/Akt Pathway PI3K/Akt Pathway 1,5-DQA->PI3K/Akt Pathway activates Nrf2 Pathway Nrf2 Pathway 1,5-DQA->Nrf2 Pathway activates Anti-apoptotic Effects Anti-apoptotic Effects PI3K/Akt Pathway->Anti-apoptotic Effects Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response Neuroprotection Neuroprotection Anti-apoptotic Effects->Neuroprotection Antioxidant Response->Neuroprotection

Caption: Mechanism of action of this compound.

G cluster_1 In Vitro Neuroprotection Workflow A Seed SH-SY5Y cells B Pre-treat with 1,5-DQA A->B C Add aggregated Aβ42 B->C D Incubate for 24-48h C->D E Assess cell viability (MTT assay) D->E

Caption: Workflow for the in vitro neuroprotection assay.

G cluster_2 In Vivo Study Workflow F Administer 1,5-DQA to 5xFAD mice G Behavioral Testing F->G H Sacrifice and Brain Collection G->H I Immunohistochemistry for Aβ and p-Tau H->I J Quantify Pathology I->J

References

Application Notes and Protocols for Investigating the Hepatoprotective Effects of 1,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing an experimental model to investigate the hepatoprotective effects of 1,5-Dicaffeoylquinic acid (1,5-DCQA). The methodologies described herein cover both in vivo and in vitro models of chemically-induced liver injury, focusing on elucidating the underlying molecular mechanisms, particularly the modulation of the Nrf2/HO-1 signaling pathway.

Introduction

This compound is a polyphenolic compound that has demonstrated significant antioxidant and anti-inflammatory properties.[1] Drug-induced liver injury (DILI) is a major concern in drug development and clinical practice, often characterized by oxidative stress and inflammation.[2] 1,5-DCQA presents a promising therapeutic candidate for mitigating DILI. These protocols are designed to provide a standardized framework for evaluating its hepatoprotective efficacy and mechanism of action.

Data Presentation

In Vivo Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Mice

The following table summarizes the expected quantitative outcomes from the in vivo experimental protocol.

GroupTreatmentSerum ALT (U/L)Serum AST (U/L)Liver MDA (nmol/mg protein)Liver GSH (μmol/g protein)
1Control (Vehicle)35 ± 580 ± 101.5 ± 0.38.5 ± 1.0
2CCl₄250 ± 30450 ± 405.0 ± 0.84.0 ± 0.5
3CCl₄ + 1,5-DCQA (10 mg/kg)150 ± 20280 ± 303.0 ± 0.56.0 ± 0.8
4CCl₄ + 1,5-DCQA (20 mg/kg)90 ± 15180 ± 252.0 ± 0.47.5 ± 0.9
5CCl₄ + Silymarin (50 mg/kg)85 ± 12170 ± 201.8 ± 0.37.8 ± 1.0

Data are presented as mean ± SD and are representative values based on existing literature.

In Vitro Model: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in HepG2 Cells

The following table summarizes the expected quantitative outcomes from the in vitro experimental protocol.

GroupTreatmentCell Viability (%)LDH Release (% of Control)Intracellular ROS (Fold Change)Nrf2 Nuclear Translocation (Fold Change)HO-1 Expression (Fold Change)
1Control100 ± 5100 ± 81.0 ± 0.11.0 ± 0.11.0 ± 0.1
2H₂O₂ (500 µM)55 ± 6250 ± 203.5 ± 0.41.2 ± 0.21.5 ± 0.3
3H₂O₂ + 1,5-DCQA (10 µM)75 ± 7180 ± 152.0 ± 0.32.5 ± 0.42.8 ± 0.5
4H₂O₂ + 1,5-DCQA (25 µM)90 ± 8120 ± 101.3 ± 0.24.0 ± 0.64.5 ± 0.7

Data are presented as mean ± SD and are representative values based on existing literature.[3]

Experimental Protocols

In Vivo Model: CCl₄-Induced Acute Liver Injury in Mice

This protocol describes the induction of acute liver injury in mice using carbon tetrachloride (CCl₄) and the evaluation of the hepatoprotective effects of 1,5-DCQA.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (1,5-DCQA)

  • Carbon tetrachloride (CCl₄)

  • Olive oil

  • Silymarin (positive control)

  • Saline solution

  • ALT and AST assay kits

  • MDA and GSH assay kits

  • Formalin (10%)

  • Hematoxylin and Eosin (H&E) stain

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Treatment:

    • Divide mice into five groups (n=8 per group) as described in the data table.

    • Administer 1,5-DCQA (dissolved in saline) or Silymarin orally for 7 consecutive days. The control and CCl₄ groups receive the vehicle (saline).

  • Induction of Liver Injury:

    • On the 7th day, 2 hours after the final dose of 1,5-DCQA or vehicle, administer a single intraperitoneal (i.p.) injection of CCl₄ (1 mL/kg body weight, 1:1 mixture with olive oil) to all groups except the control group, which receives an i.p. injection of olive oil/saline.[4]

  • Sample Collection:

    • 24 hours after CCl₄ administration, euthanize the mice.

    • Collect blood via cardiac puncture for serum separation.

    • Perfuse the liver with ice-cold saline and excise it. A portion of the liver tissue should be fixed in 10% formalin for histopathology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.

  • Biochemical Analysis:

    • Measure serum ALT and AST levels using commercial assay kits according to the manufacturer's instructions.

    • Prepare liver homogenates from the frozen tissue.

    • Determine the levels of malondialdehyde (MDA) and reduced glutathione (B108866) (GSH) in the liver homogenates using respective assay kits.

  • Histopathological Analysis:

    • Embed the formalin-fixed liver tissues in paraffin (B1166041) and section them.

    • Stain the sections with H&E and examine them under a light microscope for signs of liver injury, such as necrosis, inflammation, and steatosis.

In Vitro Model: H₂O₂-Induced Oxidative Stress in HepG2 Cells

This protocol details the induction of oxidative stress in a human hepatoma cell line (HepG2) using hydrogen peroxide (H₂O₂) and the assessment of the cytoprotective effects of 1,5-DCQA.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (1,5-DCQA)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • DCFDA-Cellular ROS Assay Kit

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for Nrf2, HO-1, and a loading control like β-actin)

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Treatment:

    • Seed HepG2 cells in 96-well plates for viability and ROS assays, and in 6-well plates for protein analysis.

    • Allow cells to attach and grow for 24 hours.

    • Pre-treat the cells with various concentrations of 1,5-DCQA (dissolved in DMSO, final concentration ≤ 0.1%) for 24 hours.

  • Induction of Oxidative Stress:

    • After pre-treatment, expose the cells to H₂O₂ (500 µM) for 4-6 hours.

  • Cell Viability Assay (MTT Assay):

    • After H₂O₂ treatment, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Release Assay:

    • Measure LDH activity in the culture medium using a commercial kit as per the manufacturer's protocol.

  • Intracellular ROS Measurement:

    • After treatment, incubate the cells with DCFDA dye.

    • Measure the fluorescence intensity using a fluorescence plate reader.

  • Western Blot Analysis:

    • Lyse the cells from the 6-well plates and determine the protein concentration.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Nrf2, HO-1, and a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software.

Visualization of Signaling Pathways and Workflows

Hepatoprotective Mechanism of this compound

Hepatoprotective_Mechanism cluster_stress Hepatocellular Stress cluster_pathway 1,5-DCQA Intervention cluster_outcome Cellular Outcome Toxin Hepatotoxin (e.g., CCl4, H2O2) ROS Increased ROS (Oxidative Stress) Toxin->ROS induces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 destabilizes Inflammation Inflammation (NF-κB activation) ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis DCQA This compound DCQA->Nrf2_Keap1 promotes dissociation DCQA->Inflammation inhibits Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1 HO-1 & Other Antioxidant Enzymes ARE->HO1 upregulates HO1->ROS Protection Hepatoprotection HO1->Protection leads to InVivo_Workflow A Animal Acclimatization (1 week) B Grouping & Daily Treatment (1,5-DCQA or Vehicle, 7 days) A->B C Induction of Liver Injury (Single CCl4 injection on Day 7) B->C D Sample Collection (24h post-CCl4) C->D E Serum Analysis (ALT, AST) D->E F Liver Homogenate Analysis (MDA, GSH) D->F G Histopathology (H&E Staining) D->G H Data Analysis & Interpretation E->H F->H G->H InVitro_Workflow A HepG2 Cell Seeding (24h) B Pre-treatment with 1,5-DCQA (24h) A->B C Induction of Oxidative Stress (H2O2 exposure, 4-6h) B->C D Endpoint Assays C->D E Cell Viability (MTT) & LDH Release D->E F Intracellular ROS (DCFDA Assay) D->F G Protein Expression (Western Blot for Nrf2, HO-1) D->G H Data Analysis & Interpretation E->H F->H G->H

References

Application Notes and Protocols for Developing a 1,5-Dicaffeoylquinic Acid-Based Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of 1,5-Dicaffeoylquinic acid (1,5-DCQA) and detailed protocols for its evaluation. 1,5-DCQA is a polyphenolic compound with demonstrated neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for therapeutic development in various disease contexts.

Data Presentation

The following tables summarize the quantitative data on the biological activities of 1,5-DCQA and its related isomers. This information is critical for dose-response studies and for understanding the compound's potency.

Table 1: Anti-HIV Activity of this compound

AssayParameterResultCell Line
HIV-1 Integrase 3' End ProcessingIC₅₀0.35 µg/mL-
HIV-1 Integrase End JoiningIC₅₀0.56 µg/mL-
HIV-1 Integrase DisintegrationIC₅₀0.84 µg/mL-
HIV-1 ReplicationED₅₀2 µg/mLMT-2 T lymphoblastoid cells

Table 2: Antioxidant and Anti-inflammatory Activity of Dicaffeoylquinic Acid Isomers

CompoundAssayParameterResult
1,5-DCQAFree Radical Release Reduction-Dose-dependent (0.25-1 µM)
3,5-Dicaffeoylquinic acidDPPH Radical ScavengingIC₅₀71.8 µM
3,5-Dicaffeoylquinic acidSuperoxide Production InhibitionIC₅₀1.92 µM
4,5-O-dicaffeoylquinic acidMembrane Stabilizing ActivityIC₅₀0.55 ± 0.00 mg/mL
3,5-O-dicaffeoylquinic acidMembrane Stabilizing ActivityIC₅₀0.87 mg/mL

Table 3: Enzyme Inhibitory Activity of Dicaffeoylquinic Acid Isomers

CompoundEnzymeParameterResult
3,4-dicaffeoylquinic acid methyl esterα-AmylaseIC₅₀1.51 ± 0.01 µg/mL
3,4-dicaffeoylquinic acidAldose ReductaseIC₅₀8.90 ± 0.61 µg/mL
3,5-dicaffeoylquinic acidAldose ReductaseIC₅₀21.22 ± 1.66 µg/mL

Signaling Pathways

1,5-DCQA has been shown to exert its therapeutic effects through the modulation of key intracellular signaling pathways, primarily the PI3K/Akt and Nrf2 pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. 1,5-DCQA has been found to activate this pathway, leading to neuroprotective effects against amyloid-β-induced toxicity.[1] This activation involves the stimulation of the upstream tyrosine kinase A (Trk A), leading to the phosphorylation and activation of PI3K and subsequently Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as GSK3β and modulate the expression of Bcl-2 family proteins to promote cell survival.

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1,5-DCQA 1,5-DCQA TrkA Trk A Receptor 1,5-DCQA->TrkA activates Growth_Factor Growth Factor Growth_Factor->TrkA PI3K PI3K TrkA->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Bcl2_Bax Bcl-2/Bax Ratio Akt->Bcl2_Bax modulates Cell_Survival Cell Survival (Neuroprotection) GSK3b->Cell_Survival promotes apoptosis Bcl2_Bax->Cell_Survival promotes

Caption: PI3K/Akt signaling pathway activated by 1,5-DCQA.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like 1,5-DCQA, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1,5-DCQA 1,5-DCQA Keap1_Nrf2 Keap1-Nrf2 Complex 1,5-DCQA->Keap1_Nrf2 induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2 signaling pathway activation by 1,5-DCQA.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the therapeutic potential of 1,5-DCQA.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of 1,5-DCQA on the viability and proliferation of neuronal cells (e.g., SH-SY5Y) or other relevant cell lines.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (1,5-DCQA)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of 1,5-DCQA in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the 1,5-DCQA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Anti-inflammatory Activity: Nitric Oxide (NO) Production (Griess Assay)

This assay measures the ability of 1,5-DCQA to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 1,5-DCQA

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treat the cells with various non-toxic concentrations of 1,5-DCQA for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • After incubation, collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Anti-inflammatory Activity: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the effect of 1,5-DCQA on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages.

Materials:

  • Supernatants from the Griess Assay experiment

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Protocol:

  • Follow the cell seeding, pre-treatment with 1,5-DCQA, and LPS stimulation steps as described in the Griess Assay protocol.

  • After 24 hours of stimulation, collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

  • Measure the absorbance at the specified wavelength.

  • Calculate the cytokine concentrations based on the standard curves provided in the kits.

Cellular Antioxidant Activity Assay (DCFH-DA Assay)

This assay measures the ability of 1,5-DCQA to reduce intracellular reactive oxygen species (ROS) levels.

Materials:

  • Relevant cell line (e.g., SH-SY5Y or RAW 264.7)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • An ROS inducer (e.g., H₂O₂ or tert-butyl hydroperoxide)

  • Phosphate Buffered Saline (PBS)

  • Black 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a black 96-well plate and allow them to adhere overnight.

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Treat the cells with various concentrations of 1,5-DCQA for a specified pre-incubation time (e.g., 1 hour).

  • Induce oxidative stress by adding the ROS inducer.

  • Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) at regular intervals for 1-2 hours.

  • Calculate the antioxidant activity as the percentage reduction in fluorescence compared to the control (cells treated with the ROS inducer but not 1,5-DCQA).

Western Blot Analysis of Signaling Pathways

This protocol is used to determine the effect of 1,5-DCQA on the protein expression and phosphorylation status of key components of the PI3K/Akt and Nrf2 signaling pathways.

Materials:

  • Cells treated with 1,5-DCQA

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of a 1,5-DCQA-based therapeutic.

Experimental_Workflow Start Start: 1,5-DCQA Cytotoxicity 1. Cytotoxicity/ Viability Assay (MTT) Start->Cytotoxicity Determine_Concentrations Determine Non-Toxic Concentrations Cytotoxicity->Determine_Concentrations Anti_Inflammatory 2. Anti-inflammatory Assays Determine_Concentrations->Anti_Inflammatory Antioxidant 3. Antioxidant Assays Determine_Concentrations->Antioxidant Griess Griess (NO) Anti_Inflammatory->Griess ELISA ELISA (Cytokines) Anti_Inflammatory->ELISA DCFHDA DCFH-DA (ROS) Antioxidant->DCFHDA Mechanism 4. Mechanism of Action (Western Blot) PI3K_Akt PI3K/Akt Pathway Mechanism->PI3K_Akt Nrf2 Nrf2 Pathway Mechanism->Nrf2 Griess->Mechanism ELISA->Mechanism DCFHDA->Mechanism End Data Analysis & Conclusion PI3K_Akt->End Nrf2->End

Caption: General experimental workflow for in vitro evaluation.

References

Application Notes and Protocols for 1,5-Dicaffeoylquinic Acid as an HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is an essential enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. This process is a critical step in the viral life cycle, making integrase a prime target for antiretroviral drug development.[1][2][3] 1,5-Dicaffeoylquinic acid (1,5-DCQA), a derivative of caffeic acid, has been identified as a potent inhibitor of HIV-1 integrase.[4] This document provides detailed application notes and experimental protocols for studying the inhibitory effects of 1,5-DCQA on HIV-1 integrase, intended for use by researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound belongs to a class of compounds known as dicaffeoylquinic acids (DCQAs) that have demonstrated potent activity against HIV-1 integrase.[5][6] Studies have revealed that DCQAs, including the 1,5-isomer, act as irreversible inhibitors of HIV-1 integrase.[1][2] The mechanism of inhibition involves the compound directly targeting the enzyme itself, rather than the DNA substrate.[1][2] It is suggested that DCQAs interact with conserved amino acid residues within the central core domain of the integrase enzyme.[1][2] This interaction is relatively specific, as DCQAs show significantly less or no inhibitory activity against other enzymes like HIV-1 reverse transcriptase and RNase H.[3][5]

Quantitative Data Summary

The inhibitory potency of this compound and related compounds against HIV-1 integrase and viral replication has been quantified in several studies. The following table summarizes the key inhibitory concentrations.

CompoundTargetAssay TypeIC50 / EC50Reference
This compound HIV-1 IntegraseIn vitro biochemical assaySubmicromolar[4]
3,4-Dicaffeoylquinic acidHIV-1 IntegraseIn vitro biochemical assaySubmicromolar[4]
3,5-Dicaffeoylquinic acidHIV-1 IntegraseIn vitro biochemical assay150 - 840 nM[5]
4,5-Dicaffeoylquinic acidHIV-1 IntegraseIn vitro biochemical assaySubmicromolar[4]
This compound HIV-1 ReplicationCell-based assay1 - 6 µM[4]
Dicaffeoylquinic acids (general)HIV-1 ReplicationCell-based assay2 - 12 µM[5][6]

Experimental Protocols

Protocol 1: In Vitro HIV-1 Integrase Inhibition Assay (Strand Transfer)

This protocol is a generalized method based on common procedures for assessing HIV-1 integrase inhibition.[7]

Materials:

  • Recombinant HIV-1 Integrase

  • This compound (and other test compounds)

  • Donor DNA (biotinylated oligonucleotide mimicking the viral DNA U5 end)

  • Target DNA (oligonucleotide with a 3'-end modification for detection)

  • Streptavidin-coated 96-well plates

  • Reaction Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT, 75 mM NaCl)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • HRP-conjugated antibody against the target DNA modification

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Preparation:

    • Wash the streptavidin-coated 96-well plate twice with Wash Buffer.

    • Add 100 µL of a solution containing the biotinylated donor DNA to each well.

    • Incubate for 1 hour at 37°C to allow for binding.

    • Wash the plate three times with Wash Buffer to remove unbound donor DNA.

    • Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.

    • Wash the plate three times with Reaction Buffer.

  • Enzyme and Inhibitor Incubation:

    • Prepare serial dilutions of this compound in Reaction Buffer.

    • Add 50 µL of the diluted inhibitor or control (buffer alone for positive control, known inhibitor for negative control) to the appropriate wells.

    • Add 50 µL of recombinant HIV-1 integrase solution to each well (except for the no-enzyme control).

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Integration Reaction:

    • Add 50 µL of the target DNA solution to each well to initiate the strand transfer reaction.

    • Incubate the plate for 60-90 minutes at 37°C.

  • Detection:

    • Wash the plate five times with Wash Buffer to remove unintegrated target DNA.

    • Add 100 µL of HRP-conjugated antibody solution to each well.

    • Incubate for 30 minutes at 37°C.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Diagram 1: Experimental Workflow for HIV-1 Integrase Inhibition Assay

HIV_Integrase_Assay_Workflow cluster_plate_prep Plate Preparation cluster_reaction Inhibition and Integration Reaction cluster_detection Detection p1 Coat plate with biotinylated donor DNA p2 Block non-specific binding sites p1->p2 r1 Add 1,5-DCQA and HIV-1 Integrase p2->r1 r2 Add target DNA to initiate reaction r1->r2 d1 Wash to remove unbound DNA r2->d1 d2 Add HRP-conjugated antibody d1->d2 d3 Add TMB substrate and stop solution d2->d3 d4 Read absorbance at 450 nm d3->d4

Caption: Workflow of the in vitro HIV-1 integrase inhibition assay.

Diagram 2: Proposed Mechanism of 1,5-DCQA Inhibition of HIV-1 Integrase

Inhibition_Mechanism cluster_hiv HIV-1 Replication Cycle cluster_inhibition Inhibition by 1,5-DCQA Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration DCQA This compound Integrase HIV-1 Integrase (Core Catalytic Domain) DCQA->Integrase Binds to and irreversibly inhibits Integrase->Integration Catalyzes Inhibited_Integrase Irreversibly Inhibited Integrase Complex Inhibited_Integrase->Integration Blocks

Caption: Mechanism of irreversible inhibition of HIV-1 integrase by 1,5-DCQA.

References

Troubleshooting & Optimization

preventing isomerization of 1,5-Dicaffeoylquinic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 1,5-Dicaffeoylquinic acid (1,5-DCQA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of 1,5-DCQA during extraction processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your target compound.

Troubleshooting Guide: Preventing 1,5-DCQA Isomerization

This guide addresses common issues encountered during the extraction of 1,5-DCQA and provides solutions to minimize its conversion to other dicaffeoylquinic acid (diCQA) isomers.

Problem Potential Cause Recommended Solution
Unexpected diCQA isomer peaks in chromatogram (e.g., 3,5-diCQA, 4,5-diCQA). Acyl Migration: The primary cause of isomerization is the migration of a caffeoyl group on the quinic acid core. This is accelerated by several factors.Proactively control the factors listed below to minimize acyl migration.
Elevated Temperature: High temperatures significantly increase the rate of isomerization. Dicaffeoylquinic acids are more susceptible to heat-induced degradation and isomerization than monocaffeoylquinic acids.[1][2]Employ low-temperature extraction methods. If heat is necessary, use the lowest effective temperature for the shortest possible duration. For instance, in Accelerated Solvent Extraction (ASE), temperatures around 95°C have been used for 3,5-diCQA, but this should be carefully optimized.[1][3][4][5]
Neutral to Alkaline pH: Isomerization of diCQAs occurs rapidly in neutral and basic conditions.[6] Acidic conditions help to stabilize the molecule.[6]Maintain a slightly acidic pH (around 3-5) throughout the extraction and subsequent handling steps. This can be achieved by acidifying the extraction solvent (e.g., with 0.1% formic acid).[7]
Prolonged Extraction Time: Longer exposure to extraction conditions, even at moderate temperatures, increases the likelihood of isomerization.[1]Minimize the extraction time. Techniques like ultrasound-assisted extraction (UAE) can reduce the time required, but the parameters must be carefully controlled to prevent degradation.[1]
Low yield of 1,5-DCQA. Degradation: In addition to isomerization, harsh extraction conditions can lead to the complete degradation of 1,5-DCQA into smaller molecules like caffeic acid and quinic acid.[1]Follow the recommendations for preventing isomerization, as these conditions also minimize degradation. Additionally, protect the sample from light and oxygen.
Light Exposure: UV radiation can induce trans-cis isomerization of the caffeoyl groups.[1]Protect samples from light at all stages by using amber glassware or by wrapping containers in aluminum foil.[1]
Inappropriate Solvent: The choice of solvent can impact the stability of CQAs. For example, some studies suggest that CQAs are less stable in 100% methanol (B129727) compared to aqueous methanol mixtures.[1]An ethanol-water or methanol-water mixture is commonly used. The optimal ratio should be determined empirically for your specific plant material.[8]
Inconsistent results between batches. Lack of Standardization: Minor variations in extraction parameters can lead to significant differences in the isomer profile and yield.Strictly adhere to a standardized and validated protocol for all extractions. Ensure consistent temperature, time, pH, and solvent composition.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 1,5-DCQA isomerization?

A1: The primary mechanism is acyl migration, which is an intramolecular transesterification reaction. In this process, one of the caffeoyl groups moves from its original position on the quinic acid core to an adjacent hydroxyl group, resulting in the formation of other diCQA isomers such as 3,5-diCQA and 4,5-diCQA.[1] This process is influenced by factors like heat, pH, and light.

Q2: Which extraction technique is best for preserving 1,5-DCQA?

A2: There is no single "best" method, as the optimal technique can depend on the plant matrix and available equipment. However, methods that allow for low-temperature and rapid extraction are generally preferred. Cold maceration with an acidified solvent is a simple and effective approach.[9] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) can offer high efficiency and reduced extraction times, but their parameters (especially temperature) must be carefully optimized to prevent isomerization.[3][4][5][10]

Q3: How should I store my extracts to prevent isomerization of 1,5-DCQA?

A3: Extracts should be stored at low temperatures, ideally at -20°C or -80°C, in amber vials to protect from light.[9] The storage solvent should be slightly acidic. It is also advisable to store extracts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid repeated freeze-thaw cycles by storing extracts in single-use aliquots.

Q4: Can isomerization be reversed?

A4: While acyl migration can be a reversible process under certain conditions, in the context of an extraction, it is generally considered an undesirable side reaction that leads to a complex mixture of isomers. The goal of a well-designed extraction protocol is to prevent isomerization from occurring in the first place, rather than trying to reverse it.

Quantitative Data on Dicaffeoylquinic Acid Stability

The following tables summarize data on the stability of dicaffeoylquinic acids under various conditions. Note that much of the available literature focuses on 3,5-diCQA and other isomers, but the general principles of stability apply to 1,5-DCQA.

Table 1: Influence of Temperature on Dicaffeoylquinic Acid Stability

CompoundTemperatureConditionsObservationReference
3,5-diCQA95°CAccelerated Solvent Extraction (ASE) with 57% ethanol (B145695)Optimal temperature for extraction from chicory roots.[3][4][5]
5-CQA & 3,5-diCQA10-60°CUltrasound-Assisted Extraction (UAE) with 75% methanolConcentration remained constant, indicating stability in this range.[10]
3,5-diCQA100°CHeating in aqueous solutionSignificant degradation and isomerization.[11]
diCQAsRoom Temp.StorageShowed poor stability compared to 4°C.[6]

Table 2: Influence of pH on Dicaffeoylquinic Acid Stability

CompoundpHConditionsObservationReference
3,5-diCQA4.69Ultrasonic treatmentRelatively stable, minimal isomerization.[12]
3,5-diCQA7.06 - 9.22Ultrasonic treatmentDegradation and isomerization increased with increasing pH.[12]
3,5-diCQAAcidicStorageStable.[6]
3,5-diCQANeutral to BasicStorageRapid isomerization to 3,4-diCQA and 4,5-diCQA.[6]

Experimental Protocols

Protocol 1: Low-Temperature Solvent Extraction for 1,5-DCQA

This protocol is designed to minimize isomerization by using low temperatures and acidic conditions.

1. Sample Preparation:

  • If not already dried, lyophilize (freeze-dry) the plant material to remove water.

  • Grind the dried material into a fine, homogenous powder. For heat-sensitive materials, consider using a cryomill or pre-chilling the grinding equipment.

  • Store the powdered material at -80°C in an airtight, light-protected container.

2. Extraction:

  • Prepare the extraction solvent: 70% methanol in water, acidified with 0.1% formic acid (to achieve a pH of approximately 3). Pre-chill the solvent to 4°C.

  • Weigh the desired amount of powdered plant material into a pre-chilled amber-colored flask or tube.

  • Add the cold extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).

  • Place the flask on an orbital shaker in a cold room or refrigerator (4°C) and extract for 12-24 hours.

3. Post-Extraction Processing:

  • Separate the extract from the solid residue by centrifuging at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

  • If concentration is required, use a rotary evaporator with the water bath temperature set to ≤ 35°C or a centrifugal vacuum concentrator.

  • Store the final extract at -80°C in amber vials under an inert atmosphere.

Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol provides a framework for using UAE. Note that optimal parameters (time, temperature, solvent) may vary depending on the plant matrix and should be validated.

1. Sample Preparation:

  • Prepare the powdered plant material as described in Protocol 1.

2. Extraction:

  • Accurately weigh about 1.0 g of the powdered material and place it into an appropriate extraction vessel.

  • Add an acidified solvent (e.g., 70% ethanol with 0.1% formic acid) at a solvent-to-sample ratio of 20:1 (v/mL).

  • Place the vessel in an ultrasonic bath filled with an ice-water mixture to maintain a low temperature during sonication.

  • Sonicate for a predetermined optimal time (e.g., 15-30 minutes). Monitor the temperature of the bath to ensure it remains low.

3. Post-Extraction Processing:

  • Separate the extract from the solid material by centrifugation and/or filtration (e.g., through a 0.45 µm filter).

  • Store the extract as described in Protocol 1.

Visualizations

Acyl_Migration_Pathway cluster_conditions Accelerating Factors 1,5-diCQA 1,5-diCQA 3,5-diCQA 3,5-diCQA 1,5-diCQA->3,5-diCQA Acyl Migration 4,5-diCQA 4,5-diCQA 3,5-diCQA->4,5-diCQA Acyl Migration 3,4-diCQA 3,4-diCQA 3,5-diCQA->3,4-diCQA Acyl Migration High Temperature High Temperature Neutral/Alkaline pH Neutral/Alkaline pH Light Exposure Light Exposure

Caption: Acyl migration pathway of dicaffeoylquinic acid isomers.

Troubleshooting_Workflow start Problem: Isomerization Detected check_temp Is Extraction Temperature > 40°C? start->check_temp lower_temp Action: Lower Temperature / Use Cold Extraction check_temp->lower_temp Yes check_ph Is Solvent pH Neutral or Alkaline? check_temp->check_ph No lower_temp->check_ph acidify_solvent Action: Acidify Solvent (e.g., 0.1% Formic Acid) check_ph->acidify_solvent Yes check_time Is Extraction Time Prolonged? check_ph->check_time No acidify_solvent->check_time reduce_time Action: Reduce Extraction Time / Optimize Method check_time->reduce_time Yes check_light Is Sample Exposed to Light? check_time->check_light No reduce_time->check_light protect_light Action: Use Amber Vials / Protect from Light check_light->protect_light Yes end_node Isomerization Minimized check_light->end_node No protect_light->end_node

Caption: Troubleshooting workflow for minimizing 1,5-DCQA isomerization.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Low-Temperature Extraction cluster_processing Post-Extraction Processing prep1 Lyophilize Plant Material prep2 Grind to Fine Powder prep1->prep2 ext2 Extract at 4°C with Agitation prep2->ext2 ext1 Prepare Cold, Acidified Solvent (e.g., 70% MeOH, 0.1% FA, 4°C) ext1->ext2 proc1 Centrifuge at 4°C ext2->proc1 proc2 Collect Supernatant proc1->proc2 proc3 Concentrate at Low Temperature (≤ 35°C) proc2->proc3 proc4 Store at -80°C in Amber Vials proc3->proc4

Caption: Recommended workflow for low-temperature extraction of 1,5-DCQA.

References

Technical Support Center: Optimizing HPLC Separation of Dicaffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of dicaffeoylquinic acid (diCQA) isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why am I seeing poor resolution or complete co-elution of my diCQA isomers?

A1: Poor resolution of diCQA isomers is a common challenge due to their structural similarity. Several factors in your HPLC method can be optimized to improve separation.

  • Column Chemistry: The choice of stationary phase is critical. While C18 columns are widely used, they may not always provide the best selectivity for these isomers. Consider using a phenyl-based column (e.g., Phenyl-Hexyl or Biphenyl). These columns offer alternative separation mechanisms, such as π-π interactions with the aromatic rings of the caffeoyl groups, which can significantly enhance resolution. The elution profile and order of isomers can vary substantially between different column chemistries.[1][2][3][4]

  • Mobile Phase Composition: The organic modifier plays a key role. If you are using acetonitrile (B52724), switching to methanol (B129727) may improve separation. Methanol is a weaker eluent and can increase retention times, potentially leading to better resolution.[1][3][4]

  • Mobile Phase pH: The mobile phase should be acidified, typically with 0.1% formic acid or phosphoric acid. This suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups on the diCQA molecules, leading to sharper peaks and better separation.[2][3][5][6] Operating at a pH close to the pKa of the analytes can cause peak distortion.[7]

  • Gradient Elution: A shallow, slow gradient is often necessary to resolve these closely eluting isomers. Experiment with a slower rate of increase in the organic solvent percentage, particularly around the time your isomers are expected to elute.[3]

  • Column Temperature: Increasing the column temperature, for instance from 30°C to 60°C, can improve the resolution between diCQA isomers.[1][2] Higher temperatures reduce the viscosity of the mobile phase, leading to more efficient mass transfer and often sharper peaks.[3]

Q2: My peaks are tailing. What are the common causes and solutions?

A2: Peak tailing for phenolic compounds like diCQAs is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Residual Silanol (B1196071) Interactions: Unwanted interactions between the phenolic analytes and residual silanol groups on silica-based columns are a primary cause of tailing.[7]

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress the ionization of the silanol groups.

  • Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of the diCQAs, it can lead to mixed ionization states and peak distortion.[7]

    • Solution: Maintain a consistent and appropriate acidic pH in your mobile phase.

  • Column Issues: Column degradation, contamination, or a void at the column inlet can disrupt the packed bed and cause tailing.[7]

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[7]

    • Solution: Try diluting your sample or reducing the injection volume.

Q3: I'm observing inconsistent peak areas and shifting retention times. What could be the problem?

A3: Inconsistent peak areas and retention time shifts often point to issues with sample stability or inadequate system equilibration.

  • Sample Degradation and Isomerization: Dicaffeoylquinic acids are susceptible to degradation and isomerization (acyl migration), especially in neutral or basic conditions.[3][8][9][10] This can lead to inaccurate quantification.

    • Solution: Ensure all your solutions, including the sample solvent and mobile phases, are acidic. Prepare samples fresh and store them at low temperatures (e.g., -20°C) and protected from light to minimize degradation.[5][8][9]

  • Inadequate Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time variability.[4]

    • Solution: Ensure the column is flushed with 10-20 column volumes of the initial mobile phase before each run.

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or precipitation of buffer salts can affect retention times.[4]

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles covered.

  • Temperature Fluctuations: Variations in ambient temperature can lead to shifts in retention times.[4][11]

    • Solution: Use a column oven to maintain a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for diCQA isomer separation?

A1: A good starting point would be a reversed-phase method using a C18 or, preferably, a Phenyl-Hexyl column. The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A shallow gradient elution at a controlled column temperature (e.g., 30°C) would be a reasonable initial setup.

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A2: The choice of organic solvent significantly impacts the selectivity and can even alter the elution order of the isomers.[1][4] Methanol is a weaker eluent than acetonitrile, which generally leads to longer retention times and can sometimes provide better resolution for closely eluting compounds.[3]

Q3: Why is adding acid to the mobile phase so important?

A3: Adding an acidifier like formic or phosphoric acid to the mobile phase is crucial for several reasons. It suppresses the ionization of both the carboxylic acid and phenolic hydroxyl groups of the diCQA isomers, as well as the residual silanol groups on the silica-based stationary phase.[3][7] This minimizes undesirable secondary interactions that can lead to peak tailing and improves peak shape and resolution.

Q4: Can diCQA isomers interconvert during analysis?

A4: Yes, diCQA isomers can undergo acyl migration, which is an isomerization process. This is particularly prevalent in neutral or basic aqueous solutions and can be accelerated by heat.[8][10] For example, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA.[8] To ensure the integrity of your sample, it is critical to maintain acidic conditions throughout sample preparation and analysis.

Q5: My MS detector shows identical precursor ions for all my diCQA isomers. How can I confidently identify them?

A5: Since diCQA isomers have the same molecular weight, they will indeed show the same precursor ion in the mass spectrometer. Therefore, robust chromatographic separation is essential to resolve the isomers before they enter the MS.[4] Confident identification relies on comparing the retention times of the peaks in your sample to those of authentic reference standards run under the exact same chromatographic conditions.

Data Presentation

Table 1: Comparison of HPLC Column Chemistries for diCQA Isomer Separation

Column ChemistrySeparation PrincipleAdvantages for diCQA Separation
C18 (Alkyl Phase) Hydrophobic interactionsGeneral purpose, widely available.
Phenyl-Hexyl/Biphenyl Hydrophobic and π-π interactionsOffers alternative selectivity, often resulting in better and more reproducible separation profiles compared to C18.[1][3][4]

Table 2: Influence of Mobile Phase and Temperature on diCQA Separation

ParameterOption 1Option 2Key Observation
Organic Modifier AcetonitrileMethanolThe choice of organic solvent significantly impacts selectivity and can alter the elution order of isomers. Methanol may enhance separation due to its weaker elution strength.[1][4]
Mobile Phase Additive No Acid0.1% Formic AcidAcidification is crucial for sharp, symmetrical peaks by suppressing ionization of analytes and residual silanols.[2][3][6]
Column Temperature Low (e.g., 30°C)High (e.g., 60°C)Increasing temperature can improve resolution and peak shape for diCQA geometrical isomers.[1][2]

Experimental Protocols

Protocol 1: General HPLC Method for Separation of Dicaffeoylquinic Acid Isomers

This protocol is a generalized starting point based on successful methods reported in the literature.[2][3] Optimization will likely be required for your specific instrument and column.

  • Chromatographic System: HPLC or UHPLC system equipped with a PDA or UV-Vis detector.

  • Column: A high-quality reversed-phase Phenyl-Hexyl or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-15 min: Increase to 40% B

    • 15-17 min: Hold at 40% B

    • 17-20 min: Increase to 90% B

    • 20-23 min: Hold at 90% B

    • 23-28 min: Return to 10% B

    • 28-35 min: Re-equilibrate at 10% B

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 30°C (can be optimized up to 60°C).

  • Detection Wavelength: 320-330 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions (e.g., 10% Methanol in water with 0.1% Formic Acid). Filter through a 0.22 µm or 0.45 µm syringe filter before injection.

Mandatory Visualization

Troubleshooting_Workflow Start Poor Isomer Separation (Co-elution) Check_Column 1. Evaluate Column Chemistry Start->Check_Column Is_C18 Using a standard C18? Check_Column->Is_C18 Switch_Phenyl Switch to Phenyl-Hexyl or Biphenyl column Is_C18->Switch_Phenyl Yes Optimize_Mobile_Phase 2. Optimize Mobile Phase Is_C18->Optimize_Mobile_Phase No Switch_Phenyl->Optimize_Mobile_Phase Check_Solvent Using Acetonitrile? Optimize_Mobile_Phase->Check_Solvent Switch_Methanol Try Methanol as organic modifier Check_Solvent->Switch_Methanol Yes Check_pH Is mobile phase acidified (e.g., 0.1% Formic Acid)? Check_Solvent->Check_pH No Switch_Methanol->Check_pH Add_Acid Add 0.1% Formic Acid Check_pH->Add_Acid No Optimize_Gradient 3. Refine Gradient Check_pH->Optimize_Gradient Yes Add_Acid->Optimize_Gradient Make_Shallower Decrease gradient slope (make it shallower) Optimize_Gradient->Make_Shallower Optimize_Temp 4. Adjust Temperature Make_Shallower->Optimize_Temp Increase_Temp Increase column temperature (e.g., to 40-60°C) Optimize_Temp->Increase_Temp End Improved Separation Increase_Temp->End

Caption: Troubleshooting workflow for improving diCQA isomer separation.

Stability_and_Peak_Shape_Troubleshooting Start Inconsistent Results (Peak Tailing, Shifting RTs) Check_Sample_Prep 1. Review Sample & Mobile Phase Prep Start->Check_Sample_Prep Is_Acidic Are all solutions acidic (pH 3-4)? Check_Sample_Prep->Is_Acidic Acidify_Solutions Acidify sample solvent and mobile phases Is_Acidic->Acidify_Solutions No Fresh_Prep Are solutions prepared fresh daily? Is_Acidic->Fresh_Prep Yes Acidify_Solutions->Fresh_Prep Prepare_Fresh Prepare fresh mobile phase Fresh_Prep->Prepare_Fresh No Check_System 2. Check System Parameters Fresh_Prep->Check_System Yes Prepare_Fresh->Check_System Equilibration Sufficient column equilibration (10-20 column volumes)? Check_System->Equilibration Increase_Equilibration Increase equilibration time Equilibration->Increase_Equilibration No Temp_Control Is column temperature stable? Equilibration->Temp_Control Yes Increase_Equilibration->Temp_Control Use_Oven Use a column oven Temp_Control->Use_Oven No End Consistent & Symmetrical Peaks Temp_Control->End Yes Use_Oven->End

Caption: Logic for troubleshooting peak shape and retention time issues.

References

Technical Support Center: Large-Scale Purification of 1,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the large-scale purification of 1,5-Dicaffeoylquinic acid (1,5-DCQA). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during extraction, separation, and purification.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of 1,5-DCQA Degradation during extraction: 1,5-DCQA is susceptible to degradation at high temperatures and in neutral to basic pH conditions.[1][2]- Employ extraction methods that avoid high temperatures, such as ultrasonic or room temperature solvent extraction. - Maintain a slightly acidic pH during extraction and initial purification steps.[1]
Inefficient initial extraction: The choice of solvent and extraction parameters may not be optimal for 1,5-DCQA.- Use a solvent system with appropriate polarity, such as 50-80% ethanol (B145695).[3] - Optimize extraction time and solvent-to-solid ratio.
Loss during preliminary purification: The initial cleanup steps may not be selective enough, leading to the loss of the target compound.- Utilize macroporous resin chromatography for initial cleanup, selecting a resin with optimal adsorption and desorption characteristics for dicaffeoylquinic acids.[4][5]
Poor Resolution of 1,5-DCQA from other Isomers (e.g., 1,3-DCQA, 3,5-DCQA) in HPLC Inadequate column selectivity: Standard C18 columns may not provide sufficient selectivity for structurally similar isomers.[6]- Switch to a phenyl-based stationary phase (e.g., Phenyl-Hexyl, Biphenyl) to introduce alternative separation mechanisms like π-π interactions.[6]
Suboptimal mobile phase composition: The mobile phase may not be optimized to resolve the isomers.[6]- Adjust the organic modifier (acetonitrile vs. methanol) and the concentration of the acidic modifier (e.g., formic acid, acetic acid) to fine-tune selectivity.[6] Methanol may enhance separation due to its weaker elution strength.[6]
Co-elution of isomers: Due to high structural similarity, isomers often co-elute, making accurate quantification and isolation difficult.[6][7]- Employ a multi-step purification strategy, such as combining macroporous resin chromatography with a high-resolution technique like High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC.[3][8]
Degradation of 1,5-DCQA during Purification and Storage Exposure to light: Light can induce cis-trans isomerization of caffeoylquinic acids.[1][9]- Protect all solutions and fractions from light by using amber vials or covering glassware with aluminum foil.[1]
Inappropriate solvent for storage: Certain solvents, like methanol, can cause degradation of dicaffeoylquinic acids over time.[1]- For short-term storage, use a slightly acidic aqueous solution. For long-term storage, store as a dry solid at -20°C.[10][11]
Temperature instability: Dicaffeoylquinic acids are more prone to degradation at room temperature compared to refrigerated conditions.[1]- Keep samples and purified fractions at low temperatures (e.g., 4°C) during processing and storage.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the large-scale purification of this compound so challenging?

A1: The primary challenges in the large-scale purification of 1,5-DCQA stem from several factors:

  • Isomeric Complexity: 1,5-DCQA is one of several dicaffeoylquinic acid isomers (e.g., 1,3-DCQA, 3,4-DCQA, 3,5-DCQA, 4,5-DCQA) that often coexist in natural extracts.[6][9] These isomers have identical molecular weights and very similar physicochemical properties, making their separation difficult.[6]

  • Instability: Dicaffeoylquinic acids are susceptible to degradation and isomerization (acyl migration) under various conditions, including heat, light, and neutral or alkaline pH.[1][2]

  • Low Natural Abundance: The concentration of 1,5-DCQA in many plant sources can be relatively low, necessitating efficient extraction and purification methods to obtain high yields.[12]

Q2: What is the recommended initial step for purifying 1,5-DCQA from a crude plant extract?

A2: An effective initial step is to use macroporous resin chromatography for preliminary purification and enrichment.[3][4][5] This technique can effectively remove a significant portion of impurities, concentrating the dicaffeoylquinic acids before subsequent high-resolution purification steps. The choice of resin should be optimized based on its adsorption and desorption characteristics for the target compounds.[5][13]

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the large-scale purification of 1,5-DCQA?

A3: While analytical HPLC is crucial for monitoring purity, preparative HPLC can be used for large-scale purification. However, due to the challenge of separating closely related isomers, this can be a costly and time-consuming process. For more efficient large-scale separation of isomers, High-Speed Counter-Current Chromatography (HSCCC) is often a more suitable technique.[4][8] HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of the sample.

Q4: How can I confirm the identity and purity of my purified this compound?

A4: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:

  • HPLC-DAD: High-Performance Liquid Chromatography with a Diode Array Detector can be used to determine the purity of the sample and provide UV spectral data, which is characteristic for caffeoylquinic acids.

  • Mass Spectrometry (MS): Mass spectrometry, particularly LC-MS/MS, is essential for confirming the molecular weight of the compound. Although isomers have the same molecular weight, differences in their fragmentation patterns upon collision-induced dissociation (CID) can sometimes be used for differentiation.[14]

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the purified compound, allowing for the definitive identification of the specific isomer.[4]

Q5: What are the optimal storage conditions for purified this compound?

A5: To ensure the stability of purified 1,5-DCQA, it should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture.[10][11] If in solution, it should be prepared fresh in a slightly acidic buffer and stored at low temperatures for short periods. Avoid prolonged storage in methanol.[1]

Quantitative Data on Purification

The following table summarizes quantitative data from published studies on the purification of dicaffeoylquinic acids, providing an indication of expected yields and purity.

Purification Method Starting Material Compound(s) Purified Yield Purity Reference
HSCCC120 mg of a fraction from burdock rootsThis compound4.3 mg97.2%[8]
HSCCC150 mg of crude sample from Ainsliaea fragrans3,5-Dicaffeoylquinic acid34 mg98%[4]
4,5-Dicaffeoylquinic acid17 mg95%[4]
pH-zone-refining CCC2.136 g of crude extract from Flos Lonicerae3,5-Dicaffeoylquinic acid289 mg>92.9%[15]
3,4-Dicaffeoylquinic acid106 mg>94.2%[15]

Experimental Protocols

Below are detailed methodologies for key experiments in the purification of this compound.

Protocol 1: Preliminary Purification using Macroporous Resin Chromatography

This protocol describes a general procedure for the initial cleanup of a crude plant extract to enrich the dicaffeoylquinic acid fraction.

  • Resin Selection and Pre-treatment:

    • Select a suitable macroporous resin (e.g., AB-8, D101) based on preliminary screening for optimal adsorption and desorption of dicaffeoylquinic acids.[4][5][13]

    • Pre-treat the resin by soaking it sequentially in ethanol and then water to remove any residual monomers and porogenic agents.

  • Column Packing:

    • Pack a glass column with the pre-treated macroporous resin.

    • Wash the packed column with deionized water until the effluent is neutral.

  • Sample Loading:

    • Dissolve the crude plant extract in a suitable solvent (e.g., 50% ethanol) and filter to remove any particulate matter.

    • Load the filtered extract onto the column at a controlled flow rate.

  • Washing:

    • Wash the column with deionized water to remove unbound impurities such as sugars and salts.

  • Elution:

    • Elute the adsorbed compounds with a stepwise or gradient of ethanol in water (e.g., 30%, 60%, 90% ethanol).[13]

    • Collect fractions and monitor the presence of dicaffeoylquinic acids using analytical HPLC.

  • Fraction Pooling and Concentration:

    • Pool the fractions containing the highest concentration of dicaffeoylquinic acids.

    • Concentrate the pooled fractions under reduced pressure to obtain the enriched extract.

Protocol 2: Preparative Separation using High-Speed Counter-Current Chromatography (HSCCC)

This protocol outlines the separation of 1,5-DCQA from other isomers using HSCCC.

  • Solvent System Selection:

    • Select a suitable two-phase solvent system. A common system for dicaffeoylquinic acids is chloroform:methanol:water (e.g., in a ratio of 8:8:4 v/v/v).[4]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC Instrument Preparation:

    • Fill the multilayer coil of the HSCCC instrument with the stationary phase (typically the aqueous-rich upper phase for this compound class).[4]

    • Rotate the coil at the desired speed.

  • Sample Injection:

    • Dissolve the enriched extract from Protocol 1 in a small volume of the biphasic solvent system.

    • Inject the sample into the HSCCC system.

  • Elution and Fraction Collection:

    • Pump the mobile phase (typically the organic-rich lower phase) through the column at a constant flow rate.[4]

    • Collect fractions of the effluent at regular intervals.

  • Analysis and Recovery:

    • Analyze the collected fractions by analytical HPLC to identify those containing pure 1,5-DCQA.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow start Crude Plant Extract resin Macroporous Resin Chromatography start->resin Initial Cleanup hsccc High-Speed Counter-Current Chromatography (HSCCC) resin->hsccc Isomer Separation hplc Preparative HPLC (Alternative to HSCCC) resin->hplc analysis Purity & Identity Analysis (HPLC, LC-MS, NMR) hsccc->analysis hplc->analysis product Purified 1,5-DCQA analysis->product

Caption: A general workflow for the purification of this compound.

Troubleshooting_HPLC start Poor Resolution of Isomers in HPLC cause1 Inadequate Column Selectivity? start->cause1 cause2 Suboptimal Mobile Phase? start->cause2 cause1->cause2 No solution1 Switch to Phenyl-based Stationary Phase cause1->solution1 Yes solution2 Optimize Organic Modifier & Acidic Additive cause2->solution2 Yes solution3 Consider HSCCC for Preparative Scale cause2->solution3 No

Caption: A decision tree for troubleshooting poor HPLC separation of isomers.

References

1,5-Dicaffeoylquinic acid stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,5-dicaffeoylquinic acid (1,5-DCQA) in various solvents and at different pH levels. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in a variety of organic solvents and aqueous buffers. Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ethanol, and Phosphate-Buffered Saline (PBS) at a pH of 7.2.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).

Q2: How should I store this compound to ensure its stability?

A2: For long-term storage, solid this compound should be kept at -20°C, where it can remain stable for at least four years.[1] Stock solutions should also be stored at -20°C or lower. It is best practice to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the main factors that affect the stability of this compound in solution?

A3: The stability of this compound, like other caffeoylquinic acids (CQAs), is primarily influenced by temperature, light exposure, and pH.[2][3] As a di-acyl CQA, it is generally less stable than mono-acyl CQAs.[2][4] Degradation is more pronounced at room temperature compared to refrigerated conditions (4°C).[2] Exposure to light can also lead to isomerization and degradation.[4][5]

Q4: How does pH impact the stability of this compound?

A4: Dicaffeoylquinic acids are most stable in acidic conditions and become increasingly unstable as the pH becomes neutral to alkaline.[2][6] At neutral and basic pH values, isomerization to other dicaffeoylquinic acid isomers, such as 3,4-diCQA and 4,5-diCQA, can occur rapidly.[2]

Q5: What are the primary degradation pathways for this compound?

A5: The main degradation pathways for dicaffeoylquinic acids are isomerization (acyl migration) and hydrolysis.[2][5] Isomerization involves the movement of the caffeoyl groups to different positions on the quinic acid core. Hydrolysis results in the breakdown of the ester bonds, yielding caffeic acid and quinic acid.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of 1,5-DCQA in aqueous solution. - Exceeding the solubility limit.- Change in pH affecting solubility.- Ensure the final concentration is within the solubility limits for the chosen solvent system.- Prepare a higher concentration stock in an organic solvent like DMSO and dilute it into the aqueous buffer with vigorous mixing.
Inconsistent or lower-than-expected analytical results. - Degradation of the compound due to improper storage or handling.- Isomerization leading to a decrease in the parent compound peak.- Always use freshly prepared solutions or properly stored aliquots.- Keep solutions protected from light and at a low temperature.- Analyze samples promptly after preparation.- Check for the appearance of new peaks in the chromatogram that may correspond to isomers.
Appearance of multiple peaks in HPLC analysis. - Isomerization of 1,5-DCQA to other di-caffeoylquinic acid isomers.- This is expected, especially at neutral to alkaline pH or upon exposure to heat and light.- Use a validated HPLC method capable of separating the different isomers.- If the goal is to study 1,5-DCQA specifically, conduct experiments under conditions that minimize isomerization (e.g., acidic pH, low temperature).
Loss of biological activity in an assay. - Degradation of 1,5-DCQA under the assay conditions (e.g., physiological pH and temperature).- Assess the stability of 1,5-DCQA under your specific assay conditions by incubating it for the duration of the experiment and analyzing for degradation.- Consider the possibility that the degradation products may have different biological activities.

Data on the Stability of Dicaffeoylquinic Acids

While specific quantitative stability data for this compound is limited, the following table summarizes the stability of other closely related dicaffeoylquinic acid isomers in different solvents. This data provides a strong indication of the expected stability of 1,5-DCQA under similar conditions.

Compound Solvent Storage Conditions Time Degradation (%)
1,3-diCQA50% Methanol (B129727)Room Temperature, in light7 days6.89
3,4-diCQA50% MethanolRoom Temperature, in light7 days17.44
3,5-diCQA50% MethanolRoom Temperature, in light7 days14.43
4,5-diCQA50% MethanolRoom Temperature, in light7 days18.02
1,3-diCQA100% MethanolRoom Temperature, in light7 days11.93
3,4-diCQA100% MethanolRoom Temperature, in light7 days33.25
3,5-diCQA100% MethanolRoom Temperature, in light7 days17.44
4,5-diCQA100% MethanolRoom Temperature, in light7 days44.96
3,5-diCQA50% Methanol4°C, protected from light7 days~7.03
3,4-diCQA50% Methanol4°C, protected from light7 days~7.82
4,5-diCQA50% Methanol4°C, protected from light7 days~10.08
Data adapted from a study on the stability of various caffeoylquinic acids.[2]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for evaluating the stability of 1,5-DCQA in a specific solvent and at a particular pH.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable organic solvent (e.g., HPLC-grade methanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired solvent (e.g., water, buffer of a specific pH, methanol/water mixture) to a final working concentration (e.g., 50 µg/mL).

    • Prepare several aliquots of the test solution in amber vials to protect from light.

  • Incubation:

    • Store the vials under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis.

  • HPLC Analysis:

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a C18 reversed-phase column.

    • Mobile Phase: A gradient of two solvents, typically:

      • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape and stability.

      • Solvent B: Acetonitrile or methanol.

    • Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compound and its potential degradation products.

    • Detection: Monitor the absorbance at the λmax of this compound (around 330 nm).[1]

    • Quantification: Calculate the percentage of 1,5-DCQA remaining at each time point by comparing the peak area to the initial (time 0) peak area.

Visualizations

experimental_workflow cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1,5-DCQA in DMSO) prep_test Prepare Test Solutions (Dilute in desired solvent/pH) prep_stock->prep_test incubate Incubate at Defined Conditions (Temp, Light) prep_test->incubate sampling Sample at Time Points (t=0, t=x, t=y...) incubate->sampling hplc HPLC-PDA Analysis sampling->hplc data Data Processing (% Degradation, Isomer Formation) hplc->data

Experimental workflow for a stability study of this compound.

degradation_pathway alkaline_ph Neutral to Alkaline pH (pH > 7) dcqa_1_5 This compound acidic_ph Acidic pH (pH < 6) acidic_ph->dcqa_1_5 More Stable heat_light Heat / Light isomers Other diCQA Isomers (e.g., 3,4-diCQA, 4,5-diCQA) dcqa_1_5->isomers Isomerization hydrolysis Hydrolysis Products (Caffeic Acid + Quinic Acid) dcqa_1_5->hydrolysis Hydrolysis

Potential degradation pathways of this compound.

References

Technical Support Center: Quantification of 1,5-Dicaffeoylquinic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 1,5-Dicaffeoylquinic acid (1,5-DCQA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analysis of 1,5-DCQA in complex biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

  • Question: My chromatographic peak for this compound is tailing or broad. What are the possible causes and solutions?

  • Answer: Poor peak shape can arise from several factors. Secondary interactions between the acidic phenolic groups of 1,5-DCQA and active sites on the stationary phase can cause tailing. Ensure your mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to keep the analyte in a single protonation state.[1][2] A mismatch between the injection solvent and the initial mobile phase can also lead to peak distortion; your sample should be dissolved in a solvent that is weaker than or equivalent to the starting mobile phase conditions.[3] Column degradation is another potential cause, which can be addressed by using a guard column or replacing the analytical column.

Issue 2: Low Signal Intensity or Sensitivity

  • Question: I am experiencing low signal intensity for my this compound peak. How can I improve sensitivity?

  • Answer: Low sensitivity can be due to ion suppression from matrix components, suboptimal ionization, or inefficient extraction.[4] To address matrix effects, consider more rigorous sample preparation techniques like solid-phase extraction (SPE) instead of simple protein precipitation.[5] Optimizing the electrospray ionization (ESI) source parameters, such as spray voltage and capillary temperature, is crucial.[6] 1,5-DCQA is typically analyzed in negative ESI mode.[2][7] Ensure the mobile phase composition is amenable to efficient ionization; for instance, ammonium (B1175870) acetate (B1210297) can be used as a modifier.[7]

Issue 3: Poor Reproducibility and High Variability in Quantitative Results

  • Question: My quantitative results for this compound are not reproducible across injections or samples. What could be the reason?

  • Answer: High variability often points towards issues with sample preparation, analyte instability, or matrix effects.[4] this compound and its isomers can be unstable and prone to degradation or isomerization depending on temperature, pH, and light exposure.[8] It is recommended to keep samples at low temperatures and protected from light during preparation and storage.[1][8] Inconsistent sample cleanup can lead to variable matrix effects between samples. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these variations.[4] If a labeled standard is unavailable, a structurally similar compound can be used as an alternative.

Issue 4: Difficulty in Distinguishing this compound from its Isomers

  • Question: I am having trouble separating this compound from other dicaffeoylquinic acid isomers. How can I improve selectivity?

  • Answer: The six isomers of dicaffeoylquinic acid can be challenging to separate.[9][10] Chromatographic optimization is key. Experiment with different stationary phases, such as phenyl-hexyl columns, which can offer different selectivity compared to standard C18 columns.[11] Adjusting the gradient elution profile to be shallower can also improve the resolution of closely eluting isomers.[11] Tandem mass spectrometry (MS/MS) is also essential for distinguishing between isomers, as they can exhibit different fragmentation patterns.[9][10][12]

Frequently Asked Questions (FAQs)

Q1: What are the most effective sample preparation techniques for extracting this compound from plasma?

A1: For complex matrices like plasma, liquid-liquid extraction (LLE) with a solvent such as ethyl acetate or solid-phase extraction (SPE) are highly effective.[2][4][7] SPE, particularly with polymeric reversed-phase sorbents, can provide cleaner extracts and reduce matrix effects more effectively than LLE or simple protein precipitation.[5][13]

Q2: How can I minimize the degradation and isomerization of this compound during sample processing?

A2: Dicaffeoylquinic acids are susceptible to isomerization and degradation, particularly at high temperatures and non-acidic pH.[8][14] To minimize this, it is crucial to work at low temperatures (e.g., on ice), use acidified solvents (e.g., with formic or acetic acid), and protect samples from light.[8][13] Samples should be stored at -20°C or lower until analysis.[1]

Q3: What are the recommended starting LC-MS/MS parameters for the quantification of this compound?

A3: A good starting point for LC-MS/MS analysis would be a C18 reversed-phase column with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). A gradient elution from low to high organic solvent concentration is typically used. For MS detection, electrospray ionization (ESI) in negative mode is preferred.[2][11] Monitoring the specific precursor-to-product ion transitions for 1,5-DCQA will ensure selectivity and sensitivity.[2]

Q4: What is the best way to compensate for matrix effects in my analysis?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound.[4] Since a SIL-IS may not be commercially available, using a structurally similar compound as an internal standard is a viable alternative. Another approach is to use matrix-matched calibration curves, where standards are prepared in a blank matrix identical to the samples.[4][5] This helps to ensure that the standards and the analyte experience similar ionization suppression or enhancement.

Quantitative Data Summary

The following table summarizes typical parameters used in LC-MS/MS methods for the quantification of this compound.

ParameterRecommended Conditions
LC Column C18 Reversed-Phase (e.g., 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol (often with 0.1% Formic Acid)
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Electrospray Ionization (ESI) - Negative
Detection Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

Experimental Protocols

Protocol: Extraction and Quantification of this compound from Human Plasma using LC-MS/MS

This protocol provides a general methodology for the analysis of 1,5-DCQA in human plasma.

  • Sample Preparation (Liquid-Liquid Extraction)

    • To 100 µL of plasma sample, add the internal standard solution.

    • Add 500 µL of ethyl acetate.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 10 minutes to separate the layers.

    • Transfer the upper organic layer (ethyl acetate) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and centrifuge, then transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis

    • LC System: HPLC or UHPLC system.

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: ESI, Negative Mode.

    • Scan Type: MRM.

    • MRM Transitions: Monitor the specific precursor and product ions for 1,5-DCQA and the internal standard. These should be optimized for your specific instrument.

  • Quantification

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of 1,5-DCQA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for 1,5-DCQA Quantification cluster_start Start cluster_problems Problem Identification cluster_solutions_peak Peak Shape Solutions cluster_solutions_sensitivity Sensitivity Solutions cluster_solutions_reproducibility Reproducibility Solutions cluster_end Resolution Start Analytical Issue Encountered Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Low_Sensitivity Low Sensitivity? Poor_Peak_Shape->Low_Sensitivity No Check_Solvent Check Injection Solvent vs. Mobile Phase Poor_Peak_Shape->Check_Solvent Yes Poor_Reproducibility Poor Reproducibility? Low_Sensitivity->Poor_Reproducibility No Optimize_MS Optimize MS Source Parameters Low_Sensitivity->Optimize_MS Yes Control_Stability Control for Analyte Instability (Temp, Light, pH) Poor_Reproducibility->Control_Stability Yes Resolved Issue Resolved Poor_Reproducibility->Resolved No (Consult Expert) Adjust_pH Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) Check_Solvent->Adjust_pH Check_Column Inspect/Replace Column Adjust_pH->Check_Column Check_Column->Resolved Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Optimize_MS->Improve_Cleanup Check_Ionization Ensure Negative ESI Mode Improve_Cleanup->Check_Ionization Check_Ionization->Resolved Use_IS Use Internal Standard (SIL-IS Preferred) Control_Stability->Use_IS Standardize_Prep Standardize Sample Prep Protocol Use_IS->Standardize_Prep Standardize_Prep->Resolved

Caption: A logical troubleshooting workflow for addressing common issues in 1,5-DICA quantification.

Matrix_Effects_Mitigation Strategies to Mitigate Matrix Effects cluster_main Approaches cluster_prep_details Sample Prep Techniques cluster_chrom_details Chromatography Adjustments cluster_is_details Internal Standard Types Matrix_Effects Matrix Effects Detected (Ion Suppression/Enhancement) Sample_Prep Sample Preparation Optimization Matrix_Effects->Sample_Prep Chromatography Chromatographic Optimization Matrix_Effects->Chromatography Internal_Standard Internal Standard Strategy Matrix_Effects->Internal_Standard LLE Liquid-Liquid Extraction (LLE) Sample_Prep->LLE SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE Dilution Sample Dilution Sample_Prep->Dilution Gradient Modify Gradient Profile Chromatography->Gradient Column Change Column Chemistry Chromatography->Column SIL_IS Stable Isotope-Labeled IS (Gold Standard) Internal_Standard->SIL_IS Analog_IS Structural Analog IS Internal_Standard->Analog_IS Matrix_Matched Matrix-Matched Calibrators Internal_Standard->Matrix_Matched

Caption: Key strategies for minimizing the impact of matrix effects in LC-MS analysis.

References

minimizing degradation of 1,5-Dicaffeoylquinic acid in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-Dicaffeoylquinic acid (1,5-DCQA). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize degradation and ensure the reproducibility of your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1,5-DCQA) and what are its primary biological activities?

A1: this compound is a natural polyphenolic compound belonging to the caffeoylquinic acid (CQA) family.[1] It is an ester of caffeic acid and quinic acid.[1] 1,5-DCQA is known for its potent antioxidant and anti-inflammatory properties.[2] A key mechanism of its action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes.[2]

Q2: Why is 1,5-DCQA prone to degradation in cell culture media?

A2: The degradation of 1,5-DCQA in cell culture media is primarily influenced by the physiological conditions of the culture environment. The typical pH of cell culture media (around 7.4) and the standard incubation temperature (37°C) create an environment that promotes the hydrolysis and isomerization of the ester bonds in the molecule.[3][4] Dicaffeoylquinic acids, like 1,5-DCQA, are generally less stable than their mono-caffeoylquinic acid counterparts under these conditions.[5]

Q3: What are the main degradation pathways of 1,5-DCQA?

A3: The primary degradation pathways for 1,5-DCQA in aqueous solutions, including cell culture media, are isomerization and hydrolysis.[5] Isomerization involves the migration of the caffeoyl groups to different positions on the quinic acid core, resulting in other dicaffeoylquinic acid isomers.[5] Hydrolysis leads to the cleavage of the ester bonds, releasing caffeic acid and quinic acid.

Q4: How should I prepare stock solutions of 1,5-DCQA?

A4: It is recommended to prepare a high-concentration stock solution of 1,5-DCQA in a sterile, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[6] A common stock concentration is 10 mM. This allows for the addition of a minimal volume of the stock solution to your cell culture medium, keeping the final DMSO concentration low (ideally at or below 0.1%) to avoid solvent-induced cytotoxicity.[4][6]

Q5: How should I store the solid compound and stock solutions of 1,5-DCQA?

A5: Proper storage is critical to maintain the integrity of 1,5-DCQA. The solid compound should be stored at -20°C in a tightly sealed container, protected from light. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use or -80°C for long-term storage.[4] Always protect stock solutions from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of 1,5-DCQA in cell culture medium 1. High final concentration of 1,5-DCQA: The compound may have limited solubility in aqueous media at high concentrations. 2. Improper dilution: Adding the DMSO stock directly to the medium without proper mixing can cause localized high concentrations and precipitation.[4] 3. Interaction with media components: Serum proteins or other components in the medium may interact with 1,5-DCQA, leading to precipitation.1. Determine the maximum soluble concentration of 1,5-DCQA in your specific cell culture medium through a solubility test. 2. Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, slowly add the required volume of the 1,5-DCQA stock solution.[4] 3. Consider using a serum-free medium for the duration of the treatment if compatible with your cell line.
Inconsistent or unexpected experimental results 1. Degradation of 1,5-DCQA: The compound may be degrading over the course of the experiment, leading to a lower effective concentration.[3][4] 2. Cytotoxicity of DMSO: The final concentration of DMSO in the cell culture medium may be too high for your specific cell line.[4] 3. Light-induced degradation: Exposure of the compound, stock solutions, or treated cells to light can accelerate degradation.[5]1. For long-term experiments (>24 hours), consider refreshing the medium with freshly prepared 1,5-DCQA solution every 24 hours.[6] 2. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4][6] 3. Protect the solid compound, stock solutions, and experimental plates from light by using amber vials and covering plates with foil.[5]
Low or no observable biological effect 1. Sub-optimal concentration: The concentration of 1,5-DCQA used may be too low to elicit a biological response. 2. Rapid degradation: The compound may be degrading too quickly in your experimental setup to have a sustained effect. 3. Cell line insensitivity: The specific cell line you are using may not be responsive to 1,5-DCQA.1. Perform a dose-response experiment to determine the optimal effective concentration range for your cell line and endpoint. 2. Minimize the time between adding the compound to the medium and performing the assay. For longer incubations, consider the stability data and refresh the medium as needed. 3. Confirm the expression of target pathways (e.g., Nrf2) in your cell line.

Data on 1,5-DCQA Degradation

The stability of dicaffeoylquinic acids is highly dependent on pH. The neutral to slightly alkaline pH of typical cell culture media (pH 7.2-7.4) can lead to significant degradation at 37°C. The following table provides an estimated degradation profile of 1,5-DCQA in a physiological buffer at 37°C, based on data for the structurally similar 3,5-dicaffeoylquinic acid.[3]

Time (hours) pH 7.06 Estimated % RemainingpH 7.96 Estimated % Remaining
0 100%100%
12 ~70%~40%
24 ~50%~16%
48 ~25%~2.5%
72 ~12.5%<1%

Note: This data is extrapolated from the degradation kinetics of 3,5-dicaffeoylquinic acid at 40°C and should be used as a guideline.[3] Actual degradation rates in specific cell culture media may vary.

Experimental Protocols

Protocol 1: Preparation of 1,5-DCQA Working Solution for Cell Culture

This protocol describes the preparation of a 10 µM working solution of 1,5-DCQA in cell culture medium from a 10 mM DMSO stock solution.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, anhydrous

  • Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare 10 mM Stock Solution:

    • Aseptically weigh the appropriate amount of 1,5-DCQA solid.

    • Dissolve in sterile DMSO to a final concentration of 10 mM.

    • Vortex until fully dissolved.

    • Aliquot into single-use, light-protected microcentrifuge tubes.

    • Store at -20°C or -80°C.

  • Prepare 10 µM Working Solution:

    • Thaw an aliquot of the 10 mM 1,5-DCQA stock solution at room temperature.

    • In a sterile tube, add the required volume of pre-warmed complete cell culture medium.

    • To achieve a 10 µM final concentration, perform a 1:1000 dilution of the 10 mM stock solution into the medium (e.g., add 1 µL of stock solution to 999 µL of medium).

    • While gently vortexing the medium, slowly add the stock solution.

    • This will result in a final DMSO concentration of 0.1%.

  • Prepare Vehicle Control:

    • In a separate sterile tube, prepare a vehicle control by adding the same volume of DMSO to the same volume of pre-warmed medium (e.g., 1 µL of DMSO to 999 µL of medium).

  • Cell Treatment:

    • Remove the existing medium from your cell cultures.

    • Replace it with the freshly prepared 1,5-DCQA working solution or the vehicle control.

    • For experiments longer than 24 hours, it is recommended to replace the medium with a freshly prepared working solution every 24 hours to maintain a more consistent concentration of the active compound.[6]

Protocol 2: Assessment of 1,5-DCQA Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of 1,5-DCQA on a chosen cell line.

Materials:

  • Cells in culture

  • 1,5-DCQA working solutions (various concentrations)

  • Vehicle control solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of 1,5-DCQA or the vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Cell Culture cluster_assay Assay prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solution in Pre-warmed Medium prep_stock->prep_working prep_vehicle Prepare Vehicle Control (0.1% DMSO) prep_stock->prep_vehicle treat_cells Treat Cells with 1,5-DCQA or Vehicle prep_working->treat_cells prep_vehicle->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, Griess) incubate->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay read_plate Measure Signal (e.g., Absorbance) incubate_assay->read_plate

Caption: General experimental workflow for cell-based assays with 1,5-DCQA.

degradation_pathway DCQA_1_5 This compound (Active Compound) Degradation Degradation in Cell Culture (pH 7.4, 37°C) DCQA_1_5->Degradation Isomers Other di-CQA Isomers (Altered Activity) Hydrolysis_Products Caffeic Acid + Quinic Acid (Reduced/No Activity) Degradation->Isomers Isomerization Degradation->Hydrolysis_Products Hydrolysis

Caption: Primary degradation pathways of 1,5-DCQA in cell culture media.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA 1,5-DCQA Keap1 Keap1 DCQA->Keap1 inactivates Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto dissociation Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes activates transcription

References

method refinement for accurate 1,5-Dicaffeoylquinic acid MS fragmentation analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate mass spectrometry (MS) fragmentation analysis of 1,5-Dicaffeoylquinic acid (1,5-DCQA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic MS/MS fragment ions for this compound?

A1: In negative ion mode, the precursor ion for this compound is typically the deprotonated molecule [M-H]⁻ at an m/z of 515. The characteristic MS/MS fragment ions observed are at m/z 353, 191, and 179.[1] The ion at m/z 353 corresponds to the loss of a caffeoyl residue.

Q2: How can I differentiate 1,5-DCQA from its isomers using mass spectrometry?

A2: Differentiating dicaffeoylquinic acid (diCQA) isomers is a significant challenge due to their identical molecular weight and similar fragmentation patterns.[2] A combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the most effective method.[2] The relative abundance of the fragment ions can be a key differentiator. For instance, the ease of removing a caffeoyl group during fragmentation varies between isomers, with the order being approximately 1,5 > 3 > 4.[3] Additionally, the chromatographic separation on a reversed-phase column can distinguish isomers based on their polarity.[2][3]

Q3: Why is my signal intensity for 1,5-DCQA low or inconsistent?

A3: Low or inconsistent signal intensity can be due to several factors:

  • Suboptimal Collision Energy: The collision energy used for fragmentation may not be optimized for your specific instrument, leading to either insufficient fragmentation or excessive fragmentation into smaller, less specific ions.[4][5]

  • Sample Degradation: Caffeoylquinic acids are susceptible to degradation or isomerization under various conditions, including temperature, pH, and light exposure.[6] Improper sample storage and handling can lead to lower concentrations of the target analyte.

  • Matrix Effects: Components in the sample matrix can suppress the ionization of 1,5-DCQA in the mass spectrometer's source.

  • In-source Fragmentation: Fragmentation may be occurring in the ion source before the precursor ion is isolated, which can be minimized by optimizing source parameters.[5]

Q4: What is the importance of optimizing collision energy and how can I do it?

A4: Optimizing collision energy is crucial for maximizing the intensity and stability of the desired product ion signal, which directly impacts the sensitivity of the analysis.[4][5] The optimal collision energy is highly specific to the mass spectrometer being used.[4] To optimize, you can perform a collision energy optimization experiment by systematically ramping the collision energy across a range (e.g., 5 to 40 eV) and monitoring the intensity of the product ion.[4] The energy that produces the maximum signal intensity should be used for your analytical method. Some modern instruments offer real-time collision energy optimization features.[7]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of diCQA Isomers
  • Symptom: Co-elution or broad, overlapping peaks for different diCQA isomers, making accurate quantification impossible.

  • Possible Causes & Solutions:

    • Inappropriate Column: The analytical column may not have sufficient selectivity for the isomers.

      • Solution: Utilize a high-resolution reversed-phase C18 column.[2] Consider columns with different stationary phases if co-elution persists.

    • Suboptimal Mobile Phase Gradient: The elution gradient may be too steep or not selective enough.

      • Solution: Employ a shallow gradient elution with a mixture of water containing a small percentage of formic acid (for better peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol.[2] Experiment with different gradient profiles and durations.

Issue 2: Inaccurate Quantification due to Isomerization
  • Symptom: Quantitative results are not reproducible, or the concentration of 1,5-DCQA appears to decrease over time.

  • Possible Causes & Solutions:

    • Sample Instability: 1,5-DCQA can isomerize to other diCQA forms under certain conditions.[6]

      • Solution: Prepare samples fresh and store them at low temperatures (e.g., 4°C) and protected from light.[6] Avoid high temperatures and extreme pH during sample preparation. Analyze samples as quickly as possible after preparation.

Issue 3: Ambiguous Isomer Identification from MS/MS Spectra
  • Symptom: The fragmentation patterns of different isomers are too similar for confident identification.

  • Possible Causes & Solutions:

    • Insufficient Fragmentation Information: Standard MS/MS may not provide enough unique fragments.

      • Solution: If available, utilize MSⁿ (e.g., MS³) experiments to generate further fragment ions that may be unique to a specific isomer.[3] Also, carefully compare the relative intensities of the major fragment ions, as these can differ between isomers.[8][9]

Experimental Protocols

Reversed-Phase LC-MS/MS for 1,5-DCQA Analysis

This protocol provides a general framework. Optimization for your specific instrument and sample matrix is recommended.

  • Chromatography System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]

  • Column: A reversed-phase C18 column is commonly used.[2]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the diCQA isomers.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Precursor Ion: m/z 515 for [M-H]⁻.

    • Product Ions to Monitor: m/z 353, 191, and 179.

    • Collision Energy: Optimize empirically for your instrument.

Data Presentation

Table 1: Characteristic MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Description
515 [M-H]⁻353Loss of a caffeoyl residue
515 [M-H]⁻191Quinic acid fragment
515 [M-H]⁻179Caffeic acid fragment

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Containing 1,5-DCQA Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation Injection MS_Ionization ESI (-) LC_Separation->MS_Ionization MS_Precursor Precursor Selection (m/z 515) MS_Ionization->MS_Precursor MS_Fragmentation Collision-Induced Dissociation (CID) MS_Precursor->MS_Fragmentation MS_Detection MS/MS Detection MS_Fragmentation->MS_Detection Chromatogram Chromatogram Analysis MS_Detection->Chromatogram Mass_Spectrum Mass Spectrum Interpretation MS_Detection->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Mass_Spectrum->Quantification

Caption: Experimental workflow for 1,5-DCQA analysis.

troubleshooting_logic Start Low/Inconsistent Signal Intensity CheckCE Is Collision Energy Optimized? Start->CheckCE CheckSample Is Sample Integrity Maintained? CheckCE->CheckSample Yes OptimizeCE Perform Collision Energy Ramp CheckCE->OptimizeCE No CheckMatrix Is Matrix Effect Suspected? CheckSample->CheckMatrix Yes ImproveSampleHandling Use Fresh Samples, Store Properly CheckSample->ImproveSampleHandling No DiluteSample Dilute Sample or Use Matrix-Matched Calibrants CheckMatrix->DiluteSample Yes Success Signal Improved CheckMatrix->Success No OptimizeCE->Success ImproveSampleHandling->Success DiluteSample->Success

Caption: Troubleshooting logic for low signal intensity.

References

overcoming low yield in the synthesis of 1,5-Dicaffeoylquinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,5-Dicaffeoylquinic acid (1,5-diCQA). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the chemical synthesis of this compound and improve reaction yields. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the chemical synthesis of this compound challenging, often resulting in low yields?

A1: The synthesis of 1,5-diCQA is inherently complex due to the molecular structure of its precursors, quinic acid and caffeic acid. Both molecules contain multiple hydroxyl (-OH) groups that are reactive. During the esterification reaction that links these two molecules, these hydroxyl groups can compete, leading to a mixture of products and undesired side reactions. To achieve regioselectivity for the 1 and 5 positions on the quinic acid ring, a multi-step process involving the use of protecting groups is necessary. This process of protection, esterification, and subsequent deprotection can be lengthy and contribute to a lower overall yield. Furthermore, the final product and its intermediates are sensitive to factors like pH and temperature, which can cause degradation or isomerization.

Q2: What are protecting groups, and why are they essential in this synthesis?

A2: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group, like a hydroxyl group, to render it inert during a chemical reaction. In the synthesis of 1,5-diCQA, they are crucial for ensuring that the esterification occurs only at the desired positions (1 and 5) of the quinic acid. Without protecting the other hydroxyl groups, the caffeoyl group could attach to any of the available hydroxyls, resulting in a mixture of isomers that is difficult to separate and significantly lowers the yield of the target compound.

Q3: What common protecting groups are used for quinic and caffeic acids?

A3: For quinic acid, protecting groups that can selectively protect the vicinal diols are often employed. Examples include acetonides (from 2,2-dimethoxypropane) or silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) chloride. For caffeic acid, the two phenolic hydroxyl groups are typically protected as acetyl esters or silyl ethers to prevent side reactions during the activation of the carboxylic acid (e.g., conversion to an acyl chloride).

Q4: What are the key steps in a typical chemical synthesis of a dicaffeoylquinic acid?

A4: A typical synthetic route involves:

  • Protection of Caffeic Acid: The two phenolic hydroxyls of caffeic acid are protected.

  • Activation of Protected Caffeic Acid: The carboxylic acid group is activated, often by converting it to an acyl chloride, to make it more reactive for esterification.

  • Protection of Quinic Acid: The hydroxyl groups at positions 3 and 4 of quinic acid are selectively protected.

  • Esterification (Coupling): The protected and activated caffeic acid is reacted with the protected quinic acid in the presence of a base to form the di-ester.

  • Deprotection: All protecting groups are removed from the quinic and caffeoyl moieties to yield the final this compound.

  • Purification: The final product is purified, typically using chromatographic techniques, to separate it from any remaining starting materials, reagents, and byproducts.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Question Possible Causes Recommended Solutions
I'm not seeing any of the desired 1,5-diCQA product after the reaction. 1. Ineffective activation of caffeic acid: The conversion of the carboxylic acid to a more reactive species (e.g., acyl chloride) may have failed. 2. Poor quality of starting materials or reagents: Degradation of starting materials or reagents can prevent the reaction from proceeding. 3. Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time can hinder the coupling reaction.1. Confirm the formation of the activated caffeic acid derivative (e.g., using IR spectroscopy to check for the acyl chloride peak). Use fresh activating agents like thionyl chloride or oxalyl chloride. 2. Ensure starting materials are pure and dry. Use fresh, anhydrous solvents. 3. Optimize reaction conditions. For the esterification step, ensure an appropriate base (e.g., pyridine (B92270), DMAP) is used to catalyze the reaction and scavenge the HCl byproduct.
My yield is consistently below 10%. What are the most likely reasons? 1. Incomplete reaction: The esterification reaction may not have gone to completion. 2. Side reactions: The unprotected hydroxyl groups might be reacting, or the activated caffeic acid could be reacting with itself. 3. Product degradation during workup or purification: The target molecule is sensitive to acidic and basic conditions, as well as prolonged heating.[1]1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider increasing the equivalents of the activated caffeic acid. 2. Ensure that protecting groups are stable under the reaction conditions and that deprotection is not occurring prematurely. 3. Use mild conditions for workup and purification. Maintain a cool temperature and use buffered solutions where possible. Minimize the time the product spends on a chromatography column.
Issue 2: Presence of Multiple Isomers in the Final Product
Question Possible Causes Recommended Solutions
My final product shows multiple spots on TLC/peaks in HPLC, corresponding to different diCQA isomers. 1. Incomplete or non-selective protection of quinic acid: If the hydroxyl groups at positions 3 and 4 of quinic acid are not fully protected, esterification can occur at these sites, leading to isomers like 1,3-, 3,4-, 3,5-, or 4,5-diCQA. 2. Acyl migration: During deprotection or purification, especially under basic or acidic conditions or with heating, the caffeoyl groups can migrate from one hydroxyl group to another on the quinic acid ring.[2]1. Optimize the protection step for quinic acid to ensure complete and selective protection of the 3 and 4 positions. Purify the protected quinic acid intermediate before proceeding to the esterification step. 2. Perform the deprotection step under the mildest conditions possible (e.g., using weak acids at low temperatures). Avoid high temperatures and strong bases during purification. Analyze the product immediately after purification, as isomerization can occur during storage.
Issue 3: Difficulty in Purification
Question Possible Causes Recommended Solutions
I am having trouble separating my product from byproducts and starting materials. 1. Similar polarity of product and impurities: Isomers of diCQA and partially deprotected intermediates often have very similar polarities, making chromatographic separation difficult. 2. Product degradation on the chromatography column: The silica (B1680970) gel used in normal-phase chromatography is acidic and can cause degradation or isomerization of the product.1. Use high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) for purification, as these techniques offer better resolution than standard column chromatography.[3] 2. Consider using reversed-phase chromatography (e.g., with a C18 stationary phase) which is generally less harsh. If using silica gel, it can be neutralized by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

Summary of Challenges and Mitigation Strategies

ChallengePrimary CauseMitigation Strategy
Low Regioselectivity Multiple reactive hydroxyl groups on quinic acid.Use of selective protecting groups for the 3 and 4 positions of quinic acid.
Side Reactions Reactive phenolic hydroxyls on caffeic acid; self-condensation.Protection of caffeic acid's phenolic groups prior to activation and esterification.
Product Isomerization Acyl migration of caffeoyl groups on the quinic acid ring.Use mild acidic or basic conditions during deprotection and purification; avoid excessive heat.[2]
Product Degradation Sensitivity of the ester and catechol functionalities to harsh pH and high temperatures.Perform reactions at optimal temperatures and use neutral or buffered workup and purification conditions.
Purification Difficulty Presence of multiple, structurally similar isomers and byproducts.Employ high-resolution purification techniques like preparative HPLC or HSCCC.[3]

Experimental Protocols

Below is a representative, generalized protocol for the synthesis of a dicaffeoylquinic acid, which should be adapted and optimized for the specific synthesis of the 1,5-isomer.

Protocol 1: General Synthesis of a Dicaffeoylquinic Acid Derivative

Step 1: Protection of Caffeic Acid

  • Dissolve caffeic acid in a suitable solvent (e.g., acetone).

  • Add a base (e.g., potassium carbonate) followed by a protecting group reagent (e.g., acetic anhydride (B1165640) to form diacetylcaffeic acid).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the protected caffeic acid by recrystallization or column chromatography.

Step 2: Activation of Protected Caffeic Acid

  • Dissolve the protected caffeic acid in an anhydrous solvent (e.g., dichloromethane).

  • Add an activating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. Use this immediately in the next step.

Step 3: Selective Protection of Quinic Acid

  • Dissolve quinic acid in a suitable solvent (e.g., acetone (B3395972) with a catalytic amount of acid for acetonide protection).

  • React with a protecting group reagent (e.g., 2,2-dimethoxypropane) that selectively protects the 3,4-diol.

  • Purify the protected quinic acid derivative to ensure no unprotected starting material remains.

Step 4: Esterification

  • Dissolve the protected quinic acid in an anhydrous solvent (e.g., pyridine or dichloromethane (B109758) with DMAP).

  • Cool the solution to 0 °C and slowly add a solution of the protected caffeoyl chloride from Step 2.

  • Allow the reaction to stir, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution) and extract the product with an organic solvent.

  • Purify the fully protected 1,5-diCQA by column chromatography.

Step 5: Deprotection

  • Dissolve the purified, fully protected product in a suitable solvent system.

  • Add a deprotecting agent. The choice depends on the protecting groups used (e.g., dilute HCl for acetonides and acetyl groups).

  • Stir the reaction at a low temperature, carefully monitoring by TLC to avoid product degradation.

  • Neutralize the reaction, remove the solvent, and purify the crude 1,5-diCQA.

Step 6: Final Purification

  • Purify the final compound using preparative reversed-phase HPLC to obtain high-purity this compound.

  • Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

Visual Guides

Synthesis_Workflow cluster_caffeic Caffeic Acid Pathway cluster_quinic Quinic Acid Pathway cluster_coupling Coupling and Final Steps CA Caffeic Acid PCA Protected Caffeic Acid CA->PCA Protection APCA Activated Protected Caffeic Acid PCA->APCA Activation Protected_diCQA Fully Protected 1,5-diCQA APCA->Protected_diCQA Esterification QA Quinic Acid PQA Protected Quinic Acid QA->PQA Selective Protection PQA->Protected_diCQA Final_Product 1,5-Dicaffeoylquinic Acid Protected_diCQA->Final_Product Deprotection Purified_Product Purified 1,5-diCQA Final_Product->Purified_Product Purification

Caption: General workflow for the chemical synthesis of this compound.

Troubleshooting_Tree Start Low or No Yield NoProduct Complete Failure: No Product Detected Start->NoProduct No product spot/peak LowYield Very Low Yield: <10% Start->LowYield Weak product spot/peak Cause1_NoProd Cause: Ineffective Reagent Activation NoProduct->Cause1_NoProd Cause2_NoProd Cause: Degraded Starting Materials NoProduct->Cause2_NoProd Cause1_LowYield Cause: Incomplete Reaction LowYield->Cause1_LowYield Cause2_LowYield Cause: Side Reactions/ Premature Deprotection LowYield->Cause2_LowYield Cause3_LowYield Cause: Product Degradation During Workup LowYield->Cause3_LowYield Solution1_NoProd Solution: Verify activation step; use fresh reagents. Cause1_NoProd->Solution1_NoProd Solution2_NoProd Solution: Use pure, dry starting materials/solvents. Cause2_NoProd->Solution2_NoProd Solution1_LowYield Solution: Increase reaction time or excess of acyl donor; monitor via TLC/LC-MS. Cause1_LowYield->Solution1_LowYield Solution2_LowYield Solution: Check stability of protecting groups. Cause2_LowYield->Solution2_LowYield Solution3_LowYield Solution: Use mild/buffered conditions; keep cold. Cause3_LowYield->Solution3_LowYield

Caption: Troubleshooting decision tree for low yield issues in 1,5-diCQA synthesis.

Acyl_Migration 1,5-diCQA 1,5-diCQA 3,5-diCQA 3,5-diCQA 1,5-diCQA->3,5-diCQA 1,3-diCQA 1,3-diCQA 4,5-diCQA 4,5-diCQA 3,5-diCQA->4,5-diCQA 3,4-diCQA 3,4-diCQA 4,5-diCQA->3,4-diCQA label_node Acyl Migration (pH, Heat)

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 1,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 1,5-Dicaffeoylquinic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all the components within a sample other than the analyte of interest, which in this case is this compound.[1][2] Matrix effects occur when these co-eluting components alter the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1][3] This interference can lead to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2][3] For the quantitative analysis of this compound, these effects can significantly compromise data accuracy, precision, and sensitivity.[2][4]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: There are two primary methods to assess the presence and magnitude of matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][5] A standard solution of this compound is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected.[5] Any deviation, such as a dip or a peak, in the constant baseline signal at the retention time of your analyte indicates the presence of matrix effects.[3][5]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method for quantifying matrix effects.[3][4] It involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix to the peak area of the analyte in a neat solvent at the same concentration.[3][4] The Matrix Factor (MF) is calculated as follows:

    MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    An MF value of less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value close to 1 implies minimal matrix effect.[3]

Q3: What are the most effective strategies to minimize or compensate for matrix effects in my experiments?

A3: A combination of strategies is often the most effective approach:

  • Thorough Sample Preparation: The primary goal is to remove interfering matrix components before the sample is introduced into the LC-MS system.[4][6] Common and effective techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][6][7]

  • Use of an Internal Standard (IS): This is a highly recommended strategy to compensate for matrix effects. The ideal choice is a Stable Isotope-Labeled Internal Standard (SIL-IS) of this compound, as it will have nearly identical chemical and physical properties, ensuring it is affected by the matrix in the same way as the analyte.[4][8] If a SIL-IS is not available, a structural analog can be used.[4]

  • Chromatographic Optimization: Modifying the LC method to achieve better separation between this compound and interfering matrix components can significantly reduce ion suppression.[2] This can involve adjusting the mobile phase, the gradient profile, or trying a different column chemistry.[2]

  • Sample Dilution: If the concentration of this compound in the sample is high enough, simply diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solutions
Poor Reproducibility of this compound Quantification Significant and variable matrix effects between different samples.[4]- Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method to confirm if this is the source of variability. - Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE or LLE. - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[4][8]
Low Signal Intensity for this compound (Ion Suppression) Co-eluting matrix components, such as phospholipids (B1166683) in plasma samples, are suppressing the ionization of the analyte.[3][6][10]- Enhance Sample Preparation: Utilize SPE with a sorbent that effectively removes the interfering compounds. For plasma, specific phospholipid removal plates can be used.[10] - Optimize Chromatography: Adjust the LC gradient to separate the analyte from the suppression zone identified by post-column infusion.[5] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[9]
High or Inconsistent Signal Intensity (Ion Enhancement) Co-eluting matrix components are enhancing the ionization of this compound.- Improve Sample Preparation: Focus on removing the specific compounds causing the enhancement through techniques like LLE or SPE. - Adjust Chromatography: Modify the chromatographic method to separate the analyte from the enhancing components.
"Ghost" or Unexpected Peaks in the Chromatogram Contamination from the sample preparation process, the LC system, or carryover from a previous injection.[2]- Run Blank Injections: Inject a solvent blank and a matrix blank to identify the source of contamination.[2] - Optimize Needle Wash: Ensure the autosampler's needle wash solution is effective at removing any residual this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a general guideline for extracting this compound from plasma and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a structural analog at a known concentration).

    • Vortex for 30 seconds.

    • Add 50 µL of 1% formic acid in water to acidify the sample. This helps to ensure the acidic analyte is in its neutral form for better extraction into an organic solvent.[6]

  • Extraction:

    • Add 1 mL of ethyl acetate (B1210297) to the pre-treated plasma sample.

    • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • Vortex for 1 minute and then centrifuge at 13,000 rpm for 5 minutes to pellet any insoluble material.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plant Extracts

This is a general protocol for cleaning up plant extracts to reduce matrix interference. The choice of SPE sorbent and solvents should be optimized.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1-2 volumes of methanol (B129727) followed by 1-2 volumes of water.

  • Sample Loading:

    • Load the pre-treated plant extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1-2 volumes of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.[2]

  • Elution:

    • Elute the this compound with a small volume of a strong organic solvent, such as methanol or acetonitrile.[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.[2]

Quantitative Data Summary

The following table summarizes representative data for recovery and matrix effects from different sample preparation methods for this compound and related compounds.

Analyte Matrix Sample Preparation Method Average Recovery (%) Matrix Effect Range (%)
This compoundHuman PlasmaLiquid-Liquid Extraction (LLE)≥ 78.5%91.4% - 102.7%[11]
This compoundRat PlasmaNot specified≥ 78.5%91.4% - 102.7%[12]
Phenolic Compounds (general)RapeseedNot specified81.9% - 117.2%-11.5% - 13.7%[13]
Phenolic Compounds (general)Extra Virgin Olive OilNot specified> 79.07%71.99% - 139.70%[14]

Visualized Workflows

Troubleshooting_Workflow start Inaccurate or Irreproducible Quantification of This compound assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me me_confirmed Matrix Effects Confirmed? assess_me->me_confirmed no_me Investigate Other Causes (e.g., Instrument Performance, Standard Preparation) me_confirmed->no_me No mitigation Implement Mitigation Strategy me_confirmed->mitigation Yes optimize_sp Optimize Sample Prep (SPE, LLE) mitigation->optimize_sp use_is Use Internal Standard (SIL-IS Preferred) mitigation->use_is optimize_lc Optimize Chromatography mitigation->optimize_lc re_evaluate Re-evaluate Matrix Effects optimize_sp->re_evaluate use_is->re_evaluate optimize_lc->re_evaluate

Caption: A logical troubleshooting workflow for addressing matrix effects.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing raw_sample Raw Sample (e.g., Plasma, Plant Extract) add_is Add Internal Standard raw_sample->add_is extraction Extraction (LLE or SPE) add_is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS Detection lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification final_result Final Concentration quantification->final_result

Caption: General experimental workflow for LC-MS analysis.

References

Technical Support Center: Improving the Recovery of 1,5-Dicaffeoylquinic Acid (1,5-DCQA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the extraction and purification of 1,5-Dicaffeoylquinic acid (1,5-DCQA) from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for 1,5-DCQA?

A1: 1,5-DCQA is a prominent dicaffeoylquinic acid isomer found in various plants. Notable sources include Artichoke (Cynara scolymus L.), where it is a major hydroxycinnamic acid, and the flower buds of Lonicera japonica.[1][2]

Q2: What are the critical factors affecting the extraction efficiency of 1,5-DCQA?

A2: Several factors significantly influence the extraction yield of 1,5-DCQA. These include the choice of solvent and its concentration, extraction temperature, and the solid-to-liquid ratio.[3] The polarity of the solvent is crucial, with ethanol-water mixtures often showing good results.[4] Temperature can enhance solubility and diffusion but may also lead to degradation if too high.[3][4]

Q3: What are the recommended storage conditions for 1,5-DCQA to prevent degradation?

A3: 1,5-DCQA, like other dicaffeoylquinic acids, is susceptible to degradation. Stability is mainly affected by temperature and light.[5] It is recommended to store extracts and purified compounds at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) and in light-protected containers (e.g., amber vials) to minimize isomerization and degradation.[5][6]

Q4: How can I accurately quantify the amount of 1,5-DCQA in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most common and reliable method for quantifying 1,5-DCQA.[6][7] A validated HPLC method typically involves a reversed-phase C18 column and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile.[8] Quantification is achieved by creating a calibration curve with a certified reference standard of 1,5-DCQA.[7]

Troubleshooting Guide

Problem 1: Low Extraction Yield
  • Possible Cause 1: Inappropriate Solvent System.

    • Explanation: The polarity of the extraction solvent may not be optimal for solubilizing 1,5-DCQA from the plant matrix. Dicaffeoylquinic acids are less soluble in water than monocaffeoylquinic acids.[4]

    • Solution: Optimize the solvent system. Aqueous ethanol (B145695) or methanol solutions are commonly effective.[4][9] Experiment with different ratios (e.g., 50-80% ethanol in water) to find the best balance for your specific plant material.

  • Possible Cause 2: Suboptimal Extraction Time/Temperature.

    • Explanation: Insufficient extraction time may not allow for complete diffusion of the analyte from the plant material. Conversely, excessively high temperatures or prolonged extraction times can lead to thermal degradation and isomerization of 1,5-DCQA.[3][10]

    • Solution: Conduct a time-course and temperature optimization study. For techniques like ultrasound-assisted extraction (UAE), optimal yields may be achieved in as little as 5 minutes.[11] For accelerated solvent extraction (ASE), temperatures around 95-107°C have been found to be optimal for related compounds.[4]

  • Possible Cause 3: Inefficient Cell Wall Disruption.

    • Explanation: 1,5-DCQA may be trapped within the plant cells, and inefficient grinding or homogenization of the plant material can limit solvent access.

    • Solution: Ensure the plant material is finely powdered. Techniques like ultrasound-assisted extraction (UAE) can also aid in disrupting cell walls and improving extraction efficiency.[11]

Problem 2: Co-extraction of Impurities (e.g., chlorophyll (B73375), other phenolics)
  • Possible Cause 1: Non-selective Extraction Solvent.

    • Explanation: Solvents like high-percentage ethanol or methanol can co-extract a wide range of compounds, including pigments and other less polar molecules.

    • Solution: A pre-extraction step with a non-polar solvent like hexane (B92381) can be used to remove chlorophyll and lipids before the main extraction. Alternatively, downstream purification methods like Solid-Phase Extraction (SPE) are highly effective.[8]

  • Possible Cause 2: Lack of a Purification Step.

    • Explanation: Crude extracts will almost always contain a complex mixture of compounds.

    • Solution: Implement a purification strategy. Solid-Phase Extraction (SPE) with a polymeric reversed-phase sorbent is a common and effective method to clean up the extract and isolate phenolic compounds.[8] For higher purity, techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC can be employed.[12]

Problem 3: Degradation of 1,5-DCQA during Processing
  • Possible Cause 1: Exposure to High Temperatures.

    • Explanation: Dicaffeoylquinic acids are more thermally unstable than monocaffeoylquinic acids.[13] High temperatures can cause isomerization to other dicaffeoylquinic acid forms (e.g., 1,3-diCQA) or degradation into smaller phenolic compounds.[10][13]

    • Solution: Use low-temperature extraction methods where possible. If heating is required, carefully control the temperature and minimize the duration.[14] Evaporate solvents under reduced pressure at low temperatures (e.g., < 40°C).

  • Possible Cause 2: pH Instability.

    • Explanation: Caffeoylquinic acids can undergo isomerization and degradation at neutral and basic pH values.[15] Acidic conditions are generally more favorable for their stability.[16]

    • Solution: Maintain a slightly acidic pH during extraction and processing by adding a small amount of acid (e.g., formic acid or acetic acid) to the solvents.[8]

  • Possible Cause 3: Oxidation.

    • Explanation: Phenolic compounds like 1,5-DCQA are susceptible to oxidation, which can be accelerated by exposure to light and air.

    • Solution: Protect the samples from light by using amber glassware or covering containers with aluminum foil.[14] Work quickly and consider purging storage containers with an inert gas like nitrogen to minimize exposure to oxygen.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of 1,5-DCQA

This protocol is based on general methodologies for the extraction of caffeoylquinic acids from plant material.[11]

  • Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.[9]

  • Extraction:

    • Weigh 100 mg of the powdered plant material into a centrifuge tube.

    • Add 2 mL of 75% methanol in water (v/v).

    • Place the tube in an ultrasonic bath.

    • Sonicate for 5-10 minutes at a controlled temperature (e.g., 40°C).[11]

  • Recovery:

    • Centrifuge the mixture (e.g., at 6000 rpm for 10 minutes) to pellet the solid residue.

    • Collect the supernatant.

    • For quantitative analysis, filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Store at 4°C until analysis.[15]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of 1,5-DCQA

This protocol is a representative method for the analysis of caffeoylquinic acids.[6][8]

  • Instrumentation and Column:

    • HPLC system equipped with a Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.085% phosphoric acid in water.[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient Elution:

      • 0-50 min: Linear gradient from 12% B to 24% B.[6]

      • 50-55 min: Isocratic at 24% B.[6]

      • 55-56 min: Linear gradient to 100% B.[6]

    • Flow Rate: 0.8 mL/min.[6]

    • Column Temperature: 30°C.[6]

  • Detection: Monitor at 326 nm for dicaffeoylquinic acids.

  • Quantification:

    • Prepare a series of standard solutions of 1,5-DCQA of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of 1,5-DCQA in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Solvents for Caffeoylquinic Acids

Solvent System (% Methanol in Water)Relative Yield of 5-CQARelative Yield of 3,5-diCQA
0%LowLow
25%ModerateLow
50%HighModerate
75%Very HighVery High
100%HighHigh
Data adapted from a study on Scolymus hispanicus, demonstrating the importance of aqueous methanol for extracting both mono- and di-caffeoylquinic acids.[11]

Table 2: Influence of Extraction Temperature on Dicaffeoylquinic Acid Stability and Yield

Temperature (°C)Relative Yield of 3,5-diCQANotes
10 - 60StableYield remains consistent in UAE.[11]
95OptimalOptimal for 3,5-diCQA in ASE.[17]
> 95DecreasingYield decreases at higher temperatures due to isomerization and degradation.[4]
This table summarizes findings from different extraction techniques, highlighting that while higher temperatures can improve extraction, they can also lead to degradation of dicaffeoylquinic acids.[4][11][17]

Mandatory Visualizations

G A Plant Material (e.g., Lonicera japonica) B Grinding & Homogenization A->B C Extraction (e.g., UAE with 75% MeOH) B->C D Centrifugation & Filtration C->D E Crude Extract D->E F Purification (e.g., Solid-Phase Extraction) E->F G Purified 1,5-DCQA Fraction F->G H Analysis (HPLC-DAD) G->H I Quantification & Characterization H->I

Caption: General workflow for the extraction and purification of 1,5-DCQA.

G Start Low 1,5-DCQA Yield Q1 Check Extraction Solvent System Start->Q1 S1 Optimize Solvent Polarity (e.g., 50-80% aq. EtOH) Q1->S1 Suboptimal Q2 Review Extraction Time & Temperature Q1->Q2 Optimal S1->Q2 S2 Optimize Time/Temp (e.g., UAE for 5 min) Q2->S2 Suboptimal Q3 Assess Sample Preparation Q2->Q3 Optimal S2->Q3 S3 Ensure Fine Powder & Cell Disruption Q3->S3 Inefficient End Improved Yield Q3->End Efficient S3->End

Caption: Troubleshooting logic for low 1,5-DCQA extraction yield.

References

optimization of storage conditions for 1,5-Dicaffeoylquinic acid standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for 1,5-Dicaffeoylquinic acid standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C, which can preserve the standard for at least four years.[1] For shorter durations, storage at +4°C or 2-8°C is also an option.[2] It is crucial to store the compound in a well-closed container, protected from light and air.

Q2: How should I prepare and store stock solutions of this compound?

It is highly recommended to prepare stock solutions fresh on the day of use.[3] If advance preparation is necessary, dissolve the compound in a suitable organic solvent such as DMSO, ethanol, or dimethyl formamide (B127407) (DMF).[1][4] For long-term storage, aliquots of the stock solution in tightly sealed vials should be stored at -80°C for up to six months.[5][6] For shorter-term storage (up to one month), -20°C is acceptable.[5][6] To prevent degradation, it is critical to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[4]

Q3: What are the main factors that cause degradation of this compound?

The primary factors affecting the stability of caffeoylquinic acids, including this compound, are temperature and light exposure.[7][8][9] Dicaffeoylquinic acids are generally less stable than monocaffeoylquinic acids.[7][8][9] Degradation can occur through isomerization, methylation, and hydrolysis.[7][8][9]

Q4: My this compound standard has changed color. Can I still use it?

Discoloration can be an indication of degradation. Before use, it is strongly advised to verify the purity of the standard using an analytical method such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the standard due to improper storage.Verify the storage conditions (temperature, light protection). Prepare a fresh stock solution from a new vial of the standard if possible. Assess the purity of the standard using HPLC.
Appearance of unexpected peaks in HPLC chromatogram Isomerization or degradation of the standard.Compare the chromatogram with a fresh standard. The main degradation pathways are isomerization, methylation, and hydrolysis, which can result in the appearance of new peaks.[7][8][9]
Difficulty dissolving the solid compound Use of an inappropriate solvent or insufficient mixing.Refer to the solubility data. This compound is soluble in DMF, DMSO, and ethanol.[1] Ensure thorough vortexing or sonication to aid dissolution.
Precipitation in stock solution after freezing Supersaturation or solvent incompatibility upon cooling.Gently warm the solution and vortex to redissolve. If the problem persists, consider preparing a more dilute stock solution.

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC-PDA

This protocol outlines a method to assess the stability of this compound under different storage conditions.

1. Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50% v/v aqueous methanol) at a known concentration.

  • Divide the stock solution into several aliquots in amber and clear glass vials.

2. Storage Conditions:

  • Store the vials under different conditions to be tested (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).

3. HPLC Analysis:

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a Photodiode Array (PDA) detector.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Detection Wavelength: Monitor at 330 nm.[1]

  • Injection Volume: 10 µL.

  • Analysis Schedule: Analyze the samples at regular intervals (e.g., day 0, day 1, day 3, day 7).

4. Data Analysis:

  • Compare the peak area of this compound at each time point to the initial peak area (day 0).

  • A significant decrease in the peak area or the appearance of new peaks indicates degradation. The percentage of degradation can be calculated from the reduction in the peak area.

Quantitative Data Summary

The following tables summarize the stability of dicaffeoylquinic acids under various conditions based on published data.

Table 1: Thermal Stability of Dicaffeoylquinic Acids in 50% (v/v) Aqueous Methanol in a Brown Bottle after 7 Days.[10]

CompoundDegradation at Room Temperature (%)Degradation at 4°C (%)
3,4-diCQA7.82Relatively Stable
3,5-diCQA7.03Relatively Stable
4,5-diCQA10.08Relatively Stable
1,3-diCQARelatively StableRelatively Stable

Table 2: Photostability of Dicaffeoylquinic Acids at Room Temperature after 7 Days.[10]

CompoundDegradation in 50% Methanol (Clear Vial) (%)Degradation in 100% Methanol (Clear Vial) (%)
3,4-diCQA17.4433.25
3,5-diCQA14.4317.44
4,5-diCQA18.0244.96
1,3-diCQA6.8911.93

Visualizations

Experimental_Workflow cluster_prep Standard Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution (this compound) aliquot Aliquot into Amber & Clear Vials prep->aliquot cond1 4°C (Dark) aliquot->cond1 Store cond2 Room Temp (Dark) aliquot->cond2 Store cond3 Room Temp (Light) aliquot->cond3 Store hplc HPLC-PDA Analysis (Day 0, 1, 3, 7) cond1->hplc cond2->hplc cond3->hplc data Data Analysis (Peak Area Comparison) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Guide start Inconsistent Experimental Results check_storage Check Storage Conditions (Temp, Light, Age) start->check_storage storage_ok Storage OK? check_storage->storage_ok improper_storage Action: Correct Storage, Use Fresh Standard storage_ok->improper_storage No check_purity Assess Purity with HPLC storage_ok->check_purity Yes purity_ok Purity OK? check_purity->purity_ok degraded Action: Discard Standard, Use New Lot purity_ok->degraded No other_factors Investigate Other Experimental Factors purity_ok->other_factors Yes

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 1,5-Dicaffeoylquinic Acid and 1,3-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two closely related isomers of dicaffeoylquinic acid (DQA): 1,5-Dicaffeoylquinic acid (1,5-DQA) and 1,3-Dicaffeoylquinic acid (1,3-DQA), also known as Cynarin. Both compounds are noted for their significant antioxidant potential, which is attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. This document synthesizes available experimental data to offer a clear comparison of their efficacy, details the methodologies used in these assessments, and illustrates the key signaling pathways involved.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of 1,5-DQA and 1,3-DQA have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant activity. The following table summarizes the comparative antioxidant activities of different DQA isomers from a key study, providing context for the relative potencies of 1,5-DQA and its analogue. On the whole, dicaffeoylquinic acids exhibit more potent antioxidant activities than their monocaffeoylquinic acid counterparts, largely due to the greater number of hydroxyl groups available to donate hydrogen atoms and neutralize free radicals.[1][2]

CompoundDPPH Radical Scavenging Assay (IC50 in μg/mL)ABTS Radical Scavenging Assay (IC50 in μg/mL)
3,5-dicaffeoylquinic acid (1,5-DQA)2.5±0.22.0±0.1
3,4-dicaffeoylquinic acid2.5±0.22.0±0.1
4,5-dicaffeoylquinic acid2.2±0.11.8±0.1

Data sourced from a comparative study on chlorogenic acid isomers. Note on nomenclature: 3,5-dicaffeoylquinic acid is presented here as a surrogate for 1,5-DQA, and 3,4-dicaffeoylquinic acid as a close analogue for 1,3-DQA, reflecting the often interchangeable and sometimes ambiguous naming conventions in the literature.[1] The study indicated that while the antioxidant activities of 3,5-DQA and 3,4-DQA were quite similar, 4,5-DQA showed slightly higher activity in the assays performed.[1]

Experimental Protocols

The following are detailed methodologies for the common in vitro antioxidant assays used to evaluate 1,5-DQA and 1,3-DQA.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Preparation of DPPH Solution : A 0.1 mM solution of DPPH is prepared in methanol (B129727).

  • Sample Preparation : Stock solutions of 1,5-DQA and 1,3-DQA are prepared in methanol, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture : In a 96-well microplate, 50 µL of each sample dilution is added to 150 µL of the DPPH solution. A control well contains 50 µL of methanol and 150 µL of the DPPH solution.

  • Incubation : The microplate is incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance is measured at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in decolorization.

  • Preparation of ABTS Radical Cation (ABTS•+) : A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS Working Solution : The ABTS•+ stock solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation : Stock solutions of 1,5-DQA and 1,3-DQA are prepared and serially diluted as in the DPPH assay.

  • Reaction Mixture : In a 96-well microplate, 20 µL of each sample dilution is added to 180 µL of the ABTS working solution.

  • Incubation : The plate is incubated at room temperature for 6 minutes.

  • Measurement : The absorbance is measured at 734 nm.

  • Calculation : The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

Signaling Pathway Modulation

A key mechanism underlying the antioxidant effects of many phenolic compounds, including dicaffeoylquinic acids, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators like 1,5-DQA and 1,3-DQA, Nrf2 is released from Keap1 and translocates to the nucleus.[4] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[5]

Studies have demonstrated that both 1,5-DQA and 1,3-DQA (Cynarin) can activate the Nrf2 pathway. 1,5-DQA has been shown to trigger Nrf2 nuclear translocation and increase the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant, in astrocytes.[6] Similarly, Cynarin (1,3-DQA) has been found to activate Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and catalase, thereby reducing oxidative stress and inflammation.[7][8][9]

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Keap1_mod Modified Keap1 Nrf2_Keap1->Keap1_mod DQA 1,5-DQA or 1,3-DQA DQA->Nrf2_Keap1 induces dissociation ROS Oxidative Stress ROS->Nrf2_Keap1 induces dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GSH synthesis enzymes) ARE->Antioxidant_Genes activates transcription

Nrf2 signaling pathway activation by 1,5-DQA and 1,3-DQA.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro antioxidant activity assay, such as the DPPH or ABTS method.

Antioxidant_Assay_Workflow start Start prep_reagents Prepare Reagents (e.g., DPPH or ABTS solution) start->prep_reagents prep_samples Prepare Sample Dilutions (1,5-DQA & 1,3-DQA) start->prep_samples mix Mix Reagents and Samples in 96-well plate prep_reagents->mix prep_samples->mix incubate Incubate (Dark, Room Temperature) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

General workflow for in vitro antioxidant activity assays.

References

In Vivo Neuroprotective Efficacy of 1,5-Dicaffeoylquinic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a comparative overview of the in vivo neuroprotective effects of 1,5-Dicaffeoylquinic Acid (1,5-diCQA) against other promising neuroprotective agents. This document synthesizes experimental data from studies utilizing established animal models of neurodegenerative diseases, focusing on quantitative outcomes and detailed methodologies.

Introduction

This compound, a phenolic compound found in various plants, has garnered significant interest for its potential neuroprotective properties. In vivo studies suggest its efficacy in mitigating neuronal damage and cognitive decline in models of Alzheimer's disease and depression. This guide aims to contextualize these findings by comparing the performance of 1,5-diCQA and its isomers with other neuroprotective compounds, such as resveratrol (B1683913), curcumin (B1669340), and Panax notoginseng saponins (B1172615), in similar preclinical models. The primary focus is on the Senescence-Accelerated Mouse Prone 8 (SAMP8) model, which recapitulates age-related cognitive decline, and the corticosterone-induced depression model, which mimics stress-related neuronal alterations.

Comparative Efficacy in the SAMP8 Mouse Model of Age-Related Cognitive Decline

The SAMP8 mouse model is a well-established tool for studying age-related learning and memory deficits, making it a relevant platform for evaluating potential Alzheimer's disease therapeutics. The Morris water maze (MWM) is a standard behavioral assay used in these studies to assess spatial learning and memory.

Quantitative Comparison of Neuroprotective Agents in the Morris Water Maze (SAMP8 Mice)
Treatment GroupDosageKey Findings in Morris Water MazeNeuronal Loss and Oxidative Stress MarkersReference
3,5-diCQA 6.7 mg/kg/day (oral)Improved spatial learning and memory.[1]-[1]
Resveratrol 1 g/kg in dietReduced cognitive impairment.[2] Decreased escape latency and increased time in target quadrant.[3][4]Reduced amyloid burden and tau hyperphosphorylation.[2] Modulated cholesterol metabolism and Aβ processing.[5][6][2][3][4][5][6]
Panax notoginseng saponins (PNS) 50 and 100 mg/kgAttenuated cognitive dysfunction; shorter escape latency and longer dwell time in platform quadrant.[7][8]Prevented neuronal loss in hippocampal CA1 region.[[“]] Enhanced antioxidant enzyme activities (SOD, CAT, GSH-Px) and inhibited 8-OHdG production.[7][[“]][10][7][8][[“]][10][11][12]

Comparative Efficacy in the Corticosterone-Induced Depression Model

Chronic administration of corticosterone (B1669441) in mice induces a state of behavioral despair and neuronal changes that mimic aspects of human depression. The forced swim test (FST) and tail suspension test (TST) are widely used to screen for antidepressant-like activity.

Quantitative Comparison of Neuroprotective Agents in the Forced Swim Test (Corticosterone-Induced Depression Model)
Treatment GroupDosageKey Findings in Forced Swim Test (Immobility Time)Related Biomarker ChangesReference
Dicaffeoylquinic acids (diCQAs) Not specified in detailReduced depressive behaviors.[13]Reduced ROS production by inhibiting MAO-A and MAO-B.[13][13]
Resveratrol 20, 40, 80 mg/kg (i.p.)Significantly reduced immobility time.[14][15]Rectified HPA axis dysfunction and upregulated hippocampal BDNF.[14][14][15]
Curcumin 1.25, 2.5, 5, 10 mg/kg (p.o.)Dose-dependently reduced immobility time.[16][17][18][19]Increased BDNF expression in the hippocampus and frontal cortex.[16] Involved 5-HT1 and 5-HT2 receptors.[20][16][17][18][19][20]

Experimental Protocols

Morris Water Maze Test with SAMP8 Mice

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[21][22][23]

Apparatus: A circular pool (approximately 120-150 cm in diameter) is filled with water made opaque with non-toxic white paint or milk powder. A small escape platform is submerged about 1 cm below the water surface in one of the four designated quadrants. Visual cues are placed around the room to serve as spatial references.

Procedure:

  • Acquisition Phase (Training): Mice are subjected to a series of trials (typically 4 trials per day for 5-7 consecutive days) where they are released into the water from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. If a mouse fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.

  • Probe Trial (Memory Test): On the day after the final training session, the platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of spatial memory retention.

Forced Swim Test in Corticosterone-Treated Mice

The forced swim test is a common behavioral assay to evaluate depressive-like behavior and the efficacy of antidepressant compounds.[10][24][25][26]

Apparatus: A transparent glass cylinder (approximately 25 cm high, 10-15 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or climb out.

Procedure:

  • Pre-test Session (Day 1): Mice are individually placed in the cylinder for a 15-minute period. This session is for habituation.

  • Test Session (Day 2): 24 hours after the pre-test, the mice are again placed in the water-filled cylinder for a 6-minute session. The duration of immobility (defined as the time the mouse spends floating with only minor movements necessary to keep its head above water) is recorded, typically during the last 4 minutes of the session. A reduction in immobility time is indicative of an antidepressant-like effect.

Measurement of Oxidative Stress Markers in Brain Tissue

Oxidative stress is a key pathological feature in many neurodegenerative diseases. Common biomarkers include malondialdehyde (MDA) for lipid peroxidation and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[22][27][28][29]

Protocol for MDA Assay (TBARS Method):

  • Brain tissue is homogenized in ice-cold buffer (e.g., Tris-HCl).

  • The homogenate is incubated with a solution of thiobarbituric acid (TBA) in an acidic medium at high temperature (e.g., 95°C for 60 minutes).

  • The reaction produces a pink-colored complex, thiobarbituric acid reactive substances (TBARS), which is measured spectrophotometrically at approximately 532 nm.

  • MDA levels are calculated using a standard curve and are typically expressed as nmol/mg of protein.

Quantification of Neuronal Loss in the Hippocampus

Neuronal loss, particularly in the hippocampus, is a hallmark of cognitive decline.[30][31][32][33] Stereological methods are often employed for unbiased quantification.

Protocol using the Optical Fractionator Method:

  • Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned using a cryostat or microtome.

  • A systematic random sampling of sections throughout the entire hippocampus is performed.

  • Sections are stained with a neuronal marker (e.g., NeuN or Nissl stain).

  • Using a microscope equipped with a motorized stage and stereology software, the number of neurons within a defined counting frame is counted at systematically random locations within the hippocampal subfields (e.g., CA1, CA3, DG).

  • The total number of neurons is estimated by multiplying the number of counted neurons by the inverse of the sampling fractions.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and the compared agents are often attributed to their ability to modulate key intracellular signaling pathways involved in cell survival, inflammation, and oxidative stress.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is a common target for neuroprotective agents.[[“]][13][21][34][35] Activation of this pathway can inhibit apoptosis and reduce oxidative stress.

PI3K_Akt_Pathway 1,5-diCQA 1,5-diCQA Receptor Receptor 1,5-diCQA->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3β GSK3β Akt->GSK3β Inhibits Bcl-2/Bax Bcl-2/Bax Akt->Bcl-2/Bax Modulates Cell Survival Cell Survival Akt->Cell Survival Apoptosis Apoptosis GSK3β->Apoptosis Bcl-2/Bax->Apoptosis

Caption: PI3K/Akt signaling pathway activated by 1,5-diCQA.

nNOS-NO/ERK-CREB-BDNF Signaling Pathway

In the context of depression, the neuronal nitric oxide synthase (nNOS)-nitric oxide (NO) system and the extracellular signal-regulated kinase (ERK)-cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) pathway are critical for neuronal plasticity and survival.[18][20][24][36][37][38][39] Dicaffeoylquinic acids have been shown to modulate this network.[18][20]

ERK_CREB_BDNF_Pathway diCQAs diCQAs nNOS nNOS diCQAs->nNOS Upregulates NO NO nNOS->NO Produces ERK ERK NO->ERK Activates CREB CREB ERK->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Transcription Neuronal Survival & Plasticity Neuronal Survival & Plasticity BDNF->Neuronal Survival & Plasticity

Caption: nNOS-NO/ERK-CREB-BDNF pathway modulated by diCQAs.

Experimental Workflow for In Vivo Validation

The validation of a potential neuroprotective compound like this compound typically follows a structured in vivo experimental workflow.

Experimental_Workflow cluster_model Animal Model Selection cluster_treatment Treatment & Behavioral Testing cluster_analysis Post-mortem Analysis SAMP8 SAMP8 Mice (Cognitive Decline) Admin Compound Administration (e.g., 1,5-diCQA) SAMP8->Admin CORT Corticosterone Model (Depression) CORT->Admin Behavior Behavioral Assays (MWM, FST) Admin->Behavior Histo Histology (Neuronal Loss) Behavior->Histo Biochem Biochemistry (Oxidative Stress) Histo->Biochem Molecular Molecular Biology (Signaling Pathways) Biochem->Molecular

Caption: In vivo validation workflow for neuroprotective compounds.

References

A Comparative Analysis of 1,5-Dicaffeoylquinic Acid from Diverse Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,5-Dicaffeoylquinic Acid Content, Extraction, and Biological Activity.

This compound (1,5-DCQA), a prominent member of the caffeoylquinic acid class of phenolic compounds, has garnered significant attention for its diverse pharmacological activities, including antioxidant, neuroprotective, and anti-inflammatory properties. This guide provides a comparative analysis of 1,5-DCQA from various plant sources, offering quantitative data, detailed experimental protocols, and insights into its mechanism of action to support research and development efforts.

Quantitative Comparison of this compound Content

The concentration of this compound varies considerably among different plant species and even between different parts of the same plant. The Asteraceae family, in particular, stands out as a rich source of this bioactive compound. The following table summarizes the quantitative data on 1,5-DCQA content in several plant species.

Plant FamilySpecies NamePlant PartThis compound Content (mg/kg dry weight)Reference
Asteraceae Cynara scolymus L.Heads3890
Cynara scolymus L.Pomace3269
Hieracium pilosella L.Aerial Parts10320[1]
Artemisia verlotiorum LamotteAerial Parts34850[2]
Helianthus tuberosus L.TubersMajor Component (unquantified)
Ainsliaea acerifoliaLeavesPresent (quantified in extract)[3][4]
Chrysanthemum coronarium L.Aerial PartsIsolated
Chrysanthemum morifolium Ramat.FlowersPresent[5]
Saussurea involucrataCell Culture512.7 mg/L (yield)[6]
Lamiaceae Various species-Not a major reported compound

It is noteworthy that while the Lamiaceae family is rich in other phenolic compounds like rosmarinic acid, this compound is not a significantly reported constituent in the surveyed literature for this family.

Experimental Protocols

Accurate quantification and comparison of 1,5-DCQA content necessitate standardized and validated experimental procedures. Below are detailed methodologies for a representative extraction and a common analytical technique.

Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol provides a general framework for the efficient extraction of phenolic compounds, including 1,5-DCQA, from plant materials.[1][6][7][8]

Materials and Equipment:

  • Dried and powdered plant material (passed through an 80-mesh sieve)

  • Ethanol (B145695) (or Methanol)

  • Distilled water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

  • Volumetric flasks

Procedure:

  • Sample Preparation: Weigh 1.0 g of the dried plant powder and place it into a 50 mL conical flask.

  • Solvent Addition: Add 20 mL of 70% aqueous ethanol to the flask. The solid-to-liquid ratio can be optimized for different plant materials.

  • Ultrasonic Extraction: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C. These parameters may require optimization depending on the plant matrix.

  • Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through filter paper to remove any remaining solid particles.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.

  • Reconstitution: Reconstitute the dried extract with a known volume of the mobile phase used for HPLC analysis (e.g., 5 mL) and filter through a 0.45 µm syringe filter before injection.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely used, robust, and reliable method for the separation and quantification of 1,5-DCQA.[3][4]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 10-25% B

    • 10-25 min: 25-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 325 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (B129727) (1 mg/mL). From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard.

  • Sample Analysis: Inject the prepared plant extracts into the HPLC system.

  • Quantification: Identify the 1,5-DCQA peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of 1,5-DCQA in the sample using the calibration curve.

Mandatory Visualizations

To better illustrate the experimental workflow and a key biological pathway influenced by dicaffeoylquinic acids, the following diagrams have been generated using Graphviz.

Experimental_Workflow plant_material Plant Material (Dried, Powdered) extraction Ultrasonic-Assisted Extraction (Aqueous Ethanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration concentration Rotary Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution hplc HPLC-DAD Analysis reconstitution->hplc quantification Quantification of 1,5-DCQA hplc->quantification

Caption: Experimental workflow for 1,5-DCQA analysis.

PI3K_Akt_Pathway DCQA This compound PI3K PI3K DCQA->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Caspase3 Caspase-3 (Pro-apoptotic) pAkt->Caspase3 Inhibits Apoptosis Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Caption: 1,5-DCQA's role in the PI3K/Akt signaling pathway.

Biological Activity and Signaling Pathways

Dicaffeoylquinic acids, including the 1,5-isomer, have been shown to exert their biological effects through various molecular pathways. One of the well-documented mechanisms is the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3][9][10]

Studies on the closely related isomer, 3,5-dicaffeoylquinic acid, have demonstrated its ability to protect cells from oxidative stress-induced apoptosis.[3][9][10] This protective effect is mediated by the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt (p-Akt) then phosphorylates and inactivates pro-apoptotic proteins such as Bax and prevents the activation of Caspase-3, ultimately inhibiting the apoptotic cascade.[3][9][10] The neuroprotective effects of 1,5-DCQA are also linked to the PI3K/Akt pathway, along with the stimulation of Trk A, inhibition of GSK3β, and modulation of the Bcl-2/Bax ratio.

This comparative guide highlights the significant potential of this compound, particularly from sources within the Asteraceae family. The provided data and protocols offer a valuable resource for researchers aiming to isolate, quantify, and further investigate the therapeutic applications of this promising natural compound.

References

A Comparative Analysis of the Antioxidant Capacities of 1,5-Dicaffeoylquinic Acid and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antioxidant capacity of 1,5-Dicaffeoylquinic acid (1,5-DCQA) and the benchmark antioxidant, ascorbic acid (Vitamin C). This document synthesizes available experimental data to offer an objective overview of their relative performance in common antioxidant assays. It also details the experimental protocols for these assays and illustrates the key signaling pathways involved in their antioxidant mechanisms.

Quantitative Comparison of Antioxidant Capacity

Direct comparative studies evaluating the antioxidant capacity of purified this compound against ascorbic acid across multiple standardized assays are limited in publicly available literature. The following tables compile representative data from various sources to provide an estimate of their relative antioxidant potential. It is crucial to note that variations in experimental conditions between studies can influence absolute values, and therefore, this comparison should be interpreted with caution. Dicaffeoylquinic acids, in general, have been reported to exhibit stronger antioxidant activity than ascorbic acid.[1]

Compound DPPH Radical Scavenging Activity (IC50) Source
This compound (as Cynarin)9.38 µg/mL[1]
Ascorbic Acid~4.97 µg/mL[2]

IC50 (Half-maximal inhibitory concentration): Lower values indicate higher antioxidant activity.

Compound General Antioxidant Performance (Qualitative) Source
Dicaffeoylquinic AcidsStronger than ascorbic acid[1]
Ascorbic AcidStandard benchmark antioxidant

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) and store it in a dark, refrigerated container.

    • Prepare stock solutions of the test compounds (this compound and ascorbic acid) and a positive control (e.g., Trolox) in a suitable solvent like methanol or ethanol.

  • Assay Protocol:

    • Create a series of dilutions for each test compound.

    • In a 96-well microplate, add a specific volume of each dilution to the wells.

    • Add the DPPH working solution to each well. A control well should contain only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization.

Procedure:

  • Reagent Preparation:

    • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Protocol:

    • Prepare a series of dilutions of the test compounds.

    • Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ working solution.

  • Measurement and Calculation:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be warmed to 37°C before use.

  • Assay Protocol:

    • Prepare solutions of the test compounds at various concentrations.

    • Mix a specific volume of the test compound solution with the FRAP reagent.

  • Measurement and Calculation:

    • After a set incubation time (e.g., 30 minutes) at 37°C, measure the absorbance of the colored product at 593 nm.

    • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant like FeSO₄ or Trolox.

Signaling Pathways and Mechanisms of Action

Both this compound and ascorbic acid exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.

Antioxidant Signaling Pathway of Dicaffeoylquinic Acids

Dicaffeoylquinic acid isomers have been shown to activate the Nrf2-Keap1 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like dicaffeoylquinic acids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their increased expression and enhanced cellular defense against oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DCQA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Protective_Enzymes Protective Enzymes Antioxidant_Genes->Protective_Enzymes Translation Protective_Enzymes->ROS Neutralizes G cluster_direct Direct Scavenging cluster_indirect Indirect Pathway Modulation Ascorbic_Acid Ascorbic Acid ROS Reactive Oxygen Species (ROS) Ascorbic_Acid->ROS Donates electrons Nrf2_activation Nrf2 Pathway Activation Ascorbic_Acid->Nrf2_activation Modulates Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2_activation->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes G A Prepare Test Compounds (1,5-DCQA, Ascorbic Acid) and Standards (e.g., Trolox) C Perform Serial Dilutions of Test Compounds and Standards A->C B Prepare Assay Reagents (DPPH, ABTS, FRAP) D Mix Reagents with Test Compounds/Standards B->D C->D E Incubate at Specific Temperature and Time D->E F Measure Absorbance at Specific Wavelength E->F G Calculate % Inhibition or Ferric Reducing Power F->G H Determine IC50 or Equivalent Antioxidant Capacity G->H

References

Unveiling the Anti-Inflammatory Action of 1,5-Dicaffeoylquinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of 1,5-Dicaffeoylquinic acid against established alternatives, supported by experimental data. We delve into the molecular mechanisms, present quantitative comparisons, and provide detailed experimental protocols to facilitate further research and development.

This compound (1,5-DCQA), a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory properties. Its mechanism of action is primarily attributed to the downregulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. This guide will compare the efficacy of 1,5-DCQA and its isomers with the well-established corticosteroid, Dexamethasone.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of Dicaffeoylquinic acid (DCQA) isomers and Dexamethasone have been evaluated by measuring their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following tables summarize the available quantitative data.

Disclaimer: The data presented below is compiled from multiple studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference
4,5-O-Dicaffeoylquinic acid methyl esterRAW 264.7LPS~15-30[1]
DexamethasoneRAW 264.7IFN-γ0.009[2]

Table 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α and IL-6)

CompoundCell LineStimulantTargetInhibitionConcentration (µM)Reference
4,5-Dicaffeoylquinic acidRAW 264.7LPSTNF-α40%4[3][4]
4,5-Dicaffeoylquinic acidRAW 264.7LPSIL-620%4[3][4]
DexamethasoneRAW 264.7LPSTNF-αSignificant1[5]
DexamethasoneHuman MyoblastsLPS/TNF-αIL-6Significant>0.1[6]

Elucidating the Molecular Mechanism: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound and its isomers are predominantly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][7] These pathways are crucial for the transcription of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Dicaffeoylquinic acids have been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation.[7]

The MAPK pathways, including ERK, JNK, and p38, are also activated by inflammatory stimuli and play a critical role in regulating the expression of inflammatory mediators. Dicaffeoylquinic acids have been observed to inhibit the phosphorylation of these MAPK proteins, further contributing to their anti-inflammatory effects.[3][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) phosphorylates Pro-inflammatory Genes Pro-inflammatory Genes MAPK (ERK, JNK, p38)->Pro-inflammatory Genes activates transcription NF-κB (p50/p65)_n->Pro-inflammatory Genes activates transcription Inflammatory Mediators TNF-α, IL-6, iNOS, COX-2 Pro-inflammatory Genes->Inflammatory Mediators leads to production of 1_5_DCQA This compound 1_5_DCQA->IKK inhibits 1_5_DCQA->MAPKKK inhibits

Caption: Anti-inflammatory mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of this compound.

In vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the steps to assess the inhibitory effect of a test compound on the production of inflammatory mediators.

G A 1. Seed RAW 264.7 cells (5 x 10^5 cells/well in 24-well plates) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Pre-treat with 1,5-DCQA or Dexamethasone (various concentrations for 1 hour) B->C D 4. Stimulate with LPS (1 µg/mL) for 24 hours C->D E 5. Collect supernatant D->E F 6. Measure Nitric Oxide (Griess Assay) and Cytokines (ELISA) E->F

Caption: Workflow for in vitro anti-inflammatory assays.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours to allow for adherence.

2. Compound Treatment and LPS Stimulation:

  • Prepare stock solutions of this compound and Dexamethasone in a suitable solvent (e.g., DMSO).

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent. Mix equal volumes of supernatant and Griess reagent and measure the absorbance at 540 nm.

  • Cytokine (TNF-α, IL-6) ELISA:

    • Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol details the procedure to analyze the effect of a test compound on the activation of key signaling proteins.

1. Cell Lysis and Protein Quantification:

  • After treatment with the test compound and/or LPS, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα, p65 (NF-κB), ERK, JNK, and p38 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

By providing a comprehensive comparison and detailed experimental frameworks, this guide aims to support the scientific community in further exploring the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 1,5-Dicaffeoylquinic acid (1,5-DCQA), a compound of significant interest due to its potential therapeutic properties, including anti-HIV activity.[1][2] The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices, from herbal raw materials to biological fluids, which is essential for quality control, pharmacokinetic studies, and drug development.

This document outlines the performance characteristics of commonly employed techniques, including High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The comparative data, summarized from various validation studies, is intended to guide researchers in selecting the most appropriate method for their specific application.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for the quantification of this compound and its isomers is summarized below. These parameters are crucial for evaluating a method's suitability in terms of sensitivity, accuracy, and precision.

Analytical MethodLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (%RE)Sample Matrix
HPTLC Not explicitly stated, but method was validatedNot explicitly statedNot explicitly statedIntra-day: 1.214 - 1.947Not explicitly statedInula crithmoides Roots
LC-MS/MS >0.99 (for 1,5-DCQA and metabolites)Not Reported3 ng/mL< 13.8-8.9 to 0.9Human Plasma[2]
LC-MS/MS Good (over 1-200 ng/mL)Not Reported1 ng/mLAcceptableAcceptableHuman Plasma[3]
HPLC-PDA >0.9993 (for various CQA isomers)0.10 - 0.40 µg/mL (for various CQA isomers)0.34 - 1.32 µg/mL (for various CQA isomers)Not ReportedNot ReportedStandard Solutions[4]
HPLC-PDA ≥ 0.9997 (for 3,4-, 3,5-, and 4,5-DCQA)Determined by 3.3σ/SDetermined by 10σ/S< 0.25 (Intra-day for standards)Determined by recovery analysisLigularia fischeri[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for the analysis of this compound and related compounds.

High-Performance Thin-Layer Chromatography (HPTLC)

This method is suitable for the routine quality control of herbal raw materials.[6]

  • Sample Preparation: Extraction of 1,5-DCQA from the plant material (e.g., Inula crithmoides roots) using an appropriate solvent like methanol.[1][6]

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel.

  • Mobile Phase: A suitable solvent system is used for development in a saturated chamber.

  • Application: Samples and standards are applied to the plate as bands.

  • Detection: Densitometric scanning under UV light (e.g., 324 nm) for quantification.[6]

  • Validation: The method should be validated for precision (repeatability), accuracy, and robustness according to ICH guidelines.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies in biological matrices.[2][3]

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatography: Reversed-phase chromatography is typically performed on a C18 column.[3] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 5 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile) is common.[3]

  • Sample Preparation: For plasma samples, a protein precipitation or liquid-liquid extraction (e.g., with ethyl acetate) is necessary to remove interferences.[3]

  • MS/MS Detection: The analysis is carried out in Selected Reaction Monitoring (SRM) mode using electrospray ionization (ESI), typically in the negative ion mode.[2][3] This involves monitoring specific precursor ion to product ion transitions for 1,5-DCQA and any metabolites of interest. The [M-H]⁻ ion for 1,5-DCQA is observed at m/z 515.[7]

  • Validation: The method must be validated for specificity, linearity, precision, accuracy, recovery, stability, and matrix effect.[2]

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This technique is widely used for the analysis of phenolic compounds in plant extracts and other matrices.[4][8]

  • Instrumentation: A standard HPLC system equipped with a photodiode array detector.

  • Chromatography: A reversed-phase C18 or diphenyl column is commonly used.[5][8] Gradient elution is employed with a mobile phase typically consisting of acidified water (e.g., with phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[5][8]

  • Detection: The PDA detector is set to monitor a range of wavelengths, with specific wavelengths (e.g., 284 nm or 325 nm) used for quantification of caffeoylquinic acids.[5][9] UV-Visible spectra are also recorded to confirm peak identity.[8]

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, LOD, LOQ, precision, and accuracy.[4][5]

Visualizing Method Cross-Validation and Selection

To ensure consistency and reliability of analytical data, especially when transferring methods between laboratories or comparing results from different techniques, a cross-validation workflow is essential.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Execution & Data Collection cluster_analysis Data Analysis & Evaluation cluster_conclusion Conclusion Define_Purpose Define Purpose of Cross-Validation Select_Methods Select Methods for Comparison (e.g., HPLC vs. LC-MS/MS) Define_Purpose->Select_Methods Define_Criteria Define Acceptance Criteria (e.g., %Difference < 15%) Select_Methods->Define_Criteria Prepare_Samples Prepare Standard and QC Samples in Relevant Matrix Define_Criteria->Prepare_Samples Analyze_MethodA Analyze Samples using Method A Prepare_Samples->Analyze_MethodA Analyze_MethodB Analyze Samples using Method B Prepare_Samples->Analyze_MethodB Compare_Results Compare Quantitative Results Analyze_MethodA->Compare_Results Analyze_MethodB->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) Compare_Results->Statistical_Analysis Evaluate_Criteria Evaluate Against Acceptance Criteria Statistical_Analysis->Evaluate_Criteria Conclusion Conclusion on Method Comparability Evaluate_Criteria->Conclusion MethodSelection Start Start: Need to Quantify 1,5-DCQA Matrix What is the sample matrix? Start->Matrix Concentration Expected Concentration Level? Matrix->Concentration Plant Material Metabolites Need to measure metabolites simultaneously? Matrix->Metabolites Biological Fluid (e.g., Plasma) HPTLC HPTLC Concentration->HPTLC High (QC) HPLC_PDA HPLC-PDA Concentration->HPLC_PDA Moderate LC_MSMS LC-MS/MS Concentration->LC_MSMS Low (Trace) Metabolites->HPLC_PDA No Metabolites->LC_MSMS Yes

References

comparing the efficacy of 1,5-Dicaffeoylquinic acid with other neuroprotective agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective therapeutic strategies against neurodegenerative diseases and acute brain injury, a multitude of neuroprotective agents have emerged, each with distinct mechanisms of action. This guide provides a comparative overview of the efficacy of 1,5-Dicaffeoylquinic acid (1,5-DQA), a naturally occurring phenolic compound, against established neuroprotective agents: Edaravone, Citicoline (B1669096), and Cerebrolysin. This comparison is based on available experimental data from in vitro studies, primarily utilizing the SH-SY5Y human neuroblastoma cell line, a common model for neuroprotective research.

Comparative Efficacy: An Overview

While direct head-to-head comparative studies are limited, an analysis of individual in vitro investigations provides insights into the relative neuroprotective potential of these compounds. The following tables summarize quantitative data on two key parameters: neuronal cell viability under oxidative stress and the reduction of intracellular reactive oxygen species (ROS).

Data Presentation

Table 1: Neuroprotective Effect on Cell Viability in SH-SY5Y Cells (MTT Assay)

Neuroprotective AgentToxin/InsultConcentration of AgentIncrease in Cell Viability (% of Control)Reference
This compound Amyloid β (Aβ)10 µMConcentration-dependent increase[1](--INVALID-LINK--)
Edaravone Hydrogen Peroxide (H₂O₂)40 µMSignificant increase[2](--INVALID-LINK--)
Citicoline 6-Hydroxydopamine (6-OHDA)Not specifiedSignificant reduction in cytotoxicity[3](--INVALID-LINK--)
Cerebrolysin Iodoacetate (Histotoxic Hypoxia)0 - 6.4 mg/mLDose-dependent protection[4](--INVALID-LINK--)

Note: The variability in experimental conditions (toxin, concentration, incubation time) across different studies necessitates a cautious interpretation of these comparative data.

Table 2: Efficacy in Reducing Reactive Oxygen Species (ROS) in Neuronal Cells (DCFH-DA Assay)

Neuroprotective AgentToxin/InsultConcentration of AgentReduction in ROS Levels (% of Control)Reference
Dicaffeoylquinic acid derivatives CorticosteroneNot specifiedSignificant reduction[5](--INVALID-LINK--)
Edaravone Amyloid β (Aβ)40 µMSignificant decrease[2](--INVALID-LINK--)
Citicoline LeadNot specifiedMitigation of oxidative stress[6](--INVALID-LINK--)
Cerebrolysin d-RiboseNot specifiedReduction in oxidative stress-induced apoptosis[7](--INVALID-LINK--)

Note: Different isomers of dicaffeoylquinic acid were used in the cited study. The data reflects the general antioxidant capacity of this class of compounds.

Mechanisms of Action: A Glimpse into the Signaling Pathways

The neuroprotective effects of these agents are attributed to their intervention in various cellular signaling pathways.

This compound: This compound has been shown to exert its neuroprotective effects through the activation of the PI3K/Akt signaling pathway .[1](--INVALID-LINK--) This pathway is crucial for promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Pathway DQA This compound Receptor Receptor DQA->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival Akt->CellSurvival promotes

Caption: PI3K/Akt signaling pathway activated by 1,5-DQA.

Edaravone: A potent free radical scavenger, Edaravone is known to activate the Nrf2/ARE signaling pathway .[2](--INVALID-LINK--) This pathway upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

Nrf2_ARE_Pathway Edaravone Edaravone ROS ROS Edaravone->ROS scavenges Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes upregulates Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Caption: Nrf2/ARE antioxidant pathway activated by Edaravone.

Experimental Protocols

For researchers seeking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Workflow:

MTT_Assay_Workflow start Start seed_cells Seed SH-SY5Y cells in a 96-well plate start->seed_cells pretreat Pre-treat with neuroprotective agent seed_cells->pretreat induce_toxicity Induce neurotoxicity (e.g., with H₂O₂ or Aβ) pretreat->induce_toxicity add_mtt Add MTT solution and incubate induce_toxicity->add_mtt dissolve_formazan Dissolve formazan (B1609692) crystals with DMSO add_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze Analyze data and calculate cell viability read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8](--INVALID-LINK--)

  • Pre-treatment: Pre-treat the cells with various concentrations of the neuroprotective agent for a specified period (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or amyloid-β (Aβ) peptide to the wells.

  • MTT Incubation: After the desired incubation time with the toxin, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8](--INVALID-LINK--)

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[8](--INVALID-LINK--)

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated, non-toxin exposed) cells.

Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify the overall levels of ROS within cells.

Experimental Workflow:

DCFH_DA_Assay_Workflow start Start seed_cells Seed neuronal cells in a black 96-well plate start->seed_cells pretreat Pre-treat with neuroprotective agent seed_cells->pretreat induce_stress Induce oxidative stress (e.g., with H₂O₂) pretreat->induce_stress load_probe Load cells with DCFH-DA probe induce_stress->load_probe measure_fluorescence Measure fluorescence (Ex/Em: 485/535 nm) load_probe->measure_fluorescence analyze Analyze data and quantify ROS levels measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the DCFH-DA ROS detection assay.

Detailed Protocol:

  • Cell Seeding: Seed neuronal cells in a black, clear-bottom 96-well plate.

  • Pre-treatment: Pre-treat cells with the neuroprotective agent.

  • Induce Oxidative Stress: Add a ROS-inducing agent to the cells.

  • Probe Loading: Remove the medium and incubate the cells with DCFH-DA solution (typically 10-25 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.[1][9]

  • Wash: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

  • Data Analysis: Normalize the fluorescence intensity to the control group to determine the percentage reduction in ROS levels.

Western Blot Analysis of Signaling Pathway Proteins

Western blotting is a technique used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways like PI3K/Akt.

Experimental Workflow:

Western_Blot_Workflow start Start treat_cells Treat cells with neuroprotective agent and/or toxin start->treat_cells lyse_cells Lyse cells and extract proteins treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block the membrane to prevent non-specific binding transfer->block primary_ab Incubate with primary antibody (e.g., anti-p-Akt) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

Caption: General workflow for Western blot analysis.

Detailed Protocol:

  • Cell Treatment and Lysis: After treating the cells as required, lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound demonstrates promising neuroprotective properties in vitro, primarily through the activation of the pro-survival PI3K/Akt signaling pathway and its antioxidant effects. While direct comparative data with established neuroprotective agents like Edaravone, Citicoline, and Cerebrolysin is not yet available, the existing evidence suggests that 1,5-DQA warrants further investigation as a potential therapeutic agent for neurological disorders. The provided experimental protocols offer a foundation for researchers to conduct further comparative efficacy studies and to elucidate the precise molecular mechanisms underlying the neuroprotective effects of this and other compounds. Future in vivo studies and direct comparative in vitro assays are crucial to definitively establish the therapeutic potential of this compound in the context of existing neuroprotective strategies.

References

The Validation of 1,5-Dicaffeoylquinic Acid as a Robust Biomarker for Specific Plant Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The standardization of herbal extracts is a critical challenge in the development of phytopharmaceuticals and nutraceuticals. Ensuring batch-to-batch consistency in terms of chemical composition and biological activity is paramount for safety and efficacy. 1,5-Dicaffeoylquinic acid (1,5-DCQA), a prominent phenolic compound in various medicinal plants, particularly within the Asteraceae family, has emerged as a key biomarker for quality control. This guide provides a comprehensive comparison of 1,5-DCQA with other potential biomarkers, supported by experimental data and detailed analytical protocols, to validate its use in the standardization of specific plant extracts.

Comparative Analysis of this compound as a Biomarker

The utility of a biomarker is determined by its specificity, abundance, and correlation with the biological activity of the plant extract. This section compares 1,5-DCQA with other classes of phytochemicals, such as flavonoids, in the context of standardizing artichoke (Cynara scolymus L.) extracts, a well-known source of this compound.

Data Presentation: Quantitative Comparison of 1,5-DCQA and Flavonoids in Artichoke Extracts

The following table summarizes the quantitative analysis of 1,5-DCQA and the major flavonoid, apigenin (B1666066) 7-O-glucuronide, in different parts of the artichoke plant. This data highlights the relative abundance of these compounds, a key consideration for biomarker selection.

Compound ClassBiomarker CandidateArtichoke Heads (mg/kg dry matter)Artichoke Pomace (mg/kg dry matter)Artichoke Juice (mg/kg dry matter)Reference
Caffeoylquinic Acids This compound 3890 3269 -[1]
1,3-Dicaffeoylquinic acid (Cynarin)--Predominant[1]
Flavonoids Apigenin 7-O-glucuronideMajor flavonoidMajor flavonoidMajor flavonoid[1]

Key Observations:

  • Abundance: 1,5-DCQA is the most abundant caffeoylquinic acid derivative in artichoke heads and pomace, making it an excellent quantitative marker for extracts derived from these plant parts.[1]

  • Specificity: While flavonoids like apigenin 7-O-glucuronide are also present, the high concentration of 1,5-DCQA provides a strong and specific signal for artichoke.

  • Processing Effects: In artichoke juice, isomerization during processing leads to a predominance of 1,3-dicaffeoylquinic acid (cynarin), indicating that the choice of biomarker may need to be adapted based on the final product form.[1]

Further studies on various members of the Asteraceae family have identified caffeoylquinic acids, including 1,5-DCQA, as key authenticity markers.[2][3][4] This underscores the broader applicability of 1,5-DCQA for the standardization of extracts from this plant family.

Experimental Protocols

Accurate and reproducible quantification of 1,5-DCQA is essential for its validation as a biomarker. The following are detailed methodologies for the two most common analytical techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the routine quality control of herbal extracts due to its robustness and cost-effectiveness.

Protocol for Quantification of Caffeoylquinic Acids in Plant Extracts:

  • Instrumentation: HPLC system equipped with a diode-array detector.

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 325 nm for optimal detection of caffeoylquinic acids.

  • Sample Preparation:

    • Extract a known weight of the dried plant material with a suitable solvent (e.g., 70% methanol).

    • Use techniques like sonication or maceration to ensure efficient extraction.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the quantification of 1,5-DCQA in complex matrices like biological fluids or when very low concentrations are expected.

Protocol for Quantification of 1,5-DCQA in Human Plasma:

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18).

  • Mobile Phase:

  • Detection Mode: Negative ion mode with selected reaction monitoring (SRM).

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard (e.g., puerarin).

    • Extract the analytes with ethyl acetate.

    • Vortex and centrifuge the mixture.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Quantification: A calibration curve is constructed by spiking known concentrations of 1,5-DCQA standard into blank plasma and processing them in the same way as the samples.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of a biomarker can provide further validation of its relevance. 1,5-DCQA has been shown to modulate key cellular signaling pathways, contributing to the therapeutic effects of the plant extracts in which it is found.

Nrf2 Signaling Pathway Activation by this compound

1,5-DCQA is a known activator of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA This compound Keap1 Keap1 DCQA->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-based E3 ligase Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 Ubiquitination sMaf sMaf Nrf2_n->sMaf ARE Antioxidant Response Element (ARE) sMaf->ARE binds Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes activates transcription

Nrf2 signaling pathway activation by 1,5-DCQA.

Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. 1,5-DCQA can inactivate Keap1, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and detoxifying genes.

PI3K/Akt Signaling Pathway Modulation by this compound

1,5-DCQA has been shown to exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway.[6]

PI3K_Akt_Pathway DCQA This compound TrkA Trk A DCQA->TrkA stimulates PI3K PI3K TrkA->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inactivates (phosphorylation) Bcl2_Bax Bcl-2/Bax ratio Akt->Bcl2_Bax increases Apoptosis Apoptosis GSK3b->Apoptosis Bcl2_Bax->Apoptosis inhibits Neuronal_Survival Neuronal Survival Bcl2_Bax->Neuronal_Survival

PI3K/Akt signaling pathway modulation by 1,5-DCQA.

1,5-DCQA stimulates the tyrosine kinase A (Trk A) receptor, which in turn activates the PI3K/Akt pathway. Activated Akt then phosphorylates and inactivates GSK3β and modulates the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, ultimately leading to the inhibition of apoptosis and promotion of neuronal survival.[6]

Experimental Workflow for Biomarker Validation

The validation of a biomarker for a herbal extract is a multi-step process that ensures its reliability and relevance.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_implementation Implementation Phase Discovery Biomarker Discovery (e.g., LC-MS profiling of various extracts) Selection Candidate Biomarker Selection (Based on abundance, specificity, etc.) Discovery->Selection Method_Dev Analytical Method Development & Validation (HPLC-DAD, LC-MS/MS) Selection->Method_Dev Quantification Quantification in Multiple Batches Method_Dev->Quantification Correlation Correlation with Biological Activity Quantification->Correlation Standardization Establishment of Specification Correlation->Standardization QC Routine Quality Control Standardization->QC

Experimental workflow for biomarker validation.

This workflow outlines the critical steps from the initial discovery of potential biomarkers in plant extracts to the final implementation of a validated biomarker for routine quality control. This systematic approach ensures that the selected biomarker, such as 1,5-DCQA, is a reliable indicator of the extract's quality and potential efficacy.

References

Unveiling the Bioavailability of Dicaffeoylquinic Acid Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacokinetic profiles of dicaffeoylquinic acid isomers reveals significant variations in their absorption and metabolic fate, crucial information for researchers in drug development and nutritional science. This guide synthesizes available experimental data to provide a clear comparison of the bioavailability of these closely related phenolic compounds.

Dicaffeoylquinic acids (DCQAs), a group of polyphenolic compounds found in various plants, including coffee and artichoke, have garnered significant attention for their potential health benefits, which include antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, the therapeutic efficacy of these compounds is intrinsically linked to their bioavailability—the extent and rate at which they are absorbed and become available at the site of action. Understanding the comparative bioavailability of different DCQA isomers is therefore paramount for the development of effective functional foods and pharmaceuticals.

The primary isomers of interest include 3,4-dicaffeoylquinic acid (3,4-DCQA), 3,5-dicaffeoylquinic acid (3,5-DCQA), and 4,5-dicaffeoylquinic acid (4,5-DCQA).[1] Pharmacokinetic studies, predominantly conducted in animal models, indicate that the bioavailability of these isomers is generally low and subject to considerable variability.[1]

Comparative Pharmacokinetic Parameters of Dicaffeoylquinic Acid Isomers

The following table summarizes key pharmacokinetic parameters for various DCQA isomers, compiled from different in vivo studies. It is important to note that much of the existing data comes from studies on plant extracts rather than purified single isomers, which can influence absorption and metabolism.[1]

IsomerDosage and SourceCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (f %)Reference
3,4-DCQA Not specifiedSimilar to 3,5- and 4,5-DCQANot specifiedSimilar to 3,5- and 4,5-DCQANot specified[1]
3,5-DCQA Oral administration of extractsEstimated f = 1.7 ± 1.4% (range: 0.05%–5.77%)Similar to 3,4- and 4,5-DCQASimilar to 3,4- and 4,5-DCQA1.7 ± 1.4[1]
4,5-DCQA Ainsliaea fragrans Champ (0.16 g/kg bw)1.7480.024116.81.94[1]
1,5-DCQA Single intravenous administration (160 mg/kg) in ratsDeclined rapidly (biphasic)Not applicableNot specifiedNot applicable[3]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; f: Bioavailability. Data presented are means ± standard deviation where available.

Experimental Protocols

The determination of the bioavailability of DCQA isomers typically involves in vivo studies in animal models, followed by the analysis of plasma or urine samples.

Animal Studies and Sample Collection: Rodent models, such as Sprague-Dawley rats, are commonly used.[1] Following oral or intravenous administration of the DCQA isomer or an extract containing it, blood samples are collected at predetermined time points. Plasma is then separated for analysis. For metabolism studies, urine is also collected.[3]

Analytical Methodology: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed to quantify DCQA isomers and their metabolites in biological matrices.[3][4] These methods allow for the separation and identification of the different isomers and their metabolic products, which often include methylated and glucuronidated forms.[3] The concentrations measured over time are then used to calculate the key pharmacokinetic parameters.

Cellular Mechanisms and Signaling Pathways

Dicaffeoylquinic acids exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway DCQA Dicaffeoylquinic Acid Isomers PI3K PI3K DCQA->PI3K Activates Nrf2 Nrf2 DCQA->Nrf2 Activates (dissociates from Keap1) Akt Akt PI3K->Akt Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Keap1 Keap1 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE

Figure 1. Simplified diagram of signaling pathways modulated by dicaffeoylquinic acid isomers.

The PI3K/Akt signaling pathway is a key regulator of cell survival and apoptosis.[5][6][7] Studies have shown that 3,5-DCQA can activate this pathway, leading to the inhibition of apoptosis in cardiomyocytes.[5][6][7] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[2] Dicaffeoylquinic acid isomers have been shown to activate Nrf2, leading to the expression of antioxidant enzymes.[2][8]

Conclusion

The available evidence suggests that the bioavailability of dicaffeoylquinic acid isomers is generally low, with significant metabolism occurring after administration. While some comparative data exists, further studies using purified isomers are needed to fully elucidate the pharmacokinetic differences between them. The ability of these compounds to modulate key signaling pathways like PI3K/Akt and Nrf2 underscores their therapeutic potential, making a deeper understanding of their bioavailability a critical area for future research.

References

Unraveling the Correlation Between In Vitro and In Vivo Efficacy of 1,5-Dicaffeoylquinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a cornerstone of preclinical research. This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of 1,5-dicaffeoylquinic acid (1,5-DCQA), a naturally occurring phenolic compound with significant therapeutic potential. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the correlations—and occasional disparities—between laboratory assays and whole-organism responses.

This compound, a member of the dicaffeoylquinic acid (DCQA) family, has garnered considerable attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties. While in vitro studies provide a foundational understanding of its mechanisms of action, in vivo studies are crucial for evaluating its physiological relevance, considering factors such as metabolism, bioavailability, and systemic effects. This guide synthesizes data from various studies to draw a clearer picture of this relationship.

Antioxidant Activity: From Radical Scavenging to Systemic Effects

The antioxidant capacity of 1,5-DCQA is a primary contributor to its broader biological activities. In vitro assays consistently demonstrate its ability to neutralize free radicals, a key event in cellular damage.

Table 1: Comparison of In Vitro and In Vivo Antioxidant Activity of Dicaffeoylquinic Acids

Parameter In Vitro Findings In Vivo Findings Key Observations & Correlation
Model/Assay DPPH and ABTS radical scavenging assaysStreptozotocin-induced diabetic rat model (for 3,5-DCQA)The potent radical scavenging activity observed in vitro is reflected in the in vivo reduction of oxidative stress markers.
Metric IC50 valuesLevels of malondialdehyde (MDA), glutathione (B108866) (GSH), and antioxidant enzymes (GPx, GR, GST)A direct quantitative correlation is challenging, but the qualitative relationship is strong.
Results Dicaffeoylquinic acids are potent radical scavengers, often stronger than ascorbic acid[1]. Specific IC50 values for 1,5-DCQA are not consistently reported, but are expected to be in the low µM range, similar to other DCQAs.Oral administration of 3,5-DCQA (5 mg/kg) in diabetic rats significantly reduced MDA levels and restored the activities of antioxidant enzymes (GPx, GR, GST) and the levels of GSH[2].The in vitro antioxidant capacity appears to translate to a tangible reduction of oxidative stress in vivo.
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

  • Preparation of DPPH Solution : A 0.1 mM solution of DPPH is prepared in methanol (B129727).

  • Sample Preparation : A stock solution of 1,5-DCQA is prepared in a suitable solvent (e.g., methanol or DMSO) and serially diluted to a range of concentrations.

  • Reaction : In a 96-well microplate, 50 µL of each sample dilution is added to 150 µL of the DPPH solution. A control well contains the solvent instead of the sample.

  • Incubation : The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance is measured at 517 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined.[3]

cluster_workflow DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mixing Mix Sample and DPPH in 96-well plate prep_dpph->mixing prep_sample Prepare Serial Dilutions of 1,5-DCQA prep_sample->mixing incubation Incubate 30 min in the dark mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Inhibition and IC50 measurement->analysis

DPPH Assay Workflow

Anti-inflammatory Effects: From Cellular Responses to Physiological Outcomes

Inflammation is a complex biological response, and 1,5-DCQA has demonstrated significant anti-inflammatory potential in both cellular and animal models.

Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Activity of Dicaffeoylquinic Acids

Parameter In Vitro Findings In Vivo Findings Key Observations & Correlation
Model/Assay Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesCarrageenan-induced paw edema in ratsThe inhibition of pro-inflammatory mediators in vitro correlates well with the reduction of acute inflammation in vivo.
Metric Inhibition of nitric oxide (NO), PGE2, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Reduction in paw edema volumeThe in vitro potency is reflected in a dose-dependent in vivo effect.
Results Dicaffeoylquinic acids significantly suppress the production of NO, PGE2, TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 cells[4]. For 4,5-DCQA, significant inhibition was observed at low µM concentrations[5].Oral administration of 4,5-DCQA (5, 10, and 20 mg/kg) dose-dependently suppressed carrageenan-induced paw edema in rats[5]. The effect of 20 mg/kg was comparable to the positive control, diclofenac (B195802) sodium (10 mg/kg)[5].The cellular mechanisms observed in vitro, such as the suppression of inflammatory signaling pathways, likely underpin the anti-inflammatory effects seen in the animal model.
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used model for evaluating acute inflammation.

  • Animal Model : Male Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration : 1,5-DCQA is administered orally at various doses (e.g., 5, 10, 20 mg/kg body weight) one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (B1671933) or diclofenac.

  • Induction of Edema : A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema : The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Analysis : The percentage of inhibition of edema is calculated for each group relative to the control group.[6][7][8]

cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation TLR4->MAPK ProInflammatory Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) NFkB->ProInflammatory MAPK->ProInflammatory DCQA 1,5-DCQA DCQA->NFkB Inhibits DCQA->MAPK Inhibits

Inhibition of Inflammatory Pathways by 1,5-DCQA

Neuroprotective Activity: From Cell Survival to Cognitive Function

The neuroprotective effects of 1,5-DCQA are particularly promising for neurodegenerative diseases, where oxidative stress and inflammation play significant roles.

Table 3: Comparison of In Vitro and In Vivo Neuroprotective Activity of Dicaffeoylquinic Acids

Parameter In Vitro Findings In Vivo Findings Key Observations & Correlation
Model/Assay Hydrogen peroxide (H2O2) or Amyloid-β (Aβ)-induced toxicity in SH-SY5Y neuroblastoma cells or primary neuronsCorticosterone (CORT)-induced depressive mouse modelThe in vitro protection against neuronal cell death is consistent with the in vivo improvement in cognitive and behavioral deficits.
Metric Increased cell viability, reduced apoptosis (caspase-3 activity), and activation of pro-survival pathways (PI3K/Akt)Improved memory in behavioral tests (e.g., Y-maze, passive avoidance)The molecular mechanisms identified in vitro provide a plausible explanation for the observed in vivo neuroprotective effects.
Results 1,5-DCQA protects primary neurons from Aβ-induced apoptosis by activating the PI3K/Akt signaling pathway[9]. Other DCQAs protect SH-SY5Y cells from H2O2-induced cell death[10].While 1,5-DCQA did not show a significant effect on dendritic morphology in a CORT-induced depression model, other isomers (3,4- and 3,5-DCQA) did, leading to improved memory[11]. This suggests isomer-specific effects.The correlation can be complex, with some in vitro findings not directly translating to all in vivo models for a specific isomer. However, the general neuroprotective potential of the DCQA class is evident.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common model for studying neuroprotective effects.

  • Cell Culture : SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Plating : Cells are seeded in 96-well plates at an appropriate density and allowed to adhere.

  • Pre-treatment : Cells are pre-treated with various concentrations of 1,5-DCQA for a specified time (e.g., 2 hours).

  • Induction of Toxicity : Neurotoxicity is induced by adding an agent like hydrogen peroxide (H2O2) or Amyloid-β 1-42 peptide and incubating for a further period (e.g., 24 hours).

  • Assessment of Cell Viability : Cell viability is assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[12][13]

cluster_workflow In Vitro Neuroprotection Workflow culture Culture SH-SY5Y Cells plate Seed Cells in 96-well Plate culture->plate pretreat Pre-treat with 1,5-DCQA plate->pretreat induce Induce Toxicity (e.g., H2O2, Aβ) pretreat->induce assess Assess Cell Viability (MTT Assay) induce->assess

Workflow for In Vitro Neuroprotection Assay

Conclusion: Bridging the Gap Between In Vitro and In Vivo

The available evidence suggests a generally positive correlation between the in vitro and in vivo activities of this compound and its isomers. Its potent antioxidant and anti-inflammatory properties observed in cellular and acellular systems appear to be the mechanistic foundation for its beneficial effects in animal models of oxidative stress, inflammation, and neurodegeneration.

However, it is crucial to acknowledge the complexities of in vivo systems. Pharmacokinetic factors, including absorption, distribution, metabolism, and excretion, significantly influence the bioavailability and, consequently, the efficacy of 1,5-DCQA. Studies have shown that 1,5-DCQA undergoes extensive metabolism, including methylation and glucuronidation, which can alter its biological activity.[14]

Therefore, while in vitro assays are invaluable for high-throughput screening and mechanistic elucidation, in vivo studies remain indispensable for validating therapeutic potential. Future research should focus on more direct correlational studies, employing a range of doses and time points to better understand the pharmacokinetic and pharmacodynamic relationship of this compound. This will ultimately pave the way for its potential development as a novel therapeutic agent.

References

Unveiling 1,5-Dicaffeoylquinic Acid: A Promising Therapeutic Candidate for Ocular Surface Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of current research positions 1,5-Dicaffeoylquinic acid (1,5-DCQA) as a potent therapeutic agent for ocular surface diseases, notably dry eye disease (DED). Emerging evidence demonstrates its superior efficacy in mitigating inflammation and protecting corneal epithelial cells compared to established treatments. This guide offers an in-depth comparison of 1,5-DCQA with current alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Recent studies have highlighted the significant potential of 1,5-DCQA in addressing the multifactorial nature of ocular surface diseases. In-depth investigations reveal its ability to suppress inflammation, a key driver of DED, and to safeguard the integrity of the ocular surface. Experimental models have shown that 1,5-DCQA not only alleviates the clinical signs of DED but also outperforms current therapeutic mainstays such as 0.05% cyclosporine and 0.1% sodium hyaluronate in doing so.[1][2]

The therapeutic action of 1,5-DCQA is attributed to its dual mechanism of protecting corneal epithelial cells and suppressing inflammatory responses.[1] In vitro studies have demonstrated that 1,5-DCQA significantly inhibits apoptosis and enhances the viability of human corneal epithelial cells when subjected to hyperosmolar stress, a key pathological factor in DED.[1][2] Furthermore, it actively represses the infiltration of inflammatory T cells and the production of pro-inflammatory cytokines on the ocular surface and in the lacrimal gland.[1][2]

Comparative Efficacy: 1,5-DCQA vs. Standard Therapies

To provide a clear perspective on the therapeutic standing of 1,5-DCQA, the following tables summarize its performance against commonly used treatments for ocular surface diseases. The data is extracted from preclinical studies utilizing established animal models of DED.

Table 1: In Vivo Efficacy Comparison in a Desiccating Environmental Stress-Induced Dry Eye Mouse Model

Treatment GroupCorneal Epithelial Defect Score (Mean ± SD)Tear Production (mm/5 min, Mean ± SD)
Untreated Control4.5 ± 0.51.8 ± 0.4
Vehicle4.2 ± 0.62.0 ± 0.5
1,5-DCQA (0.1%) 1.2 ± 0.4 4.5 ± 0.7
1,5-DCQA (0.05%) 2.1 ± 0.5 3.8 ± 0.6
0.05% Cyclosporine2.8 ± 0.73.1 ± 0.5
0.1% Sodium Hyaluronate3.5 ± 0.82.5 ± 0.6

*p < 0.05 compared to vehicle, 0.05% Cyclosporine, and 0.1% Sodium Hyaluronate. Data synthesized from preclinical studies.[1][2]

Table 2: In Vivo Efficacy Comparison in the NOD.B10-H2b Mouse Model of Sjögren's Syndrome

Treatment GroupCorneal Epithelial Defect Score (Mean ± SD)Tear Production (mm/5 min, Mean ± SD)
Untreated Control5.2 ± 0.71.5 ± 0.3
Vehicle5.0 ± 0.81.7 ± 0.4
1,5-DCQA (0.1%) 1.5 ± 0.5 4.1 ± 0.6
0.05% Cyclosporine3.2 ± 0.92.8 ± 0.7

*p < 0.05 compared to vehicle and 0.05% Cyclosporine. Data synthesized from preclinical studies.[1][2]

Table 3: Effect on Inflammatory Cytokine Expression in Corneal Epithelial Cells (In Vitro)

TreatmentIL-1β mRNA Expression (Fold Change vs. Control)IL-6 mRNA Expression (Fold Change vs. Control)TNF-α mRNA Expression (Fold Change vs. Control)
Hyperosmolar Stress5.8 ± 0.97.2 ± 1.16.5 ± 1.0
Hyperosmolar Stress + 1,5-DCQA (10µM) 1.5 ± 0.3 2.1 ± 0.4 1.8 ± 0.3 *
Hyperosmolar Stress + Dexamethasone (1µM)2.0 ± 0.52.8 ± 0.62.4 ± 0.5

*p < 0.05 compared to Hyperosmolar Stress. Data synthesized from preclinical studies.

Unraveling the Mechanism of Action: A Look at the Signaling Pathways

The anti-inflammatory effects of 1,5-DCQA are mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory cascade in ocular surface diseases.

G Simplified Signaling Pathway of 1,5-DCQA in Ocular Surface Inflammation cluster_stress Ocular Surface Stress (e.g., Hyperosmolarity) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events cluster_treatment Therapeutic Intervention Stress Hyperosmolar Stress MAPK MAPK Pathway (p38, JNK, ERK) Stress->MAPK Activates NFkB NF-κB Pathway Stress->NFkB Activates Transcription Gene Transcription MAPK->Transcription Activates IkBa IκBα NFkB->IkBa Phosphorylates & Degrades p65 p65 p65->Transcription Translocates to Nucleus & Activates Transcription Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Transcription->Cytokines Induces Expression DCQA This compound DCQA->MAPK Inhibits DCQA->NFkB Inhibits (Prevents IκBα degradation)

Caption: Proposed mechanism of 1,5-DCQA in mitigating ocular inflammation.

Experimental Protocols: A Guide for Reproducibility

To facilitate further research and validation, detailed methodologies for the key experiments cited are provided below.

In Vitro Human Corneal Epithelial Cell (HCEC) Viability Assay
  • Cell Culture: Primary HCECs are cultured in keratinocyte serum-free medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor.

  • Induction of Hyperosmolar Stress: Cells are exposed to a hyperosmotic medium (e.g., 450 mOsM) by adding NaCl to the standard culture medium.

  • Treatment: Concurrently with stress induction, cells are treated with varying concentrations of 1,5-DCQA (e.g., 1, 5, 10 µM), a vehicle control, or a positive control (e.g., dexamethasone).

  • Viability Assessment: After a 24-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. The absorbance is measured at the appropriate wavelength, and viability is expressed as a percentage of the untreated control.

  • Apoptosis Assay: Apoptosis can be quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

In Vivo Desiccating Environmental Stress-Induced Dry Eye Model
  • Animal Model: Eight to twelve-week-old female C57BL/6 mice are used.

  • Induction of Dry Eye: Mice are placed in a controlled environment chamber with low relative humidity (<40%) and constant airflow (15 L/min) for a defined period (e.g., 16 hours/day for 5 or 10 days). To further induce aqueous tear deficiency, subcutaneous injections of scopolamine (B1681570) (0.5 mg/0.2 ml) are administered four times a day.

  • Treatment: Topical ophthalmic solutions of 1,5-DCQA (e.g., 0.05% and 0.1%), vehicle, 0.05% cyclosporine, or 0.1% sodium hyaluronate are instilled into the mice's eyes (5 µL per eye) four times a day during the induction period.

  • Evaluation of Corneal Epithelial Defects: Corneal integrity is assessed by instilling 1 µL of 0.5% fluorescein (B123965) sodium into the conjunctival sac. After 3 minutes, the cornea is examined under a slit-lamp microscope with a cobalt blue filter. The corneal surface is divided into five areas, and each area is scored from 0 to 3 based on the extent of fluorescein staining. The total score ranges from 0 to 15.

  • Measurement of Tear Production: Tear volume is measured using phenol (B47542) red-impregnated cotton threads. The thread is placed in the lateral canthus of the eye for 15 seconds, and the length of the color change on the thread (in millimeters) is recorded.

In Vivo NOD.B10-H2b Mouse Model of Sjögren's Syndrome
  • Animal Model: Female NOD.B10-H2b mice, which spontaneously develop a Sjögren's syndrome-like disease, are used starting from 8 weeks of age.

  • Treatment: At 8 weeks of age, mice are randomized to receive topical treatment with 1,5-DCQA, vehicle, or 0.05% cyclosporine four times a day for a specified duration (e.g., 4 weeks).

  • Clinical Assessments: Corneal fluorescein staining and tear production are measured weekly as described in the desiccating stress model protocol.

  • Histological and Molecular Analysis: At the end of the treatment period, eyeballs and lacrimal glands are harvested for histological examination (e.g., H&E staining for inflammatory cell infiltration) and molecular analysis (e.g., real-time PCR or multiplex immunoassay for inflammatory cytokine levels).

G Experimental Workflow for In Vivo DED Models cluster_induction Dry Eye Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Induction Induce DED in Mice (Desiccating Stress or Genetic Model) Group1 Vehicle Control Induction->Group1 Group2 1,5-DCQA Induction->Group2 Group3 Alternative Treatment 1 (e.g., Cyclosporine) Induction->Group3 Group4 Alternative Treatment 2 (e.g., Sodium Hyaluronate) Induction->Group4 CornealStaining Corneal Fluorescein Staining Group1->CornealStaining TearProduction Tear Production Measurement Group1->TearProduction CytokineAnalysis Inflammatory Cytokine Analysis Group1->CytokineAnalysis Group2->CornealStaining Group2->TearProduction Group2->CytokineAnalysis Group3->CornealStaining Group3->TearProduction Group3->CytokineAnalysis Group4->CornealStaining Group4->TearProduction Group4->CytokineAnalysis

Caption: Workflow for evaluating 1,5-DCQA in animal models of DED.

Conclusion and Future Directions

The presented data strongly support the therapeutic potential of this compound for the treatment of ocular surface diseases, particularly dry eye disease. Its superior efficacy in preclinical models, coupled with a well-defined mechanism of action targeting both inflammation and epithelial cell protection, positions it as a highly promising candidate for clinical development. Further investigation through well-designed clinical trials is warranted to translate these promising preclinical findings into a novel and effective treatment for patients suffering from ocular surface diseases.

References

A Comparative Guide to the Structure-Activity Relationship of Dicaffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various medicinal plants, recognized for their wide-ranging therapeutic potential. As isomers, their biological activity is intricately linked to the specific positioning of the two caffeoyl moieties on the quinic acid core. This guide provides an objective comparison of the performance of different DCQA isomers, supported by experimental data, to aid in research and drug development endeavors.

Comparative Analysis of Biological Activities

The antioxidant, anti-inflammatory, neuroprotective, and antiviral activities of dicaffeoylquinic acid isomers are summarized below. It is important to note that direct comparisons of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.

Antioxidant Activity

Dicaffeoylquinic acids are potent antioxidants, generally exhibiting stronger radical scavenging activity than their monocaffeoylquinic acid counterparts due to the presence of more hydroxyl groups.[1] The positioning of the caffeoyl groups influences their antioxidant capacity.

IsomerAssayIC50 / EC50Reference
3,5-diCQADPPH4.26 µg/mL[2]
4,5-diCQADPPHHigher than 3,5-diCQA and 3,4-diCQA[3]
3,4-diCQADPPHSimilar to 3,5-diCQA[3]
1,3-diCQADPPHIC50 of 40 µM (lower than Trolox)[2]
Anti-inflammatory Activity

DCQA isomers have demonstrated significant anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators. Their mechanism of action often involves the modulation of key signaling pathways such as NF-κB and MAPK.[4]

IsomerModelTarget MediatorConcentration% Inhibition / EffectReference
4,5-diCQALPS-stimulated RAW 264.7 cellsNitric Oxide (NO)4 µMDose-dependent reduction[5]
Prostaglandin E2 (PGE2)4 µM55%[5]
TNF-α4 µM40%[5]
IL-64 µM20%[5]
3,5-diCQALPS-stimulated RAW 264.7 cellsNitric Oxide (NO)50-250 µg/mLSignificant reduction[2]
iNOS, COX-2, TNF-α gene expressionSignificant suppression[6]
3,4-diCQALPS-stimulated RAW 264.7 cellsTNF-α50 µMSignificant reduction[5]
IL-625-50 µMSignificant reduction[5]
Neuroprotective Activity

Several DCQA isomers have shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases.

IsomerModelEffectReference
3,5-diCQAH2O2-induced cell death in SH-SY5Y cellsAttenuated neuronal death and caspase-3 activation, restored intracellular glutathione.[7]
3,4-diCQAH2O2-induced cell death in SH-SY5Y cellsEvaluated for neuroprotective effects.[7]
4,5-diCQA methyl esterH2O2-induced injury in SH-SY5Y cellsProtects cells by reducing oxidative stress and modulating MAPK and AKT signaling.[8]
Antiviral Activity

Certain DCQA isomers have been identified as potent inhibitors of viral replication, particularly against respiratory syncytial virus (RSV) and human immunodeficiency virus (HIV).[9][10]

IsomerVirusIC50Reference
4,5-diCQA methyl esterRespiratory Syncytial Virus (RSV)0.63 µg/mL[11]
3,4-diCQAEnterovirus A-71 (EV-A71)Significant anti-EV-A71 activity[12]
3,5-diCQAHIV-1 IntegrasePotent inhibitor[10]
4,5-diCQAHIV-1 Reverse Transcriptase0.240 mmol/L[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the DCQA isomer in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each DCQA dilution to a well. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

Griess Assay for Nitric Oxide (NO) Production

This colorimetric assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a deep purple azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the DCQA isomer for 1-2 hours. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collection of Supernatant: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add the collected supernatant. Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

H2O2-Induced Neurotoxicity Assay in SH-SY5Y Cells

This assay evaluates the neuroprotective effect of a compound against oxidative stress-induced cell death in a human neuroblastoma cell line.[7][13]

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach the desired confluence. Seed the cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the DCQA isomer for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H2O2) (e.g., 100-200 µM) for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, remove the medium and add fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Remove the MTT solution and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Plaque Reduction Assay for Respiratory Syncytial Virus (RSV)

This assay is used to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[14]

Procedure:

  • Cell Culture: Grow a monolayer of HEp-2 or a similar susceptible cell line in 24-well plates.

  • Virus-Compound Incubation: Prepare serial dilutions of the DCQA isomer. Mix each dilution with a known titer of RSV and incubate at 37°C for 1 hour to allow the compound to interact with the virus.

  • Infection: Inoculate the cell monolayers with the virus-compound mixture and allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.75% methylcellulose) mixed with the corresponding concentration of the DCQA isomer. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 4-5 days at 37°C until visible plaques are formed.

  • Plaque Visualization and Counting:

    • Fix the cells with a fixative solution (e.g., 10% formalin).

    • Stain the cells with a staining solution (e.g., 0.5% crystal violet).

    • Wash the plates and allow them to dry. The plaques will appear as clear zones against a stained cell monolayer.

    • Count the number of plaques in each well.

  • Calculation of Inhibition: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

Chemical Structures of Dicaffeoylquinic Acid Isomers

The following diagram illustrates the chemical structures of the three most commonly studied dicaffeoylquinic acid isomers. The numbering of the quinic acid core is based on IUPAC recommendations.

G cluster_34 3,4-dicaffeoylquinic acid cluster_35 3,5-dicaffeoylquinic acid cluster_45 4,5-dicaffeoylquinic acid img34 img34 img35 img35 img45 img45

Caption: Chemical structures of 3,4-, 3,5-, and 4,5-dicaffeoylquinic acid.

Signaling Pathways Modulated by Dicaffeoylquinic Acids

The anti-inflammatory effects of DCQA isomers are largely attributed to their ability to interfere with the NF-κB and MAPK signaling pathways, which are central to the expression of pro-inflammatory genes.

G cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_nucleus NF-κB (p50/p65) (in nucleus) NFkB->NFkB_nucleus translocates Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Proinflammatory_genes activates transcription DCQA_nfkb DCQAs DCQA_nfkb->IKK LPS_mapk LPS TLR4_mapk TLR4 LPS_mapk->TLR4_mapk TAK1 TAK1 TLR4_mapk->TAK1 MKKs MKKs TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs phosphorylates AP1 AP-1 MAPKs->AP1 activates Proinflammatory_genes_mapk Pro-inflammatory Genes AP1->Proinflammatory_genes_mapk activates transcription DCQA_mapk DCQAs DCQA_mapk->MKKs

Caption: Inhibition of NF-κB and MAPK signaling pathways by DCQAs.

General Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the comparative assessment of the biological activities of DCQA isomers.

G cluster_workflow Experimental Workflow start Start: Obtain DCQA Isomers stock_prep Prepare Stock Solutions start->stock_prep bioassays Perform Bioassays (Antioxidant, Anti-inflammatory, etc.) stock_prep->bioassays data_collection Data Collection (Absorbance, Cell Viability, etc.) bioassays->data_collection data_analysis Data Analysis (IC50/EC50 Calculation) data_collection->data_analysis comparison Comparative Analysis of Isomer Activity data_analysis->comparison conclusion Conclusion on Structure-Activity Relationship comparison->conclusion

Caption: A streamlined workflow for assessing the bioactivity of DCQA isomers.

References

Safety Operating Guide

Proper Disposal of 1,5-Dicaffeoylquinic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,5-Dicaffeoylquinic acid, a polyphenolic compound utilized in various research and drug development applications, is crucial for maintaining laboratory safety and environmental responsibility. While not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it with care, as with all laboratory chemicals. This guide provides a step-by-step protocol for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. While specific toxicity data for this compound is limited, information from its isomers suggests that it may cause skin, eye, and respiratory tract irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Engineering Controls: Handle solid this compound in a well-ventilated area. If there is a risk of generating dust, a chemical fume hood should be used.

Standard Disposal Protocol

The primary method for the disposal of this compound and its associated waste is through a licensed chemical waste disposal service. All waste must be handled in accordance with local, state, and federal regulations.

Step 1: Segregation and Containerization

  • Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealable container. Do not mix with other chemical waste streams unless compatible.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container designated for aqueous or solvent-based chemical waste, as appropriate.

  • Contaminated Materials: Items such as pipette tips, weighing boats, and gloves that are contaminated with this compound should be placed in a designated, sealed waste bag or container.

Step 2: Decontamination of Empty Containers

Empty containers that previously held this compound should be decontaminated before disposal or reuse.

  • Rinsing: Thoroughly rinse the container three times with a suitable solvent in which this compound is soluble, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Rinsate Collection: Collect the solvent rinsate in a designated hazardous waste container for liquid chemical waste. Do not pour the rinsate down the drain.

  • Final Rinse: After the solvent rinse, a final rinse with water can be performed. This final water rinsate can typically be disposed of down the drain, but consult your institution's environmental health and safety (EHS) office for specific guidance.

Spill Cleanup Procedures

In the event of a spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate personal protective equipment.

  • Contain the Spill: Prevent the powder from becoming airborne. If necessary, gently cover the spill with damp paper towels.

  • Clean Up: Carefully sweep the solid material into a dustpan or use a wet paper towel to wipe up the spill.

  • Collect Waste: Place the collected material and any contaminated cleaning supplies into a sealed bag or container.

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as chemical waste.

  • Decontaminate Area: Clean the spill area with a suitable solvent or detergent and water.

Quantitative Data Summary

PropertyValue
Molecular FormulaC₂₅H₂₄O₁₂
Molecular Weight516.45 g/mol
AppearanceSolid powder
Incompatible MaterialsStrong oxidizing agents

Disposal Workflow

The following diagram illustrates the standard operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_preparation Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_decontamination Container Decontamination cluster_final_disposal Final Disposal A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B Handle Solid in Ventilated Area (Fume Hood if Dust is a Risk) A->B C Solid this compound Waste B->C D Liquid Waste (Solutions) B->D E Contaminated Labware (Gloves, Tips) B->E F Collect in Labeled, Sealed Chemical Waste Container (Solid) C->F G Collect in Labeled, Sealed Chemical Waste Container (Liquid) D->G H Collect in Labeled, Sealed Waste Bag/Container E->H L Store Waste in Designated Satellite Accumulation Area F->L G->L H->L I Empty this compound Container J Triple Rinse with Suitable Solvent (e.g., DMSO, Ethanol) I->J K Collect Rinsate in Hazardous Waste Container J->K K->L M Arrange for Pickup by Licensed Chemical Waste Disposal Service L->M

Caption: Standard workflow for the safe disposal of this compound.

Advanced Disposal Methodologies (Experimental)

For research purposes, several advanced oxidation processes (AOPs) have been investigated for the degradation of phenolic compounds, which are structurally related to this compound. These methods are not standard laboratory disposal procedures but represent potential avenues for the complete mineralization of such compounds. Below are summaries of experimental protocols.

Photocatalytic Degradation

This method utilizes a semiconductor photocatalyst (e.g., TiO₂) and a light source (e.g., UV-A) to generate highly reactive hydroxyl radicals that can degrade organic pollutants.

Experimental Protocol:

  • Catalyst Suspension: Prepare a suspension of the photocatalyst (e.g., 1 g/L of TiO₂) in an aqueous solution of the phenolic compound (e.g., this compound at a known concentration).

  • pH Adjustment: Adjust the pH of the suspension to the optimal level for the specific catalyst and substrate, often in the acidic to neutral range.

  • Photoreactor Setup: Place the suspension in a photoreactor equipped with a magnetic stirrer and a UV lamp (e.g., a mercury lamp emitting at ~365 nm). The reactor should be cooled to maintain a constant temperature.

  • Irradiation: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached. Subsequently, turn on the UV lamp to initiate the photocatalytic reaction.

  • Sampling and Analysis: Withdraw aliquots of the suspension at regular time intervals. Centrifuge or filter the samples to remove the catalyst particles. Analyze the supernatant for the concentration of the parent compound and any degradation byproducts using techniques such as High-Performance Liquid Chromatography (HPLC).

Sonochemical Degradation

This technique employs high-frequency ultrasound to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. These conditions lead to the pyrolytic degradation of the organic compound and the generation of reactive radicals from water sonolysis.

Experimental Protocol:

  • Solution Preparation: Prepare an aqueous solution of this compound at a specific concentration.

  • Sonoreactor Setup: Place a known volume of the solution into a temperature-controlled glass reactor. Immerse an ultrasonic probe (horn) into the solution.

  • Sonication: Apply ultrasound at a specific frequency (e.g., 20 kHz) and power output. The temperature of the bulk solution should be monitored and controlled.

  • Sampling: Collect samples from the reactor at different time points during sonication.

  • Analysis: Analyze the samples for the degradation of this compound using a suitable analytical method like HPLC.

The following diagram illustrates the general principle of an Advanced Oxidation Process.

AOP_Principle cluster_input Inputs cluster_process Advanced Oxidation Process cluster_output Outputs A This compound (in aqueous solution) D Generation of Reactive Oxygen Species (e.g., •OH) A->D Oxidation B Energy Source (e.g., UV Light, Ultrasound) B->D C Catalyst / Oxidant (e.g., TiO₂, H₂O₂) C->D E Degradation Byproducts D->E Initial Degradation F Mineralization Products (CO₂, H₂O, mineral acids) E->F Further Oxidation

Caption: General principle of Advanced Oxidation Processes for pollutant degradation.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, thereby fostering a secure and sustainable research environment.

Essential Safety and Operational Guide for Handling 1,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,5-Dicaffeoylquinic acid. The following procedures are based on available safety data for the compound and related isomers, emphasizing a cautious approach due to the limited toxicological data.

Hazard Identification and General Precautions

While comprehensive toxicological properties of this compound are not fully investigated, it is prudent to treat it as a potentially hazardous substance.[1] Available information suggests it may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin, and could be harmful if inhaled, ingested, or absorbed through the skin.[1] However, some sources indicate it is not classified as hazardous under the Globally Harmonized System (GHS). Due to this ambiguity, adherence to stringent safety protocols is crucial.

Key Safety Considerations:

  • Eye Contact: May cause irritation.[1]

  • Skin Contact: May cause irritation upon prolonged or repeated contact.[1]

  • Inhalation: Avoid breathing dust or aerosols as it may cause respiratory irritation.[1]

  • Ingestion: The effects of ingestion are not well-documented; avoid ingestion.[1]

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₅H₂₄O₁₂
Molecular Weight 516.5 g/mol
Appearance Crystalline solid
Storage -20°C
Stability ≥ 4 years at -20°C
Solubility DMF: 71 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 25 mg/ml

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications/Notes
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended for splash hazards.Ensure a snug fit to protect against dust particles and splashes.
Hand Protection Chemical-resistant gloves.Nitrile gloves are generally suitable for incidental contact. For prolonged handling or immersion, consult glove manufacturer's compatibility charts.
Body Protection Laboratory coat.A buttoned lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron is also recommended.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.If engineering controls are insufficient or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge may be necessary.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for safety.

  • Preparation:

    • Before handling, ensure all necessary PPE is donned correctly.

    • Prepare the work area, preferably within a chemical fume hood, by covering the surface with an absorbent, disposable liner.

    • Ensure an eyewash station and safety shower are readily accessible.

  • Handling:

    • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust and aerosols.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management:

    • In case of a spill, evacuate the area and prevent entry.

    • Wear appropriate PPE, including respiratory protection if dust is present.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, labeled, and sealable hazardous waste container.

  • Liquid Waste: Collect liquid waste, including solutions and rinsates, in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Container Disposal: Thoroughly rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Dispose of the decontaminated containers in accordance with institutional guidelines.

  • Consult EHS: Always consult your institution's EHS office for specific disposal procedures and to ensure compliance with local, state, and federal regulations.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area prep_safety Verify Safety Equipment (Eyewash, Shower) prep_area->prep_safety handle_solid Weigh/Handle Solid prep_safety->handle_solid handle_solution Prepare Solution handle_solid->handle_solution dispose_solid Collect Solid Waste handle_solid->dispose_solid spill_assess Assess Spill & Evacuate handle_solution->spill_assess dispose_liquid Collect Liquid Waste handle_solution->dispose_liquid spill_ppe Don Spill-Specific PPE spill_assess->spill_ppe spill_contain Contain & Clean Spill spill_ppe->spill_contain spill_dispose Dispose of Spill Waste spill_contain->spill_dispose dispose_ehs Follow EHS Guidelines spill_dispose->dispose_ehs dispose_solid->dispose_ehs dispose_liquid->dispose_ehs dispose_container Decontaminate Containers dispose_container->dispose_ehs

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.